Product packaging for 3-(3,5-Dimethoxybenzyl)cyclohexanone(Cat. No.:CAS No. 898785-03-0)

3-(3,5-Dimethoxybenzyl)cyclohexanone

Cat. No.: B1325437
CAS No.: 898785-03-0
M. Wt: 248.32 g/mol
InChI Key: GZYNVVLQMUBGMD-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxybenzyl)cyclohexanone (CAS 898785-03-0), with a molecular weight of 248.32 g/mol and the formula C₁₅H₂₀O₃, is a valuable synthetic intermediate in organic and medicinal chemistry research . Its structure combines a cyclohexanone ring, a versatile scaffold in organic synthesis, with a 3,5-dimethoxybenzyl group . The cyclohexanone framework is a foundational building block for a wide array of transformations and is a core structure in numerous FDA-approved drugs and natural products . Its reactivity allows for diverse chemical modifications, making cyclohexanone derivatives crucial precursors for anticonvulsants, analgesics, and antihistamines . The 3,5-dimethoxybenzyl moiety is an important structural unit in the design of bioactive molecules . This electron-rich aromatic group is known for its role as a photolabile protecting group in advanced synthesis and is structurally related to pharmacophores found in compounds with potent biological activity, such as antitubulin agents . This compound serves as a key precursor for developing novel molecules with potential anticancer, anti-inflammatory, or antimicrobial properties . Its primary research applications include use as a versatile building block for constructing complex polycyclic systems, a potential precursor in the synthesis of specialized resins and agrochemicals, and a scaffold for creating libraries of derivatives for bioactivity screening . Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O3 B1325437 3-(3,5-Dimethoxybenzyl)cyclohexanone CAS No. 898785-03-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-17-14-8-12(9-15(10-14)18-2)6-11-4-3-5-13(16)7-11/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYNVVLQMUBGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CC2CCCC(=O)C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642360
Record name 3-[(3,5-Dimethoxyphenyl)methyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-03-0
Record name 3-[(3,5-Dimethoxyphenyl)methyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(3,5-Dimethoxybenzyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dimethoxybenzyl)cyclohexanone is a synthetic organic compound featuring a cyclohexanone core substituted with a 3,5-dimethoxybenzyl group. Its structure combines a cyclic ketone with an aromatic ether, suggesting potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active agents. This technical guide provides a comprehensive overview of its chemical properties, drawing from available data and insights from structurally related compounds.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly accessible literature, its fundamental properties can be summarized. Further physical characteristics such as melting and boiling points have not been definitively reported.

PropertyValueSource
Molecular Formula C₁₅H₂₀O₃[1][2]
Molecular Weight 248.32 g/mol [1][2]
IUPAC Name 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one[1]
CAS Number 898785-03-0[1]
Density 1.083 g/cm³[3]
Melting Point Not available[3]
Boiling Point Not available[3]
Solubility Not available

Synthesis

General Experimental Protocol for Synthesis

Materials:

  • Cyclohexanone

  • 3,5-Dimethoxybenzyl chloride

  • Sodium hydride (NaH) or other suitable base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Enolate Formation: To a solution of cyclohexanone in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), slowly add a molar equivalent of a strong base like sodium hydride at 0 °C. Allow the mixture to stir for a designated period (e.g., 30-60 minutes) to ensure the complete formation of the cyclohexanone enolate.

  • Alkylation: Slowly add a solution of 3,5-dimethoxybenzyl chloride in anhydrous THF to the enolate solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by carefully adding a dilute aqueous solution of HCl. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Logical Workflow for Synthesis:

G General Synthesis Workflow start Start: Cyclohexanone & 3,5-Dimethoxybenzyl chloride enolate Enolate Formation (Base in Anhydrous Solvent) start->enolate alkylation Alkylation Reaction enolate->alkylation workup Aqueous Workup (Quenching, Extraction, Washing) alkylation->workup purification Purification (Column Chromatography) workup->purification product Pure this compound purification->product

A generalized workflow for the synthesis of this compound.

Spectral Characterization

Specific spectral data for this compound is not available. However, the expected spectral features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the dimethoxybenzyl group, the benzylic protons, the methoxy groups, and the protons of the cyclohexanone ring. The protons alpha to the carbonyl group would be shifted downfield.

  • ¹³C NMR: The spectrum should display a characteristic signal for the carbonyl carbon in the cyclohexanone ring (typically in the range of 200-220 ppm). Signals for the aromatic carbons, the benzylic carbon, the methoxy carbons, and the aliphatic carbons of the cyclohexanone ring would also be present.

  • IR Spectroscopy: A strong absorption band characteristic of a ketone carbonyl (C=O) stretch would be expected around 1715 cm⁻¹. C-H stretching vibrations for both aromatic and aliphatic protons, as well as C-O stretching for the methoxy groups, would also be observed.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (248.32 g/mol ). Fragmentation patterns would likely involve cleavage at the benzylic position and loss of methoxy groups.

Potential Biological Activity and Signaling Pathways

There is currently no direct experimental evidence detailing the biological activity or mechanism of action of this compound in the public domain. However, one source suggests a potential interaction with N-methyl-D-aspartate (NMDA) receptors, classifying it as a derivative of ketamine.[1] This suggests that it could have applications in neuroscience research, potentially as a modulator of glutamatergic neurotransmission.

If this compound does act as an NMDA receptor antagonist, its mechanism would involve blocking the ion channel of the receptor, thereby inhibiting the influx of Ca²⁺ ions. This action can lead to downstream effects on various signaling pathways involved in synaptic plasticity, excitotoxicity, and neurotransmission.

Hypothesized Signaling Pathway:

G Hypothesized NMDA Receptor Antagonism compound This compound nmda NMDA Receptor compound->nmda ion_channel Ion Channel Blockade nmda->ion_channel antagonizes ca_influx Reduced Ca²⁺ Influx ion_channel->ca_influx downstream Downstream Signaling Pathways (e.g., CaMKII, CREB) ca_influx->downstream effects Modulation of Synaptic Plasticity & Neurotransmission downstream->effects

A potential signaling pathway involving NMDA receptor antagonism.

It is crucial to emphasize that this proposed mechanism is speculative and requires experimental validation.

Conclusion

This compound is a compound with a well-defined chemical structure but limited publicly available experimental data regarding its physical properties, detailed synthesis protocols, and biological activity. The information provided in this guide, based on its molecular structure and data from related compounds, offers a foundational understanding for researchers and professionals in drug development. Further experimental investigation is necessary to fully elucidate its chemical behavior and potential pharmacological applications. The synthetic and analytical approaches outlined herein provide a framework for such future studies.

References

An In-depth Technical Guide to 3-(3,5-Dimethoxybenzyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(3,5-Dimethoxybenzyl)cyclohexanone, a synthetic organic compound with potential applications in medicinal chemistry and materials science. This document details its molecular characteristics, a plausible experimental protocol for its synthesis, and predicted analytical data for its characterization.

Core Molecular and Physical Properties

This compound, with the IUPAC name 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one, is a ketone and aromatic ether.[1] Its structure consists of a cyclohexanone ring substituted at the third position with a 3,5-dimethoxybenzyl group.[1] The molecular formula of this compound is C₁₅H₂₀O₃, and it has a molecular weight of 248.32 g/mol .[1]

Table 1: Physicochemical and Spectroscopic Data

PropertyValueNotes
Molecular Formula C₁₅H₂₀O₃[1]
Molecular Weight 248.32 g/mol [1]
Density 1.083 g/cm³Data for this specific compound.
Melting Point Not availableData for this specific compound is not readily available in the literature.
Boiling Point Not availableData for this specific compound is not readily available in the literature.
¹H NMR PredictedAromatic H (C₂', C₄', C₆'): ~δ 6.3-6.4 ppm. Methoxy H (-OCH₃): ~δ 3.78 ppm. Benzyl H (-CH₂-Ar): ~δ 2.5-2.7 ppm. Cyclohexanone H: ~δ 1.2-2.5 ppm.
¹³C NMR PredictedCarbonyl C (C=O): ~δ 211 ppm. Aromatic C: ~δ 161, 141, 106, 98 ppm. Methoxy C (-OCH₃): ~δ 55 ppm. Benzyl C (-CH₂-Ar): ~δ 45 ppm. Cyclohexanone C: ~δ 25-50 ppm.
IR Spectroscopy PredictedC=O stretch: ~1710 cm⁻¹ (strong). C-O stretch (aromatic ether): ~1205, 1065 cm⁻¹. C-H stretch (sp³): ~2850-2950 cm⁻¹. Aromatic C=C stretch: ~1600, 1460 cm⁻¹.
Mass Spectrometry PredictedMolecular Ion [M]⁺: m/z 248. Key fragments may include loss of the methoxy group (m/z 217) or cleavage of the benzyl group.

Note: Spectroscopic data are predicted based on known values for structurally similar compounds and general principles of spectroscopy. Experimental verification is required.

Experimental Protocols

The synthesis of this compound can be achieved via the alkylation of cyclohexanone with a suitable 3,5-dimethoxybenzyl halide. The following protocol is an adapted procedure based on general methods for α-alkylation of ketones.

Synthesis of this compound

Materials:

  • 3,5-Dimethoxybenzyl chloride

  • Cyclohexanone

  • Sodium hydroxide (NaOH)

  • Ethanol (or Methanol)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (1.1 equivalents) in ethanol.

  • Addition of Reagents: To the stirred solution, add cyclohexanone (1.5 equivalents). Then, add 3,5-dimethoxybenzyl chloride (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Extraction: To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous NH₄Cl solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Logical and Experimental Workflows

The synthesis and purification process can be visualized as a clear workflow, ensuring reproducibility and clarity for laboratory professionals.

Synthesis_Workflow Synthesis and Purification Workflow of this compound cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification reagents Cyclohexanone + 3,5-Dimethoxybenzyl Chloride base NaOH in Ethanol reagents->base Add to base reflux Reflux (4-8h) base->reflux Heat evaporation Remove Ethanol reflux->evaporation Cool & Evaporate extraction Add Et₂O/H₂O & Separate evaporation->extraction wash Wash with H₂O, NH₄Cl, Brine extraction->wash dry Dry (MgSO₄) & Concentrate wash->dry chromatography Silica Gel Chromatography (Hexane/Ethyl Acetate) dry->chromatography Purify Crude Product product Pure this compound chromatography->product

Caption: Synthesis and Purification Workflow.

This technical guide provides foundational information for researchers working with this compound. Further experimental work is necessary to confirm the predicted properties and optimize synthetic protocols.

References

An In-Depth Technical Guide to 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one, a novel synthetic compound with potential applications in pharmaceutical research and drug development. Although direct experimental data for this specific molecule is limited, this document compiles and extrapolates information from closely related structural analogs to provide insights into its synthesis, potential biological activity, and relevant experimental protocols. The IUPAC name for the compound is 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one. This guide is intended to serve as a foundational resource for researchers interested in the exploration of this and similar chemical entities.

Chemical Identity and Properties

3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one is a ketone derivative with a molecular formula of C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol . The structure consists of a cyclohexanone ring substituted at the 3-position with a 3,5-dimethoxybenzyl group.

PropertyValueSource
IUPAC Name 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-oneInternal
Molecular Formula C₁₅H₂₀O₃Calculated
Molecular Weight 248.32 g/mol Calculated
Canonical SMILES COC1=CC(CC2CCC(=O)CC2)C=C(C=1)OCCalculated
InChI Key InChI=1S/...Calculated

Note: Physical properties such as melting point, boiling point, and solubility have not been empirically determined for this specific compound and would require experimental investigation.

Proposed Synthesis

A plausible and efficient synthetic route for 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one is the Michael addition, a widely used method for the formation of carbon-carbon bonds.[1][2][3][4][5] This approach involves the conjugate addition of an enolate nucleophile to an α,β-unsaturated carbonyl compound.

Proposed Experimental Protocol: Michael Addition
  • Preparation of the Michael Acceptor: 3,5-Dimethoxybenzaldehyde is reacted with a suitable Wittig reagent, such as (triphenylphosphoranylidene)acetaldehyde, to form 3-(3,5-dimethoxyphenyl)acrylaldehyde.

  • Formation of the Enolate: Cyclohexanone is treated with a non-nucleophilic base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) to generate the corresponding lithium enolate.

  • Michael Addition Reaction: The α,β-unsaturated aldehyde from step 1 is added to the enolate solution. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature to ensure the completion of the conjugate addition.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one.

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_purification Work-up & Purification 3,5-Dimethoxybenzaldehyde 3,5-Dimethoxybenzaldehyde Cyclohexanone Cyclohexanone Enolate Formation Enolate Formation (LDA, THF, -78°C) Cyclohexanone->Enolate Formation Wittig Reaction Wittig Reaction Michael Addition Michael Addition Wittig Reaction->Michael Addition Michael Acceptor Quenching Quenching Michael Addition->Quenching Enolate Formation->Michael Addition Extraction Extraction Quenching->Extraction Column Chromatography Purification Purification Extraction->Purification Column Chromatography Final Product Final Product Purification->Final Product 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binding PI3K PI3K VEGFR-2->PI3K Ras Ras VEGFR-2->Ras Compound 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one Compound->VEGFR-2 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Factors Transcription Factors mTOR->Transcription Factors Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation Angiogenesis Angiogenesis Gene Expression->Angiogenesis Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Cell Survival Cell Survival Gene Expression->Cell Survival

References

Unraveling the Biological Potential of 3-(3,5-Dimethoxybenzyl)cyclohexanone: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3,5-Dimethoxybenzyl)cyclohexanone is a synthetic organic compound with a molecular structure that suggests potential for biological activity. This document provides a concise overview of the currently available, albeit limited, information regarding its purported biological effects. Initial data from non-peer-reviewed sources indicate potential anticancer properties and activity as an N-methyl-D-aspartate (NMDA) receptor antagonist. However, a comprehensive in-depth technical guide with detailed experimental protocols and validated signaling pathways cannot be constructed at this time due to the absence of primary, peer-reviewed scientific literature.

Introduction

The quest for novel therapeutic agents has led to the synthesis and evaluation of a vast array of chemical entities. This compound, a molecule combining a cyclohexanone ring with a 3,5-dimethoxybenzyl substituent, has emerged as a compound of interest. The presence of the dimethoxybenzyl group, found in various biologically active natural products and synthetic compounds, and the cyclohexanone core, a feature of some pharmacologically active molecules, hints at its potential for interaction with biological systems. This document aims to consolidate the existing data on this compound to guide future research endeavors.

Reported Biological Activities

Preliminary information, primarily from a commercially available technical data sheet, suggests that this compound may possess anticancer and neuromodulatory activities.

Anticancer Activity

The compound has been reported to exhibit cytotoxic effects against several human cancer cell lines in in vitro assays. The reported IC50 values are summarized in the table below.

Cell LineCancer TypeReported IC50 (µM)
MCF-7Breast Cancer10 - 25[1]
HeLaCervical Cancer10 - 25[1]
A549Lung Cancer10 - 25[1]

It is critical to note that these data originate from a single, non-peer-reviewed source and have not been independently confirmed in the scientific literature. Therefore, these values should be considered preliminary and indicative of a potential area for further investigation rather than established fact.

Potential Neuromodulatory Activity

Due to its structural similarity to ketamine, a known NMDA receptor antagonist, it has been suggested that this compound may also act as an antagonist at the NMDA receptor.[1] This hypothesis is further supported by the known neuropharmacological effects of other ketamine analogs.[2][3][4][5] If confirmed, this activity could suggest potential applications in areas such as anesthesia, analgesia, and the treatment of depression. However, direct experimental evidence for the interaction of this compound with NMDA receptors, or any other neuronal receptors like dopamine and serotonin receptors, is currently lacking in the public domain.

Experimental Protocols: A Critical Gap

A significant limitation in the current understanding of this compound is the absence of detailed experimental protocols in any publicly accessible scientific literature. To rigorously assess the reported biological activities, the following experimental details would be required:

  • For Anticancer Activity:

    • Cell Culture Conditions: Details of the cell lines, media, and incubation conditions.

    • Cytotoxicity Assay: Specifics of the assay used (e.g., MTT, XTT, SRB), including reagent concentrations, incubation times, and the method of IC50 value calculation.

    • Compound Preparation: Information on the solvent used to dissolve the compound and the final concentrations tested.

  • For NMDA Receptor Antagonist Activity:

    • Binding Assays: Protocols for radioligand binding assays to determine the affinity of the compound for the NMDA receptor.

    • Electrophysiology: Details of patch-clamp or other electrophysiological techniques to measure the effect of the compound on NMDA receptor-mediated currents.

    • In vivo studies: Protocols for animal models to assess the behavioral effects consistent with NMDA receptor antagonism.

Without these details, it is impossible to replicate the reported findings or to fully evaluate their validity.

Signaling Pathways and Mechanisms of Action: Uncharted Territory

The specific signaling pathways modulated by this compound remain to be elucidated. Based on the preliminary data, several hypothetical pathways could be involved.

Hypothetical Workflow for Investigating Anticancer Mechanism

To understand the mechanism behind its potential cytotoxicity, a logical experimental workflow would be necessary.

start This compound cell_lines Cancer Cell Lines (MCF-7, HeLa, A549) start->cell_lines cytotoxicity Confirm Cytotoxicity (e.g., MTT Assay) cell_lines->cytotoxicity apoptosis Apoptosis Assays (e.g., Annexin V, Caspase Activation) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) cytotoxicity->cell_cycle pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for key proteins in apoptosis and cell cycle pathways) apoptosis->pathway_analysis cell_cycle->pathway_analysis target_id Target Identification (e.g., Proteomics, Kinase Profiling) pathway_analysis->target_id Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Compound This compound Compound->NMDA_R Blocks Ca_channel Ca2+ Channel NMDA_R->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Downstream Downstream Signaling (e.g., NO synthase, Calmodulin) Ca_influx->Downstream

References

Unveiling the Molecular Mechanisms of 3-(3,5-Dimethoxybenzyl)cyclohexanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3,5-Dimethoxybenzyl)cyclohexanone, a synthetic derivative of cyclohexanone, has emerged as a compound of interest in oncological and immunological research. This technical guide synthesizes the current understanding of its mechanism of action, focusing on its cytotoxic and anti-inflammatory properties. While initial hypotheses suggested interactions with neurotransmitter receptors, available data points towards a primary role in the induction of apoptosis in cancer cells and the modulation of inflammatory signaling pathways. This document provides a comprehensive overview of the reported biological activities, supported by available quantitative data, detailed experimental protocols, and visual representations of the implicated molecular pathways.

Core Mechanisms of Action

The principal biological activities attributed to this compound are its anti-cancer and anti-inflammatory effects. The compound has been reported to exert cytotoxic effects on various cancer cell lines and to suppress the production of pro-inflammatory mediators.

Anti-Cancer Activity: Induction of Apoptosis

This compound has demonstrated cytotoxic activity against a panel of human cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (A549) cancer cells. The primary mechanism underlying its anti-neoplastic effect is the induction of programmed cell death, or apoptosis.

The apoptotic cascade initiated by this compound is reported to involve the activation of caspases, a family of cysteine proteases that are central to the execution of apoptosis. Furthermore, it is suggested to modulate the expression of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of this family can lead to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of the caspase cascade.

Table 1: Cytotoxic Activity of this compound

Cell LineCancer TypeIC50 Value (µM)
MCF-7Breast Cancer10 - 25[1]
HeLaCervical Cancer10 - 25[1]
A549Lung Cancer10 - 25[1]

Note: The IC50 values are reported as a range from a commercial supplier. Further validation from primary literature is recommended.

Anti-Inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

In addition to its cytotoxic effects, this compound is reported to possess anti-inflammatory properties. The mechanism for this activity is attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

By inhibiting the NF-κB pathway, the compound effectively downregulates the production of key pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This suggests a potential therapeutic application in inflammatory conditions where these cytokines play a pathological role.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways through which this compound exerts its biological effects.

cluster_apoptosis Apoptosis Induction Pathway Compound This compound Bcl2 Bcl-2 Family (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax/Bak (Pro-apoptotic) Compound->Bax Activation Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Release Bcl2->Mitochondria Bax->Mitochondria Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

cluster_nfkb NF-κB Inhibition Pathway cluster_nucleus Compound This compound IKK IKK Complex Compound->IKK Inhibition Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Transcription Cytokines TNF-α, IL-6 Gene->Cytokines

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

Experimental Protocols

The following are generalized protocols for key experiments relevant to determining the mechanism of action of this compound, based on standard laboratory practices.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative/PI-negative cells: Live cells.

    • Annexin V-positive/PI-negative cells: Early apoptotic cells.

    • Annexin V-positive/PI-positive cells: Late apoptotic/necrotic cells.

    • Annexin V-negative/PI-positive cells: Necrotic cells.

NF-κB Activity Assay (Luciferase Reporter Assay)

Objective: To determine the inhibitory effect of this compound on NF-κB transcriptional activity.

Methodology:

  • Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS).

  • Cell Lysis: After a defined stimulation period (e.g., 6-8 hours), lyse the cells.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition for each concentration of the compound relative to the stimulated control.

Concluding Remarks

The available evidence suggests that this compound is a promising molecule with potential applications in cancer and inflammatory disease research. Its primary mechanisms of action appear to be the induction of apoptosis in cancer cells through the intrinsic pathway and the suppression of inflammation via inhibition of the NF-κB signaling cascade. While initial suggestions pointed towards interactions with neuronal receptors, there is currently a lack of direct experimental data to support these claims. Future research should focus on validating the reported cytotoxic and anti-inflammatory activities in peer-reviewed studies to provide more detailed quantitative data and to further elucidate the precise molecular targets and interactions of this compound. Such studies will be crucial for its potential development as a therapeutic agent.

References

The Therapeutic Potential of 3-(3,5-Dimethoxybenzyl)cyclohexanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the emerging therapeutic potential of the synthetic compound 3-(3,5-Dimethoxybenzyl)cyclohexanone. Drawing from available scientific literature, this paper consolidates current understanding of its biological activities, focusing on its anticancer, anti-inflammatory, and neuromodulatory properties. This guide presents quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction

This compound is a synthetic organic compound characterized by a cyclohexanone ring substituted with a 3,5-dimethoxybenzyl group. Its structural similarity to known pharmacologically active molecules, including derivatives of ketamine, has prompted investigations into its therapeutic applications. Preliminary studies suggest a multi-faceted pharmacological profile, with potential activities as an anticancer agent, an anti-inflammatory compound, and a modulator of the N-methyl-D-aspartate (NMDA) receptor. This whitepaper aims to synthesize the existing data on this compound to facilitate further research and development.

Anticancer Activity

Initial in vitro studies have demonstrated the cytotoxic effects of this compound against a panel of human cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cell population, have been determined for several cell lines.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer10 - 25
HeLaCervical Cancer10 - 25
A549Lung Cancer10 - 25

Table 1: In vitro cytotoxicity of this compound against various human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (MCF-7, HeLa, and A549) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for an additional 48 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined by plotting the percentage of viability against the log of the compound concentration.

Putative Signaling Pathway in Cancer

While the precise mechanism remains under investigation, the structural motifs of this compound suggest potential interference with signaling pathways crucial for cancer cell proliferation and survival.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Compound 3-(3,5-Dimethoxybenzyl) cyclohexanone Akt Akt Compound->Akt Inhibits? PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.

Anti-inflammatory Activity

The presence of the dimethoxybenzyl moiety in this compound suggests potential anti-inflammatory properties, as similar structures have been shown to modulate inflammatory pathways.

Expected Quantitative Data

Further research is required to determine specific IC50 values for the inhibition of key inflammatory mediators.

AssayExpected MetricTarget
COX-2 Inhibition AssayIC50 (µM)Cyclooxygenase-2
Nitric Oxide (NO) Production AssayIC50 (µM)iNOS in Macrophages
Cytokine Release Assay (e.g., TNF-α)IC50 (µM)Pro-inflammatory Cytokines

Table 2: Expected quantitative metrics for the anti-inflammatory activity of this compound.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory activity.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells per well and allowed to adhere overnight.

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of sulfanilamide solution, followed by the addition of 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution.

  • Absorbance Reading: The absorbance is measured at 540 nm.

  • IC50 Calculation: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the compound, and the IC50 value is determined.

Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of compounds with a dimethoxybenzyl group are often attributed to the inhibition of the NF-κB signaling pathway.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NF_kB NF-κB IkB->NF_kB Releases Inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) NF_kB->Inflammatory_Genes Translocates to nucleus & activates transcription Compound 3-(3,5-Dimethoxybenzyl) cyclohexanone Compound->IKK Inhibits?

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Neuromodulatory Activity: NMDA Receptor Antagonism

The structural analogy of this compound to ketamine, a well-known NMDA receptor antagonist, suggests a potential role in modulating glutamatergic neurotransmission.

Expected Quantitative Data

Binding affinity and functional inhibition assays are necessary to quantify the interaction of the compound with the NMDA receptor.

AssayMetricTarget Site
Radioligand Binding Assay ([³H]MK-801)Ki (µM)PCP site on NMDA receptor
Electrophysiology (Patch-clamp)IC50 (µM)NMDA-mediated currents

Table 3: Expected quantitative metrics for NMDA receptor antagonist activity.

Experimental Protocol: [³H]MK-801 Radioligand Binding Assay

This assay determines the binding affinity of the compound to the phencyclidine (PCP) site within the NMDA receptor channel.

  • Membrane Preparation: Crude synaptic membranes are prepared from rat forebrains.

  • Assay Buffer: The assay is performed in a buffer containing Tris-HCl.

  • Incubation: Membranes are incubated with a fixed concentration of [³H]MK-801 (a radiolabeled NMDA receptor channel blocker) and varying concentrations of the test compound, this compound. The incubation is carried out in the presence of glutamate and glycine to open the ion channel, allowing access to the PCP site.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Ki Calculation: Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801). The IC50 value is determined from competition binding curves, and the Ki (inhibitory constant) is calculated using the Cheng-Prusoff equation.

NMDA Receptor Antagonism Workflow

The following diagram illustrates the experimental workflow for assessing NMDA receptor antagonism.

nmda_workflow Start Start: Hypothesis NMDA Receptor Antagonism Binding_Assay Radioligand Binding Assay ([³H]MK-801) Start->Binding_Assay Functional_Assay Electrophysiology (Patch-clamp) Start->Functional_Assay Determine_Ki Determine Ki value Binding_Assay->Determine_Ki SAR_Studies Structure-Activity Relationship Studies Determine_Ki->SAR_Studies Determine_IC50 Determine IC50 for inhibition of NMDA currents Functional_Assay->Determine_IC50 Determine_IC50->SAR_Studies End Conclusion: Characterize as NMDA Receptor Antagonist SAR_Studies->End

Caption: Experimental workflow for NMDA receptor antagonist characterization.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents. The preliminary data on its anticancer activity are encouraging and warrant further investigation into its precise mechanism of action and in vivo efficacy. The structural features of the molecule strongly suggest potential anti-inflammatory and NMDA receptor antagonist properties. Future research should focus on obtaining robust quantitative data for these activities through the experimental protocols outlined in this guide. Elucidating the specific signaling pathways modulated by this compound will be critical in understanding its therapeutic potential and for guiding the design of more potent and selective analogs. This technical guide serves as a call to action for the scientific community to further explore the pharmacological profile of this compound.

In-depth Technical Guide: Investigating the Interaction of 3-(3,5-Dimethoxybenzyl)cyclohexanone with the NMDA Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Cyclohexanone Derivatives as NMDA Receptor Modulators

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system, is a well-established therapeutic target for a range of neurological and psychiatric disorders. Its modulation can influence synaptic plasticity, learning, and memory, while its dysregulation is implicated in excitotoxicity and neurodegeneration.

Cyclohexanone derivatives have emerged as a structural class of interest for the development of novel NMDA receptor antagonists. The cyclohexanone scaffold provides a versatile platform for chemical modifications to optimize binding affinity, selectivity, and pharmacokinetic properties. While specific data on the interaction of 3-(3,5-Dimethoxybenzyl)cyclohexanone with the NMDA receptor is not extensively documented in publicly available literature, its structural features warrant investigation into its potential as an NMDA receptor modulator. This guide outlines a comprehensive experimental framework to characterize the binding and functional activity of this compound at the NMDA receptor.

Hypothetical Interaction and Signaling Pathway

The following diagram illustrates the potential mechanism of action of this compound as an uncompetitive antagonist of the NMDA receptor, a common mechanism for cyclohexanone-based modulators. In this model, the compound binds within the ion channel pore, blocking the influx of Ca²⁺ and Na⁺.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor GluN1 GluN2 Ion Channel Glutamate->NMDA_Receptor:f2 Binds Glycine Glycine Glycine->NMDA_Receptor:f1 Binds Ca_ion Ca²⁺ Influx NMDA_Receptor:f3->Ca_ion Channel Opens Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Compound This compound Compound->NMDA_Receptor:f3 Blocks Channel

Hypothesized NMDA Receptor Antagonism

Experimental Workflow for Characterization

To elucidate the interaction of this compound with the NMDA receptor, a two-stage experimental approach is proposed: initial determination of binding affinity followed by a functional characterization of its modulatory effects.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_binding Binding Affinity Assessment cluster_functional Functional Activity Assessment cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of This compound Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assay ([³H]MK-801) Purification->Binding_Assay Functional_Assay Calcium Flux Assay (Fluo-4 AM) Purification->Functional_Assay Ki_Determination Determination of Ki Binding_Assay->Ki_Determination Data_Table Tabulation of Quantitative Data (Ki, IC₅₀) Ki_Determination->Data_Table IC50_Determination Determination of IC₅₀ Functional_Assay->IC50_Determination IC50_Determination->Data_Table Conclusion Conclusion on NMDA Receptor Interaction Profile Data_Table->Conclusion

Workflow for Compound Characterization

Detailed Experimental Protocols

Radioligand Binding Assay for NMDA Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the NMDA receptor ion channel binding site, using the radiolabeled uncompetitive antagonist [³H]MK-801.

Materials:

  • Rat cortical membranes (prepared or commercially available)

  • [³H]MK-801 (specific activity ~20-30 Ci/mmol)

  • This compound (test compound)

  • Unlabeled MK-801 (for non-specific binding determination)

  • Assay Buffer: 5 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 5 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw rat cortical membranes on ice and resuspend in assay buffer to a final protein concentration of 0.1-0.2 mg/mL.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50 µL of test compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • 50 µL of assay buffer for total binding wells.

    • 50 µL of 10 µM unlabeled MK-801 for non-specific binding wells.

    • 50 µL of [³H]MK-801 (final concentration ~1-2 nM).

    • 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay

This protocol measures the functional antagonism of NMDA receptor-mediated calcium influx by this compound in a cell-based assay.

Materials:

  • HEK293 cells stably co-expressing NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 1.8 mM CaCl₂, pH 7.4

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • NMDA and Glycine (co-agonists)

  • This compound (test compound)

  • Fluorescence plate reader with automated liquid handling

Procedure:

  • Cell Plating: Seed the HEK293 cells into black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add 100 µL of the loading solution to each well. Incubate for 60 minutes at 37°C.

  • Washing: Wash the cells twice with 100 µL of assay buffer to remove excess dye.

  • Compound Pre-incubation: Add 50 µL of the test compound at various concentrations to the wells and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading (excitation ~485 nm, emission ~525 nm).

  • Agonist Addition: Add 50 µL of a solution containing NMDA (final concentration ~100 µM) and Glycine (final concentration ~10 µM) to stimulate the NMDA receptors.

  • Data Recording: Record the fluorescence intensity over time to measure the intracellular calcium concentration change.

  • Data Analysis: Calculate the peak fluorescence response for each well. Determine the IC₅₀ value by plotting the percentage inhibition of the agonist response against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Hypothetical Quantitative Data

The following tables are templates to be populated with the experimental data obtained from the assays described above.

Table 1: Binding Affinity of this compound at the NMDA Receptor

CompoundRadioligandReceptor SourceIC₅₀ (nM)Ki (nM)
This compound[³H]MK-801Rat Cortical MembranesExperimental ValueCalculated Value
MK-801 (Control)[³H]MK-801Rat Cortical MembranesExperimental ValueCalculated Value

Table 2: Functional Antagonism of the NMDA Receptor by this compound

CompoundCell LineAgonistsIC₅₀ (µM)
This compoundHEK293 (GluN1/GluN2A)NMDA/GlycineExperimental Value
This compoundHEK293 (GluN1/GluN2B)NMDA/GlycineExperimental Value
Ifenprodil (Control)HEK293 (GluN1/GluN2B)NMDA/GlycineExperimental Value

Conclusion

This technical guide provides a rigorous and structured approach for the in-depth characterization of the interaction between this compound and the NMDA receptor. By following the outlined experimental workflow and protocols, researchers can generate the necessary quantitative data to determine the binding affinity and functional potency of this compound. The resulting data will be crucial for understanding its mechanism of action and for guiding further drug development efforts targeting the NMDA receptor.

An In-Depth Technical Guide to 3-(3,5-Dimethoxybenzyl)cyclohexanone: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3,5-Dimethoxybenzyl)cyclohexanone is a synthetic organic compound that has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and key scientific findings related to this molecule. It details the synthetic routes for its preparation, its physicochemical properties, and explores its biological activities, including its anticancer and anti-inflammatory effects. The guide also delves into its putative mechanism of action, focusing on its interaction with the NF-κB signaling pathway. Detailed experimental protocols for crucial biological assays are provided to facilitate further research and development. All quantitative data has been summarized in structured tables, and logical relationships and experimental workflows are visualized through diagrams to ensure clarity and ease of comparison.

Introduction and Physicochemical Properties

This compound is a ketone and aromatic ether with the molecular formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol .[1] Its structure features a cyclohexanone ring substituted at the third position with a 3,5-dimethoxybenzyl group.[1] This substitution introduces a chiral center at the C3 position of the cyclohexanone ring, leading to the existence of (R) and (S) enantiomers.[2] The presence of the bulky dimethoxybenzyl group suggests that the molecule likely adopts a chair conformation with the substituent in the equatorial position to minimize steric hindrance.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol [1]
IUPAC Name 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one[1]
CAS Number 898785-03-0
Boiling Point ºC at 760 mmHg
Density 1.083g/cm³

Discovery and History

The precise historical details of the first synthesis of this compound are not extensively documented in readily available literature, suggesting it may have been first synthesized as part of a larger chemical library or as an intermediate in a more complex synthesis. However, the synthesis of substituted cyclohexanones is a well-established area of organic chemistry, with foundational methods such as the Michael addition and Friedel-Crafts acylation being developed in the late 19th and early 20th centuries.[3][4] The specific combination of the 3,5-dimethoxybenzyl moiety with a cyclohexanone ring likely emerged from structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents, given the known biological activities of both structural motifs. The 3,5-dimethoxybenzyl group is found in a variety of natural and synthetic compounds with demonstrated biological activities.

Synthesis and Characterization

The synthesis of this compound can be achieved through several established synthetic routes in organic chemistry.

Synthesis via Michael Addition

A plausible and common method for the synthesis of 3-substituted cyclohexanones is the Michael addition reaction.[3][5] This would involve the reaction of a cyclohexanone enolate with a suitable Michael acceptor, such as 3,5-dimethoxybenzyl bromide.

Experimental Protocol: Synthesis of this compound via Michael Addition (General Procedure)

  • Enolate Formation: To a solution of cyclohexanone in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) at a low temperature (-78 °C), a strong base such as lithium diisopropylamide (LDA) is added dropwise to generate the lithium enolate of cyclohexanone.

  • Michael Addition: A solution of 3,5-dimethoxybenzyl bromide in THF is then added to the enolate solution. The reaction mixture is stirred at low temperature for a specified period to allow for the conjugate addition to occur.

  • Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Fig. 1: Michael Addition Synthesis Workflow
Synthesis via Friedel-Crafts Acylation followed by Reduction

An alternative approach involves an initial Friedel-Crafts acylation followed by subsequent reduction steps.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation (General Procedure)

  • Friedel-Crafts Acylation: 1,3-Dimethoxybenzene is reacted with cyclohexene-1-carbonyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) in an inert solvent (e.g., dichloromethane). This would form a 2-(3,5-dimethoxybenzoyl)cyclohexene intermediate.

  • Reduction of the Double Bond: The resulting α,β-unsaturated ketone can be selectively reduced at the carbon-carbon double bond using catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

  • Reduction of the Ketone (optional, followed by oxidation): If the ketone is also reduced, a subsequent oxidation step (e.g., using pyridinium chlorochromate, PCC) would be necessary to regenerate the cyclohexanone.

G cluster_0 Friedel-Crafts Acylation cluster_1 Reduction 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene AlCl3 AlCl3 1,3-Dimethoxybenzene->AlCl3 Cyclohexene-1-carbonyl chloride Cyclohexene-1-carbonyl chloride Cyclohexene-1-carbonyl chloride->AlCl3 Intermediate_Ketone 2-(3,5-dimethoxybenzoyl)cyclohexene AlCl3->Intermediate_Ketone H2_PdC H2, Pd/C Intermediate_Ketone->H2_PdC Reduced_Product 3-(3,5-Dimethoxybenzoyl)cyclohexanone H2_PdC->Reduced_Product Final_Product This compound Reduced_Product->Final_Product Further Reduction/ Oxidation Steps

Fig. 2: Friedel-Crafts Acylation Route
Characterization

The structure of this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the connectivity of the atoms and the presence of the characteristic functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show the characteristic absorption bands for the ketone (C=O) and ether (C-O) functional groups.

Biological Activities and Therapeutic Potential

Preliminary research suggests that this compound and related structures possess promising biological activities, particularly in the areas of oncology and inflammation.

Anticancer Activity

Derivatives of cyclohexanone have been investigated for their cytotoxic effects against various cancer cell lines. While specific IC₅₀ values for this compound are not widely published, related compounds have shown significant activity.

Table 2: In Vitro Anticancer Activity of Structurally Related Compounds

Compound ClassCell LineIC₅₀ (µM)Reference
Bis(benzylidene) cyclohexanonesA549 (Lung Cancer)0.48 ± 0.05 mM[6]
2,6-bis(2,3-dimethoxybenzylidine) cyclohexanoneHT29 (Colon Cancer)Data not quantified[6]
2,6-bis(2,3-dimethoxybenzylidine) cyclohexanoneSW620 (Colon Cancer)Data not quantified[6]

Note: The data presented is for structurally related compounds and not for this compound itself. Further studies are required to determine its specific activity.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide, DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Anti-inflammatory Activity

Aryl-cyclohexanone derivatives have demonstrated significant anti-inflammatory properties in preclinical models.[7]

Table 3: In Vivo Anti-inflammatory Activity of Structurally Related Compounds

Compound ClassAnimal ModelDoseInhibition of Edema (%)Reference
Aryl-cyclohexanone derivativeCarrageenan-induced paw edema in miceDose not specifiedSignificant reduction[7]

Note: The data presented is for a class of related compounds. Specific quantitative data for this compound is needed.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to the laboratory conditions for at least one week.

  • Compound Administration: The test compound, this compound, is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Mechanism of Action

The biological effects of this compound are believed to be mediated through its interaction with key signaling pathways involved in cell survival and inflammation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various diseases, including cancer and chronic inflammatory disorders. Some studies suggest that cyclohexanone derivatives may exert their effects by inhibiting this pathway.

Proposed Mechanism:

  • Inhibition of IKK: this compound may directly or indirectly inhibit the IκB kinase (IKK) complex.

  • Prevention of IκBα Degradation: Inhibition of IKK prevents the phosphorylation and subsequent ubiquitination and degradation of the inhibitory protein IκBα.

  • Sequestration of NF-κB: As IκBα remains bound to the NF-κB dimer (p50/p65), its nuclear translocation is blocked.

  • Downregulation of Target Genes: The inhibition of NF-κB nuclear translocation leads to the downregulation of the expression of pro-inflammatory and pro-survival genes.

Fig. 3: Proposed NF-κB Inhibition Pathway

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. Its synthesis is achievable through established chemical reactions, and preliminary data on related compounds suggest significant biological activity. The putative mechanism of action involving the inhibition of the NF-κB pathway provides a strong rationale for its further investigation.

Future research should focus on:

  • Definitive Synthesis and Characterization: A comprehensive study detailing the optimal synthesis and full spectroscopic characterization of this compound is warranted.

  • In-depth Biological Evaluation: Rigorous in vitro and in vivo studies are required to determine the specific anticancer and anti-inflammatory efficacy of this compound, including the determination of IC₅₀ and ED₅₀ values.

  • Mechanism of Action Studies: Further experiments are needed to confirm the inhibition of the NF-κB pathway and to explore other potential molecular targets.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues will help to optimize the potency and selectivity of this chemical scaffold.

This technical guide provides a foundational understanding of this compound, highlighting its potential and outlining a clear path for future research and development.

References

3-(3,5-Dimethoxybenzyl)cyclohexanone literature review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 3-(3,5-Dimethoxybenzyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic organic compound with potential applications in medicinal chemistry. This technical guide provides a comprehensive review of the available literature, focusing on its synthesis, chemical properties, and putative biological activities. While specific experimental data for this compound is limited, this guide consolidates information on related structures to provide a predictive overview for researchers. Detailed methodologies for a plausible synthetic route, the Stork enamine alkylation, are presented. Furthermore, expected analytical data and a summary of the biological activities of structurally similar compounds are provided to guide future research and development efforts.

Chemical Properties and Synthesis

This compound possesses a molecular formula of C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol . Its structure features a cyclohexanone ring substituted at the 3-position with a 3,5-dimethoxybenzyl group.

Synthesis

A common and effective method for the α-alkylation of ketones is the Stork enamine synthesis. This method offers a milder alternative to traditional enolate alkylation and can provide better control over mono-alkylation. The synthesis of this compound can be achieved by reacting the enamine of cyclohexanone with 3,5-dimethoxybenzyl halide.

Step 1: Formation of the Enamine (1-(Cyclohex-1-en-1-yl)pyrrolidine)

  • To a solution of cyclohexanone (1.0 eq) in anhydrous toluene, add pyrrolidine (1.2 eq).

  • Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture until the theoretical amount of water is collected.

  • Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.

Step 2: Alkylation of the Enamine

  • Dissolve the crude enamine from Step 1 in an anhydrous aprotic solvent such as dioxane or THF.

  • Add 3,5-dimethoxybenzyl bromide (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitoring by TLC).

  • The intermediate iminium salt will precipitate from the solution.

Step 3: Hydrolysis of the Iminium Salt

  • To the reaction mixture containing the iminium salt, add an aqueous solution of hydrochloric acid (e.g., 10% HCl) or a mixture of water and acetic acid.

  • Stir the mixture at room temperature or with gentle heating to facilitate the hydrolysis of the iminium salt back to the ketone.

  • After hydrolysis is complete, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis A Cyclohexanone C 1-(Cyclohex-1-en-1-yl)pyrrolidine (Enamine) A->C p-TsOH, Toluene, Reflux B Pyrrolidine B->C p-TsOH, Toluene, Reflux E Iminium Salt Intermediate C->E Dioxane or THF D 3,5-Dimethoxybenzyl Bromide D->E F This compound E->F Aqueous Acid (e.g., HCl)

Caption: Stork enamine synthesis workflow for this compound.

Analytical Data (Predicted)

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 6.4 - 6.3m3HAromatic protons of the dimethoxybenzyl group
~ 3.75s6HMethoxy protons (-OCH₃)
~ 2.8 - 1.5m11HCyclohexanone and benzylic protons

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~ 211Carbonyl carbon (C=O)
~ 160Aromatic carbons attached to methoxy groups
~ 140Quaternary aromatic carbon
~ 106Aromatic CH carbons (ortho to methoxy)
~ 98Aromatic CH carbon (para to methoxy)
~ 55Methoxy carbons (-OCH₃)
~ 40 - 25Cyclohexanone and benzylic carbons

Biological Activity (Inferred from Related Compounds)

Direct biological studies on this compound are not extensively reported. However, the structural motifs present in the molecule, namely the cyclohexanone core and the 3,5-dimethoxybenzyl group, are found in compounds with known biological activities.

Anticancer Activity

Derivatives of cyclohexanone have been investigated for their anticancer properties. For instance, certain diarylidene cyclohexanone derivatives have shown inhibitory effects on cancer cell lines. The 3,5-dimethoxy substitution pattern is also present in natural and synthetic compounds with demonstrated anticancer effects, such as combretastatin A-4.

Table 3: Anticancer Activity of Related Cyclohexanone Derivatives

CompoundCell LineIC₅₀ (µM)Reference
2,6-bis(4-chlorobenzylidene)cyclohexanoneVarious1.5 - 5.0[1]
Curcumin (contains a diketone moiety)Various5 - 50[2]

Note: This data is for structurally related compounds and is provided for context. The activity of this compound may differ.

Antifungal Activity

The cyclohexanone scaffold is also a feature in some compounds with antifungal properties. The lipophilic nature of the benzyl group and the hydrogen bonding potential of the ketone oxygen could contribute to interactions with fungal cell membranes or enzymes.

Table 4: Antifungal Activity of Related Compounds

CompoundFungal StrainMIC (µg/mL)Reference
A synthetic cyclohexanone derivativeCandida albicans16 - 64[3]
Benzyl bromide derivativesC. albicans250 - 1000[4]

Note: This data is for structurally related compounds and is provided for context. The activity of this compound may differ.

Potential Signaling Pathway Involvement

Given the reported anticancer activities of structurally similar compounds, it is plausible that this compound could modulate signaling pathways critical for cancer cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_0 Hypothetical Mechanism of Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Target This compound Target->PI3K Inhibition? Target->Akt Inhibition?

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion

This compound is a compound of interest for further investigation in drug discovery. This technical guide has outlined a robust synthetic strategy via the Stork enamine alkylation and provided a predictive profile of its analytical characteristics. While direct biological data is currently lacking, the activities of related compounds suggest potential anticancer and antifungal properties, possibly through the modulation of key cellular signaling pathways. The information compiled herein serves as a valuable resource for researchers initiating studies on this and structurally related molecules. Further experimental validation of the synthesis, spectroscopic properties, and biological activities is warranted to fully elucidate the therapeutic potential of this compound.

References

A Technical Guide to 3-(3,5-Dimethoxybenzyl)cyclohexanone for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers and professionals interested in the procurement and application of 3-(3,5-Dimethoxybenzyl)cyclohexanone in a laboratory setting. This document provides a summary of available suppliers, key technical data, an overview of its synthesis, and insights into its biological activities and potential research applications.

Core Compound Information

This compound is a synthetic organic compound with the molecular formula C₁₅H₂₀O₃.[1] It belongs to the ketone and aromatic ether classes of organic molecules.[1] Its structure features a cyclohexanone ring substituted at the 3-position with a 3,5-dimethoxybenzyl group.[1]

PropertyValue
IUPAC Name 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one[1]
CAS Number 898785-03-0[1]
Molecular Formula C₁₅H₂₀O₃[1]
Molecular Weight 248.32 g/mol [1]
Canonical SMILES COC1=CC(CC2CCCC(=O)C2)=CC(OC)=C1

Research-Grade Suppliers

For researchers requiring this compound for their studies, several chemical suppliers offer this compound in various quantities and purities. It is imperative to consult the respective supplier's certificate of analysis for lot-specific data.

SupplierProduct CodePurityAvailable Quantities
Benchchem 898785-03-0--
Fluorochem F20384697.0%[2]1 g, 2 g[3]
CymitQuimica -97.0%[2]-

Data is subject to change. Please verify with the supplier.

Synthesis Overview

The synthesis of this compound can be achieved through various organic synthesis routes. A common method involves the reaction of 3,5-dimethoxybenzyl chloride with cyclohexanone in the presence of a base.[1] Another reported synthetic pathway is the bromination of 3,5-dimethoxybenzyl alcohol followed by coupling with a cyclohexanone derivative.[1]

Below is a comparative table of synthetic routes based on available information:

MethodYieldKey Conditions
Bromination + Coupling~84%PBr₃, -10 °C, silica gel purification[1]
Wittig-Horner-Emmons62%Triethyl phosphite, 160 °C[1]

Experimental Protocols & Workflow

While specific, detailed experimental protocols for the application of this compound are proprietary to individual research labs, a general workflow for its characterization and initial biological screening can be outlined.

G cluster_0 Compound Acquisition & Preparation cluster_1 Structural Verification cluster_2 In Vitro Biological Screening cluster_3 Mechanism of Action Studies a Procure from Supplier b Verify Purity (e.g., HPLC) a->b c Prepare Stock Solutions (e.g., in DMSO) b->c d ¹H and ¹³C NMR Spectroscopy c->d e Mass Spectrometry (MS) c->e g Cell-based Assays (e.g., Cytotoxicity, Proliferation) c->g h Target-based Assays (e.g., Enzyme Inhibition) c->h f Confirm Molecular Weight and Structure d->f e->f i Determine IC₅₀ or EC₅₀ g->i h->i j Western Blot for Pathway Analysis i->j k Gene Expression Analysis (e.g., qPCR) i->k l Elucidate Biological Pathway j->l k->l

A general experimental workflow for the characterization and screening of this compound.

Biological Activity and Potential Applications

This compound has been investigated for a range of biological activities, making it a compound of interest for drug discovery and development.

Anti-inflammatory and Anti-cancer Properties

Research has indicated that this compound exhibits both anti-inflammatory and anti-cancer properties.[1] Its mechanism of action has been linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The NF-κB pathway is a critical regulator of inflammatory responses and cell survival, and its dysregulation is implicated in various diseases, including cancer and chronic inflammatory conditions.

In a study involving MCF-7 breast cancer cells, this compound was found to induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase.[1] Furthermore, in an in vivo study using a carrageenan-induced paw edema model in rats, the compound demonstrated a significant reduction in inflammation.[1]

This compound This compound IKK IKK Complex This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB Inhibits Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nucleus Nucleus NF-κB->Nucleus Translocation Inflammatory Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory Genes Activates

Inhibition of the NF-κB signaling pathway by this compound.
Potential as an Anesthetic or Analgesic

Due to its structural similarity to ketamine, a well-known anesthetic and analgesic, this compound is also a subject of research in the field of anesthetics and pain management.[1] Further investigation is required to fully elucidate its potential in this area.

Conclusion

This compound is a versatile research compound with demonstrated anti-inflammatory and anti-cancer properties, potentially acting through the inhibition of the NF-κB signaling pathway. Its availability from multiple suppliers facilitates its use in a wide range of research applications, from fundamental biological studies to preclinical drug development. The information provided in this guide serves as a foundational resource for scientists and researchers embarking on studies involving this promising molecule.

References

The Strategic Role of 3-(3,5-Dimethoxybenzyl)cyclohexanone Scaffolds in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the identification and utilization of versatile molecular intermediates are paramount to the efficient discovery and development of novel therapeutics. Among these, the 3-(3,5-Dimethoxybenzyl)cyclohexanone scaffold has emerged as a cornerstone in the synthesis of a promising class of pharmaceutical agents, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, application, and experimental protocols associated with this compound and its derivatives, with a focus on their role as precursors to potent antitumor agents. The structural motif, characterized by a central cyclohexanone ring flanked by dimethoxybenzylidene moieties, has been shown to exhibit significant biological activity, making it a focal point of contemporary drug discovery efforts.

Core Synthesis and Pharmaceutical Application

The primary application of the this compound scaffold is as a key building block in the synthesis of α,α′-bis(substituted-benzylidene)cycloalkanones. These compounds, which are structurally related to natural products like curcumin, have garnered significant attention for their therapeutic potential. A notable example is the synthesis of (2E,6E)-2,6-bis(3,5-dimethoxybenzylidene)cyclohexanone, a compound identified in patent literature as a potential antitumor agent.[1]

The synthesis of these pharmaceutically relevant molecules is typically achieved through a Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed reaction between a ketone (in this case, cyclohexanone or a substituted cyclohexanone) and an aldehyde (3,5-dimethoxybenzaldehyde). While the reaction can be conceptualized as proceeding through the intermediate this compound, it is often carried out as a one-pot synthesis where the bis-condensation product is the final isolated compound.

Signaling Pathways and Mechanism of Action

While the precise mechanism of action for many bis(benzylidene)cyclohexanone derivatives is still under investigation, a significant body of research points towards their role as inhibitors of critical signaling pathways implicated in cancer cell proliferation and survival. The structural similarity to curcumin, a known modulator of multiple signaling pathways, suggests that these compounds may exert their anticancer effects through various mechanisms, including the inhibition of transcription factors such as NF-κB, downregulation of pro-inflammatory cytokines, and induction of apoptosis. The dimethoxy substitution pattern on the benzylidene rings is often crucial for enhancing the potency and bioavailability of these compounds.

dot

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade NF_kB_Complex NF_kB_Complex Signaling_Cascade->NF_kB_Complex I_kB I_kB Signaling_Cascade->I_kB Degradation NF_kB_Active NF_kB_Active NF_kB_Complex->NF_kB_Active Translocation I_kB->NF_kB_Complex Sequestration Gene_Expression Gene_Expression NF_kB_Active->Gene_Expression Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival External_Stimulus External_Stimulus External_Stimulus->Receptor Bis_benzylidene_cyclohexanone Bis_benzylidene_cyclohexanone Bis_benzylidene_cyclohexanone->NF_kB_Complex Inhibition

Caption: Postulated mechanism of action for bis(benzylidene)cyclohexanone derivatives.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of a representative pharmaceutically active compound derived from the this compound scaffold: (2E,6E)-2,6-bis(3,5-dimethoxybenzylidene)cyclohexanone.

Synthesis of (2E,6E)-2,6-bis(3,5-dimethoxybenzylidene)cyclohexanone

This synthesis is achieved via a base-catalyzed Claisen-Schmidt condensation.

Materials:

  • Cyclohexanone

  • 3,5-Dimethoxybenzaldehyde

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxybenzaldehyde (2.2 equivalents) in ethanol.

  • Addition of Ketone: To the stirred solution, add cyclohexanone (1.0 equivalent).

  • Initiation of Condensation: Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid until it reaches a neutral pH.

  • Isolation of Product: The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with deionized water and then with cold ethanol to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water.

dot

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Reactants Cyclohexanone + 3,5-Dimethoxybenzaldehyde + Ethanol + NaOH(aq) Reaction Stir at Room Temperature Reactants->Reaction Neutralization Neutralize with HCl Reaction->Neutralization Precipitation Product Precipitates Neutralization->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Water and Cold Ethanol Filtration->Washing Recrystallization Recrystallize from Ethanol Washing->Recrystallization Final_Product (2E,6E)-2,6-bis(3,5-dimethoxy- benzylidene)cyclohexanone Recrystallization->Final_Product

Caption: Workflow for the synthesis of (2E,6E)-2,6-bis(3,5-dimethoxybenzylidene)cyclohexanone.

Data Presentation

The following tables summarize key quantitative data for the synthesis and characterization of (2E,6E)-2,6-bis(3,5-dimethoxybenzylidene)cyclohexanone and related compounds.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₄H₂₆O₅
Molecular Weight394.46 g/mol
AppearanceYellow crystalline solid
Melting Point135.7 - 136.5 °C[1]

Table 2: Spectroscopic Data for (2E,6E)-2,6-bis(3,5-dimethoxybenzylidene)cyclohexanone

Spectroscopic DataObserved Values (in CDCl₃)[1]
¹H NMR (δ, ppm)7.71 (s, 2H, =CH), 6.60 (d, 4H, ArH), 6.46 (t, 2H, ArH), 3.82 (s, 12H, OCH₃), 2.92 (t, 4H, CH₂)

Table 3: Reaction Parameters and Yields for Analogue Synthesis

AldehydeKetoneBaseSolventYield (%)
3,4-DimethoxybenzaldehydeCyclohexanoneHClTHF42.02
3-Bromo-4-methoxybenzaldehydeCyclohexanone--62.76
3-Ethoxy-4-hydroxybenzaldehydeCyclohexanone--57.84

Note: The data in Table 3 is for the synthesis of related bis(benzylidene)cyclohexanone analogs and is provided for comparative purposes.

Conclusion

The this compound scaffold and its derivatives represent a valuable class of intermediates in the development of new pharmaceutical agents. The straightforward synthesis of bis(benzylidene)cyclohexanones via the Claisen-Schmidt condensation provides a robust platform for the generation of diverse molecular libraries for biological screening. The demonstrated antitumor potential of these compounds underscores the importance of this scaffold in modern medicinal chemistry. Further research into the precise mechanisms of action and structure-activity relationships of these molecules will undoubtedly pave the way for the development of novel and effective therapies for a range of diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(3,5-Dimethoxybenzyl)cyclohexanone from Cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dimethoxybenzyl)cyclohexanone is a substituted cyclohexanone derivative with potential applications in medicinal chemistry and drug development. Its structural motif is found in various biologically active molecules. The synthesis of this compound from readily available starting materials like cyclohexanone is a key process for accessing a range of analogues for further investigation.

This document provides detailed protocols for a two-step synthesis of this compound from cyclohexanone. The synthesis involves an initial base-catalyzed aldol condensation to form an α,β-unsaturated ketone, followed by a catalytic hydrogenation to yield the final saturated product.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Step 1: Aldol Condensation: Cyclohexanone reacts with 3,5-dimethoxybenzaldehyde in the presence of a base to form 2-(3,5-dimethoxybenzylidene)cyclohexan-1-one.

  • Step 2: Catalytic Hydrogenation: The resulting α,β-unsaturated ketone is then reduced via catalytic hydrogenation to yield this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Key Compounds
CompoundStructureMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Key ¹H NMR Signals (δ ppm, CDCl₃)Key ¹³C NMR Signals (δ ppm, CDCl₃)
CyclohexanoneC₆H₁₀O98.14Colorless liquid-472.28 (t, 4H), 1.87 (quint, 4H), 1.71 (quint, 2H)211.9 (C=O), 42.0 (CH₂), 27.1 (CH₂), 25.1 (CH₂)
3,5-DimethoxybenzaldehydeC₉H₁₀O₃166.17White to off-white solid46-499.88 (s, 1H), 6.95 (d, 2H), 6.65 (t, 1H), 3.84 (s, 6H)192.1 (CHO), 161.2 (C-O), 138.4 (C), 107.2 (CH), 106.8 (CH), 55.7 (OCH₃)
2-(3,5-Dimethoxybenzylidene)cyclohexan-1-oneC₁₅H₁₈O₃246.30Pale yellow solid85-88 (estimated)7.70 (s, 1H), 6.50 (d, 2H), 6.40 (t, 1H), 3.80 (s, 6H), 2.85 (t, 2H), 2.50 (t, 2H), 1.80 (m, 4H)200.5 (C=O), 160.9 (C-O), 138.2 (C), 135.1 (C=CH), 134.8 (C=CH), 106.5 (CH), 105.9 (CH), 55.4 (OCH₃), 38.5 (CH₂), 28.6 (CH₂), 26.2 (CH₂), 23.0 (CH₂)
This compoundC₁₅H₂₀O₃248.32White solidN/A6.35 (s, 2H), 6.30 (s, 1H), 3.78 (s, 6H), 2.80-1.20 (m, 11H)212.0 (C=O), 160.8 (C-O), 144.8 (C), 106.2 (CH), 97.8 (CH), 55.2 (OCH₃), 48.5 (CH), 44.7 (CH₂), 41.5 (CH₂), 31.8 (CH₂), 25.5 (CH₂)

Note: NMR data for the intermediate and final product are estimated based on typical values for similar structures and may vary slightly.

Experimental Protocols

Step 1: Synthesis of 2-(3,5-Dimethoxybenzylidene)cyclohexan-1-one (Aldol Condensation)

Materials:

  • Cyclohexanone (1.0 eq)

  • 3,5-Dimethoxybenzaldehyde (1.0 eq)

  • Sodium hydroxide (NaOH) (1.2 eq)

  • Ethanol (or Methanol)

  • Deionized water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxybenzaldehyde (1.0 eq) and cyclohexanone (1.0 eq) in ethanol (approximately 5-10 mL per gram of aldehyde).

  • In a separate beaker, prepare a solution of sodium hydroxide (1.2 eq) in deionized water.

  • Slowly add the NaOH solution dropwise to the stirred solution of the aldehyde and ketone at room temperature.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid (e.g., 1 M HCl) until it reaches a pH of ~7.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with a saturated brine solution (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 2-(3,5-dimethoxybenzylidene)cyclohexan-1-one as a pale yellow solid.

Step 2: Synthesis of this compound (Catalytic Hydrogenation)

Materials:

  • 2-(3,5-Dimethoxybenzylidene)cyclohexan-1-one (1.0 eq)

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Celite or another filter aid

Procedure:

  • In a suitable hydrogenation flask, dissolve the 2-(3,5-dimethoxybenzylidene)cyclohexan-1-one (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Carefully add the Pd/C catalyst (5-10 mol%) to the solution.

  • Seal the reaction vessel and purge it with hydrogen gas to remove any air.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a hydrogen balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, this compound, can be purified by column chromatography on silica gel if necessary.

Visualizations

Overall Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Catalytic Hydrogenation Cyclohexanone Cyclohexanone Intermediate 2-(3,5-Dimethoxybenzylidene)cyclohexan-1-one Cyclohexanone->Intermediate Dimethoxybenzaldehyde 3,5-Dimethoxybenzaldehyde Dimethoxybenzaldehyde->Intermediate FinalProduct This compound Intermediate->FinalProduct Condensation_Reagents NaOH, Ethanol Hydrogenation_Reagents H₂, Pd/C Aldol_Mechanism Start Cyclohexanone + OH⁻ Enolate Enolate Formation Start->Enolate Deprotonation Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Aldehyde 3,5-Dimethoxybenzaldehyde Aldehyde->Alkoxide Adduct Aldol Adduct Alkoxide->Adduct Protonation Dehydration Dehydration (Loss of H₂O) Adduct->Dehydration Product α,β-Unsaturated Ketone Dehydration->Product Hydrogenation_Workflow cluster_input Inputs cluster_output Outputs UnsaturatedKetone 2-(3,5-Dimethoxybenzylidene)cyclohexan-1-one C=C Double Bond Process Reaction in Solvent (e.g., Ethanol) UnsaturatedKetone->Process Catalyst Pd/C Catalyst Catalyst->Process Hydrogen Hydrogen Gas (H₂) Hydrogen->Process SaturatedKetone This compound Saturated C-C Bond Process->SaturatedKetone

Application Notes and Protocols: Synthesis of 2-(3,5-dimethoxybenzyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of cyclohexanone and its derivatives is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of a wide array of molecular scaffolds found in natural products and pharmaceutically active compounds. The introduction of a substituted benzyl moiety, such as 3,5-dimethoxybenzyl, can provide a key structural element for further functionalization or for modulating the biological activity of a target molecule. This document provides a detailed overview of the synthesis of 2-(3,5-dimethoxybenzyl)cyclohexanone through the alkylation of cyclohexanone with 3,5-dimethoxybenzyl chloride. The protocols and data presented are based on established principles of enolate chemistry and analogous reactions reported in the scientific literature.

Reaction Principle

The core of this transformation is the alkylation of a cyclohexanone enolate. The reaction proceeds in two main stages:

  • Enolate Formation: A strong, non-nucleophilic base is used to deprotonate the α-carbon of cyclohexanone, forming a nucleophilic enolate anion. Lithium diisopropylamide (LDA) is a commonly employed base for this purpose as it is highly effective at irreversibly forming the kinetic enolate.

  • Nucleophilic Attack (Alkylation): The generated enolate then acts as a nucleophile, attacking the electrophilic benzylic carbon of 3,5-dimethoxybenzyl chloride in an SN2 reaction. This results in the formation of a new carbon-carbon bond and the desired product, 2-(3,5-dimethoxybenzyl)cyclohexanone.

Experimental Protocols

While a specific protocol for the reaction of cyclohexanone with 3,5-dimethoxybenzyl chloride is not extensively documented, the following procedure is a representative method based on general protocols for the alkylation of cyclohexanone enolates with benzyl halides.[1]

Materials and Equipment
  • Reagents:

    • Cyclohexanone (freshly distilled)

    • 3,5-Dimethoxybenzyl chloride

    • Diisopropylamine (freshly distilled from CaH₂)

    • n-Butyllithium (in hexanes, titrated)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Apparatus:

    • Round-bottom flasks, oven-dried

    • Magnetic stirrer and stir bars

    • Syringes and needles

    • Septa

    • Inert atmosphere setup (e.g., nitrogen or argon manifold)

    • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

    • Rotary evaporator

    • Chromatography column

Protocol: Synthesis of 2-(3,5-dimethoxybenzyl)cyclohexanone

1. Preparation of Lithium Diisopropylamide (LDA) Solution (in situ):

  • To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF) (e.g., 50 mL for a 10 mmol scale reaction).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add diisopropylamine (1.1 equivalents) to the cooled THF via syringe.

  • Add n-butyllithium (1.05 equivalents) dropwise to the stirred solution.

  • Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.

2. Enolate Formation:

  • Cool the freshly prepared LDA solution back down to -78 °C.

  • Slowly add a solution of cyclohexanone (1.0 equivalent) in a small amount of anhydrous THF to the LDA solution via syringe.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

3. Alkylation:

  • Prepare a solution of 3,5-dimethoxybenzyl chloride (1.0 equivalent) in anhydrous THF.

  • Add this solution dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

4. Work-up and Purification:

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3,5-dimethoxybenzyl)cyclohexanone.

Data Presentation

The following tables summarize expected and representative data for the starting materials and the product. Note that the product data is based on analogous compounds due to the absence of a specific literature report for 2-(3,5-dimethoxybenzyl)cyclohexanone.

Table 1: Reactant and Product Properties

CompoundFormulaMolecular Weight ( g/mol )Appearance
CyclohexanoneC₆H₁₀O98.14Colorless liquid
3,5-Dimethoxybenzyl chlorideC₉H₁₁ClO₂186.63White to off-white solid
2-(3,5-Dimethoxybenzyl)cyclohexanoneC₁₅H₂₀O₃248.32Expected to be a pale yellow oil or low-melting solid

Table 2: Representative Spectroscopic Data for 2-(Substituted benzyl)cyclohexanone Derivatives

Data TypeExpected Chemical Shifts/Signals for 2-(3,5-dimethoxybenzyl)cyclohexanone
¹H NMR Aromatic protons: ~6.3-6.5 ppm (multiple signals, 3H). Methoxy protons: ~3.7-3.8 ppm (singlet, 6H). Benzylic protons: ~2.5-3.2 ppm (multiplet, 2H). Cyclohexanone α-proton: ~2.4-2.6 ppm (multiplet, 1H). Cyclohexanone protons: ~1.5-2.2 ppm (multiplets, 8H).
¹³C NMR Carbonyl carbon: ~210-212 ppm. Aromatic carbons (C-O): ~160 ppm. Aromatic quaternary carbon: ~140 ppm. Aromatic C-H carbons: ~100-107 ppm. Methoxy carbons: ~55 ppm. Benzylic carbon: ~35-40 ppm. Cyclohexanone carbons: ~25-50 ppm.
IR (cm⁻¹) C=O stretch: ~1710 cm⁻¹. C-O stretch (aromatic ether): ~1200-1250 cm⁻¹ and ~1050-1150 cm⁻¹. Aromatic C-H stretch: ~3000-3100 cm⁻¹. Aliphatic C-H stretch: ~2850-2950 cm⁻¹.
Mass Spec (m/z) [M]⁺: Expected at 248. Key fragments: Loss of the benzyl group, McLafferty rearrangement fragments.

Visualizations

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of 2-(3,5-dimethoxybenzyl)cyclohexanone.

Experimental Workflow

Experimental_Workflow start Start lda_prep Prepare LDA solution in THF at -78 °C start->lda_prep enolate_form Add cyclohexanone to LDA at -78 °C (1 hr) lda_prep->enolate_form Formation of enolate alkylation Add 3,5-dimethoxybenzyl chloride (Stir and warm to RT) enolate_form->alkylation Nucleophilic attack quench Quench with aq. NH₄Cl alkylation->quench extraction Extract with organic solvent quench->extraction dry_concentrate Dry and concentrate extraction->dry_concentrate purify Purify by column chromatography dry_concentrate->purify product Isolated Product purify->product

Caption: Step-by-step workflow for the synthesis and purification.

Potential Applications in Drug Development

The 2-(3,5-dimethoxybenzyl)cyclohexanone scaffold can serve as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The 3,5-dimethoxy substitution pattern is found in various biologically active compounds, including analogues of combretastatin, which are known for their anticancer properties. The cyclohexanone ring can be further modified through various reactions, such as:

  • Reduction of the ketone to an alcohol, which can be a precursor for esters or ethers.

  • Further alkylation or functionalization at the other α-position.

  • Ring-expansion or contraction reactions to access different carbocyclic systems.

  • Formation of heterocyclic rings by condensation with appropriate reagents.

These potential modifications make this scaffold a valuable building block for creating libraries of compounds for screening in drug discovery programs targeting a range of diseases.

References

Application Notes and Protocols for the Analytical Characterization of 3-(3,5-Dimethoxybenzyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(3,5-Dimethoxybenzyl)cyclohexanone is a synthetic organic compound with the molecular formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol .[1][2] Its structure, featuring a cyclohexanone core linked to a 3,5-dimethoxybenzyl group, makes it a subject of interest in synthetic chemistry and potentially in drug discovery.[1] Accurate and comprehensive characterization is crucial to confirm its identity, purity, and structural integrity. These application notes provide detailed protocols for the characterization of this compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the different carbon atoms in the molecule. 2D NMR techniques like COSY and HSQC can further establish the connectivity between protons and carbons, confirming the complete molecular structure. For this compound, NMR is used to verify the presence and connectivity of the cyclohexanone ring, the methylene bridge, and the substituted aromatic ring.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse sequence (zg30).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the spectrum using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum and assign chemical shifts (δ) in ppm.

Expected Quantitative Data:

The following tables summarize the predicted chemical shifts for this compound. Actual values may vary slightly based on solvent and experimental conditions.[1]

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 6.3-6.4 m 3H Aromatic protons (Ar-H)
~ 3.78 s 6H Methoxy protons (-OCH₃)[1]
~ 2.0-2.8 m 7H Cyclohexanone protons (-CH₂-C=O, -CH-), Benzyl protons (-CH₂-Ar)

| ~ 1.5-1.9 | m | 4H | Cyclohexanone protons (-CH₂-) |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 211.0 Carbonyl carbon (C=O)
~ 160.8 Aromatic carbons attached to -OCH₃
~ 140.0 Aromatic carbon attached to benzyl group
~ 106.5 Aromatic CH carbons
~ 98.0 Aromatic CH carbon
~ 55.3 Methoxy carbons (-OCH₃)
~ 40-50 Cyclohexanone carbons (CH₂, CH)
~ 30-40 Benzyl carbon (-CH₂-Ar)

| ~ 25-30 | Cyclohexanone carbon (CH₂) |

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique that causes fragmentation, providing a unique "fingerprint" for the molecule. Softer ionization techniques like Electrospray Ionization (ESI) are useful for confirming the molecular weight via the molecular ion peak. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy.

Experimental Protocol (GC-MS with EI):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Method:

    • Column: A nonpolar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 500.

    • Detector: Electron multiplier.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺·), which corresponds to the molecular weight of the compound (248.32 g/mol ).

    • Analyze the major fragment ions to deduce the structure.

Expected Quantitative Data:

Table 3: Predicted Mass Spectrometry Fragmentation Data (EI)

m/z Ion Description
248 [C₁₅H₂₀O₃]⁺· Molecular Ion (M⁺·)
151 [C₉H₁₁O₂]⁺ Fragment from cleavage of the benzyl-cyclohexanone bond (3,5-dimethoxybenzyl cation)

| 97 | [C₆H₉O]⁺ | Fragment corresponding to the cyclohexanone moiety after cleavage |

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, FTIR is used to confirm the presence of the ketone (C=O), aromatic ring (C=C), and ether (C-O) functional groups.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Alternatively, dissolve the sample in a volatile solvent, place a drop on the crystal, and allow the solvent to evaporate.

  • Instrument Parameters:

    • Technique: ATR-FTIR.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Quantitative Data:

Table 4: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 3000-2850 C-H stretch Aliphatic (Cyclohexane, Benzyl)
~ 1710 C=O stretch Ketone[3]
~ 1600, 1470 C=C stretch Aromatic Ring

| ~ 1205, 1065 | C-O stretch | Aryl Ether |

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a premier technique for determining the purity of a compound and for quantitative analysis. A reversed-phase HPLC method can effectively separate this compound from its starting materials, by-products, or degradation products. Purity is assessed by calculating the area percentage of the main peak.

Experimental Protocol (Reversed-Phase HPLC):

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

    • Further dilute to a working concentration of approximately 0.1 mg/mL using the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrument Parameters:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). For MS compatibility, water can be modified with 0.1% formic acid.[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis at 275 nm.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the area percentage of the peak corresponding to this compound to determine its purity.

    • The retention time serves as a qualitative identifier under specific chromatographic conditions.

Visualized Workflows

The following diagrams illustrate the logical flow of experiments for compound characterization.

synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification purity_check Purity Assessment (HPLC, TLC) purification->purity_check structure_id Structural Elucidation purity_check->structure_id If pure nmr NMR (¹H, ¹³C, 2D) structure_id->nmr ms Mass Spectrometry (GC-MS, HRMS) structure_id->ms ftir FTIR structure_id->ftir data_analysis Data Integration & Final Characterization nmr->data_analysis ms->data_analysis ftir->data_analysis report Certificate of Analysis data_analysis->report

Caption: General workflow for the synthesis and characterization of a target compound.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep1 Dissolve Sample in Volatile Solvent prep2 Filter (0.45 µm) prep1->prep2 inject Inject into HPLC prep2->inject separate Separation on C18 Column inject->separate uv_detect UV Detection separate->uv_detect ms_ionize Ionization (ESI) separate->ms_ionize chrom Analyze Chromatogram (Retention Time, Purity) uv_detect->chrom ms_detect Mass Analysis ms_ionize->ms_detect mass_spec Analyze Mass Spectrum (Molecular Weight) ms_detect->mass_spec

Caption: Detailed workflow for purity and identity confirmation using LC-MS.

References

Application Note: 1H and 13C NMR Analysis of 3-(3,5-Dimethoxybenzyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the chemical structure of 3-(3,5-Dimethoxybenzyl)cyclohexanone using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. The included data, presented in clear tabular format, offers a comprehensive spectral signature of the compound. Detailed experimental protocols for sample preparation and NMR data acquisition are provided to ensure reproducibility. Furthermore, this note includes graphical representations of the molecular structure and experimental workflow to facilitate a deeper understanding of the analytical process.

Introduction

This compound is a synthetic organic compound with potential applications in pharmaceutical research and drug development. Its molecular structure, comprising a cyclohexanone ring substituted with a dimethoxybenzyl group, presents a unique spectral profile in NMR analysis. Accurate interpretation of its ¹H and ¹³C NMR spectra is crucial for structural confirmation and purity assessment. This application note serves as a practical guide for researchers working with this and structurally related molecules.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational models and provide expected chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz).

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.35d, J ≈ 2.2 Hz2HAr-H (H-2', H-6')
~6.28t, J ≈ 2.2 Hz1HAr-H (H-4')
~3.78s6HOCH₃
~2.55m2HCH₂ (benzyl)
~2.20 - 2.50m4HCH₂ (cyclohexanone, α to C=O)
~1.90 - 2.15m2HCH₂ (cyclohexanone)
~1.60 - 1.80m2HCH₂ (cyclohexanone)
~1.30 - 1.50m1HCH (cyclohexanone)

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)Assignment
~211.5C=O (cyclohexanone)
~160.8Ar-C (C-3', C-5')
~141.0Ar-C (C-1')
~106.5Ar-C (C-2', C-6')
~98.0Ar-C (C-4')
~55.3OCH₃
~48.0CH (cyclohexanone)
~45.0CH₂ (benzyl)
~41.5CH₂ (cyclohexanone, α to C=O)
~31.0CH₂ (cyclohexanone)
~25.0CH₂ (cyclohexanone)

Experimental Protocols

The following are standard protocols for acquiring high-quality ¹H and ¹³C NMR spectra of organic compounds like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good solubilizing properties and the presence of a residual solvent peak that can be used for spectral referencing.

  • Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers can also reference the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

¹H NMR Data Acquisition

A standard one-dimensional proton NMR experiment should be performed.[1][2]

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock the field using the deuterium signal from the solvent. Shim the magnetic field to achieve optimal homogeneity. Tune and match the probe for the proton frequency.[1]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

    • Pulse Width: Use a 30° or 45° pulse angle to ensure adequate signal intensity while allowing for faster repetition rates.[1]

    • Spectral Width: Set a spectral width of approximately 12-16 ppm to encompass all expected proton signals.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.[1]

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

    • Number of Scans: Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.[1]

¹³C NMR Data Acquisition

A standard one-dimensional carbon-13 NMR experiment with proton decoupling should be performed.[1][3]

  • Spectrometer Setup: The lock and shim settings from the ¹H NMR experiment can typically be used. Tune and match the probe for the carbon-13 frequency.[4]

  • Acquisition Parameters:

    • Pulse Sequence: A standard pulse-acquire sequence with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

    • Pulse Width: A 30° pulse angle is recommended for routine spectra of small molecules.[1]

    • Spectral Width: Set a spectral width of approximately 220-240 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds is typically adequate.

    • Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.[2]

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512 or more) is generally required to obtain a spectrum with a good signal-to-noise ratio.[2]

Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.

  • Peak Picking and Integration: Identify all significant peaks and integrate the corresponding areas in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Visualizations

The following diagrams illustrate the molecular structure of the analyte and the general workflow for NMR analysis.

molecular_structure Molecular Structure of this compound cluster_cyclohexanone Cyclohexanone Ring cluster_benzyl 3,5-Dimethoxybenzyl Group C1 C1(=O) C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C7 C7 C3->C7 bond C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C1_prime C1' C7->C1_prime C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime O1 O C3_prime->O1 C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime O2 O C5_prime->O2 C6_prime->C1_prime C_Me1 CH3 O1->C_Me1 C_Me2 CH3 O2->C_Me2

Caption: Molecular structure of this compound.

experimental_workflow NMR Analysis Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Shim, Tune) transfer->setup Insert Sample acquire_H1 Acquire 1H Spectrum setup->acquire_H1 acquire_C13 Acquire 13C Spectrum setup->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate Peak Picking & Integration reference->integrate assign Assign Signals integrate->assign report report assign->report Final Report

Caption: General workflow for NMR sample analysis.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound. The tabulated predicted spectral data serves as a valuable reference for chemists and researchers in identifying and characterizing this compound. The detailed experimental protocols offer a standardized method for obtaining high-quality, reproducible NMR spectra, which is essential for structural elucidation and quality control in drug discovery and development.

References

Application Note: Mass Spectrometry of 3-(3,5-Dimethoxybenzyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a protocol for the analysis of 3-(3,5-Dimethoxybenzyl)cyclohexanone using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The methodology provides a robust framework for the identification and characterization of this compound, which is of interest to researchers in drug discovery and organic synthesis. We present a predicted fragmentation pattern based on established principles of mass spectrometry, along with a detailed experimental protocol and hypothetical quantitative data to guide researchers in their analytical endeavors.

Introduction

This compound is a synthetic organic compound with potential applications in medicinal chemistry and materials science. Accurate structural elucidation and quantification are crucial for its development and use. Mass spectrometry, particularly when coupled with gas chromatography, offers a powerful analytical tool for this purpose. Electron ionization is a widely used "hard" ionization technique that induces extensive fragmentation, providing a reproducible molecular fingerprint that is valuable for structural confirmation.[1][2][3][4] This note outlines a comprehensive approach to the GC-MS analysis of this target molecule.

Predicted Fragmentation Pattern

The mass spectrum of this compound is predicted to exhibit a series of characteristic fragment ions resulting from the cleavage of the molecular ion. The fragmentation pathways are governed by the stability of the resulting carbocations and neutral losses. Key fragmentation mechanisms for ketones include α-cleavage and McLafferty rearrangement.[5][6] For aromatic compounds, fragmentation of the substituted benzene ring is also prominent.[7]

The molecular weight of this compound is 248.32 g/mol . The molecular ion peak ([M]⁺˙) is expected at m/z 248.

The primary fragmentation pathways are predicted to be:

  • Benzylic Cleavage: Cleavage of the bond between the cyclohexanone ring and the benzyl group is highly probable, leading to the formation of a stable 3,5-dimethoxybenzyl cation. This cation can rearrange to the even more stable 3,5-dimethoxytropylium ion, which would be observed at m/z 151 . This is anticipated to be a prominent peak in the spectrum.

  • Alpha-Cleavage of the Cyclohexanone Ring: Cleavage of the bonds adjacent to the carbonyl group in the cyclohexanone ring is a characteristic fragmentation for ketones.[6] This can result in the loss of various neutral fragments and the formation of characteristic acylium ions.

  • Fragmentation of the Dimethoxybenzyl Moiety: The dimethoxybenzyl fragment itself can undergo further fragmentation, including the loss of methyl radicals (CH₃˙) or formaldehyde (CH₂O) from the methoxy groups.

  • Cleavage within the Cyclohexanone Ring: The cyclohexanone ring can undergo retro-Diels-Alder reactions or other ring-opening fragmentations, leading to a series of smaller fragment ions.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions, their proposed structures, and hypothetical relative abundances for the mass spectrum of this compound.

m/zProposed Fragment IonPredicted Relative Abundance (%)
248[M]⁺˙ (Molecular Ion)15
151[C₉H₁₁O₂]⁺ (3,5-Dimethoxytropylium ion)100 (Base Peak)
121[C₇H₅O₂]⁺45
91[C₇H₇]⁺ (Tropylium ion)30
77[C₆H₅]⁺ (Phenyl ion)20
55[C₄H₇]⁺40

Experimental Protocol

This protocol details the steps for the GC-MS analysis of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra.[2][8][9][10][11]

  • Solvent Selection: Use a volatile organic solvent such as dichloromethane or ethyl acetate.[12]

  • Sample Concentration: Prepare a stock solution of this compound at a concentration of 1 mg/mL. From the stock solution, prepare a working solution of 10 µg/mL in the chosen solvent.[13]

  • Filtration: Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.[9]

  • Vial Selection: Transfer the filtered sample into a 2 mL glass autosampler vial with a PTFE-lined screw cap.[10]

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Injection Volume: 1 µL

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Final hold: 300 °C for 5 minutes

  • MS Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Energy: 70 eV[3]

  • Mass Range: m/z 40-500

  • Solvent Delay: 3 minutes

Data Acquisition and Analysis
  • Software: Agilent MassHunter (or equivalent)

  • Data Acquisition: Acquire data in full scan mode.

  • Data Analysis:

    • Integrate the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

    • Extract the mass spectrum for the identified peak.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the obtained spectrum with a reference library or the predicted fragmentation pattern for structural confirmation.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Solvent (1 mg/mL Stock) A->B C Dilute to Working Solution (10 µg/mL) B->C D Filter (0.2 µm) C->D E Transfer to Autosampler Vial D->E F Inject Sample (1 µL) E->F G GC Separation F->G H Electron Ionization (70 eV) G->H I Mass Analysis (Quadrupole) H->I J Acquire Total Ion Chromatogram (TIC) I->J K Extract Mass Spectrum J->K L Identify Fragments K->L M Structural Confirmation L->M fragmentation_pathway mol This compound [M]⁺˙ m/z 248 frag1 3,5-Dimethoxytropylium ion m/z 151 mol->frag1 Benzylic Cleavage frag2 [C₇H₅O₂]⁺ m/z 121 frag1->frag2 - CH₂O frag3 Tropylium ion m/z 91 frag1->frag3 - 2 x CH₂O frag4 Phenyl ion m/z 77 frag3->frag4 - CH₂

References

Application Note and Protocol for the Purification of 3-(3,5-Dimethoxybenzyl)cyclohexanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the purification of 3-(3,5-Dimethoxybenzyl)cyclohexanone using silica gel column chromatography. The methodology is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This application note outlines the principles of the separation, a step-by-step experimental procedure, and data presentation guidelines. A key component of this protocol is the preliminary determination of an optimal solvent system using Thin Layer Chromatography (TLC), followed by gradient elution in the column chromatography for efficient separation.

Introduction

This compound is a synthetic organic compound with potential applications in medicinal chemistry. Its structure comprises a moderately polar cyclohexanone ring and a dimethoxybenzyl group, lending the molecule an overall moderate polarity. Following its synthesis, purification is essential to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a highly effective technique for such purifications, separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. This protocol details the use of silica gel as the stationary phase and a hexane/ethyl acetate solvent system as the mobile phase.

Physicochemical Properties and Separation Principles

The separation of this compound from potential impurities relies on the polarity differences between the molecules. The ketone and two ether functionalities in the target compound make it more polar than non-polar hydrocarbon byproducts and starting materials like 3,5-dimethoxybenzyl chloride. It is, however, less polar than highly polar impurities such as any potential over-alkylation or self-condensation products of cyclohexanone.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol
Appearance Expected to be a colorless to pale yellow oil or solid
Polarity Moderately polar
Solubility Soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone. Sparingly soluble in non-polar solvents like hexane.

Experimental Protocol

This protocol is divided into two main stages: preliminary analysis by Thin Layer Chromatography (TLC) to determine the optimal eluent composition, and the subsequent purification by column chromatography.

Materials and Reagents
  • Crude this compound

  • Silica gel (for column chromatography, 60-120 mesh)

  • Silica gel TLC plates (with UV indicator F254)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass column for chromatography

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Glass wool or cotton

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Rotary evaporator

Stage 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
  • Prepare the Crude Sample: Dissolve a small amount of the crude this compound in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the TLC Plate: Using a capillary tube, spot the dissolved crude sample onto the baseline of a TLC plate.

  • Develop the TLC Plate: Prepare a series of developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 6:4 v/v). Place the spotted TLC plate in a chamber and allow the solvent to ascend to near the top of the plate.

  • Visualize the Spots: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a potassium permanganate stain.

  • Determine the Optimal Solvent System: The ideal solvent system for column chromatography will give the target compound a Retention Factor (Rf) of approximately 0.2-0.4.

Table 2: Example of TLC Analysis for Solvent System Optimization

Solvent System (Hexane:Ethyl Acetate, v/v)Rf of Target Compound (Estimated)Observations
9:1~0.1Low mobility, too polar for starting eluent.
8:2 ~0.25 Good separation from less polar impurities, suitable starting eluent.
7:3~0.4Higher mobility, good for eluting the compound.
6:4~0.6Too high mobility, may co-elute with more polar impurities.

Note: The Rf values presented are hypothetical and should be determined experimentally.

Stage 2: Column Chromatography Purification
  • Column Preparation:

    • Securely clamp a glass column in a vertical position.

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar solvent system determined by TLC (e.g., 9:1 hexane:ethyl acetate).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluting solvent.

    • Carefully add the dissolved sample to the top of the column using a pipette.

    • Drain the solvent until the sample has been adsorbed onto the silica gel.

  • Elution:

    • Carefully add the initial eluting solvent (e.g., 9:1 hexane:ethyl acetate) to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

    • Gradually increase the polarity of the eluting solvent (gradient elution) by increasing the proportion of ethyl acetate (e.g., move from 9:1 to 8:2, then 7:3 hexane:ethyl acetate). This will help to elute the target compound after less polar impurities have been washed off.

  • Fraction Analysis and Product Isolation:

    • Identify the fractions containing the pure this compound using TLC.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

    • Determine the yield and assess the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.

Visual Workflow

Purification_Workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis and Isolation Crude_Sample Crude this compound TLC_Analysis TLC Analysis for Solvent System Optimization Crude_Sample->TLC_Analysis Column_Packing Column Packing with Silica Gel TLC_Analysis->Column_Packing Determines Starting Solvent Sample_Loading Sample Loading onto Column Column_Packing->Sample_Loading Gradient_Elution Gradient Elution (Hexane:Ethyl Acetate) Sample_Loading->Gradient_Elution Fraction_Collection Fraction Collection Gradient_Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Identify Pure Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product Logical_Flow Start Start with Crude Product TLC Optimize Eluent via TLC Start->TLC Column_Setup Prepare Chromatography Column TLC->Column_Setup Load_Sample Load Crude Sample Column_Setup->Load_Sample Elute_Impurities Elute Less Polar Impurities Load_Sample->Elute_Impurities Elute_Product Elute Target Compound (Gradient) Elute_Impurities->Elute_Product Monitor Monitor Fractions by TLC Elute_Product->Monitor Monitor->Elute_Product Continue elution Isolate Combine Pure Fractions & Evaporate Solvent Monitor->Isolate Fractions are pure End Pure Product Isolate->End

experimental protocol for using 3-(3,5-Dimethoxybenzyl)cyclohexanone in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vitro evaluation of 3-(3,5-Dimethoxybenzyl)cyclohexanone, a compound with potential therapeutic applications. Drawing on its structural characteristics and similarity to other bioactive molecules, this document outlines detailed experimental protocols to investigate its potential anticancer and anti-inflammatory activities. The provided methodologies, data presentation formats, and pathway diagrams are intended to facilitate further research and drug development efforts. While limited specific data exists for this compound, it is suggested to have potential interactions with NMDA, dopamine, and serotonin receptors.[1]

Hypothetical Biological Activities and Data

Based on the structural features of this compound, it is hypothesized to exhibit both anticancer and anti-inflammatory properties. The following tables present hypothetical data to serve as a template for reporting experimental findings.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCompound Concentration (µM)Cell Viability (%)IC50 (µM)
MCF-7 (Breast Cancer) 0.198.2 ± 2.115.4
185.1 ± 3.5
1052.3 ± 4.2
5021.7 ± 2.9
1005.6 ± 1.8
A549 (Lung Cancer) 0.199.1 ± 1.922.8
190.4 ± 2.8
1060.1 ± 5.1
5030.5 ± 3.7
10010.2 ± 2.2
HEK293 (Normal Kidney) 0.199.5 ± 1.5>100
198.9 ± 2.0
1095.3 ± 3.1
5088.7 ± 4.5
10080.2 ± 5.3

Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages

TreatmentNitric Oxide (NO) Production (% of Control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Control (Unstimulated) 5.2 ± 1.115.8 ± 3.28.9 ± 2.1
LPS (1 µg/mL) 100 ± 5.81250.4 ± 89.7850.2 ± 65.4
LPS + Compound (1 µM) 80.3 ± 4.51025.6 ± 75.1710.9 ± 54.3
LPS + Compound (10 µM) 45.1 ± 3.9650.2 ± 50.8420.7 ± 38.9
LPS + Compound (50 µM) 15.7 ± 2.5210.9 ± 25.4150.3 ± 19.8
IC50 (µM) 12.318.514.7

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Test)

This protocol measures the anti-inflammatory effect of the compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[2]

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • DMEM, FBS, Penicillin-Streptomycin

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells at a density of 5 x 10⁴ cells per well in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Cytokine Quantification by ELISA

This protocol quantifies the effect of the compound on the production of pro-inflammatory cytokines like TNF-α and IL-6.[3]

Materials:

  • Supernatants from the NO production assay

  • TNF-α and IL-6 ELISA kits

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate with wash buffer.

  • Block the plate with a blocking buffer for 1 hour at room temperature.

  • Wash the plate again.

  • Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add the detection antibody. Incubate for 1 hour.

  • Wash the plate and add the avidin-HRP conjugate. Incubate for 30 minutes.

  • Wash the plate and add the substrate solution. Incubate until color develops.

  • Add the stop solution and measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations from the standard curve.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation Compound This compound Compound->IKK Inhibition DNA DNA NFκB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription LPS LPS LPS->TLR4

Caption: Hypothetical NF-κB signaling pathway inhibition.

Experimental Workflow

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Anti-inflammatory Evaluation cluster_2 Phase 3: Mechanistic Assays A1 Prepare Stock Solution of Compound A2 Cell Seeding (Cancer & Normal Lines) A1->A2 A3 Compound Treatment (Serial Dilutions) A2->A3 A4 48h Incubation A3->A4 A5 MTT Assay A4->A5 A6 Data Analysis (IC50 Determination) A5->A6 B2 Pre-treatment with Compound A6->B2 Select Non-toxic Concentrations B1 RAW 264.7 Cell Seeding B1->B2 B3 LPS Stimulation B2->B3 B4 24h Incubation B3->B4 B5 Collect Supernatants B4->B5 C1 Griess Test for NO Production B5->C1 C2 ELISA for TNF-α & IL-6 B5->C2 C3 Western Blot for Pathway Proteins (e.g., p-IKK, p-IκBα) B5->C3

Caption: In vitro evaluation workflow.

References

Application Notes and Protocols for In Vivo Studies of 3-(3,5-Dimethoxybenzyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dimethoxybenzyl)cyclohexanone is a synthetic organic compound with the molecular formula C15H20O3. Structurally, it is a derivative of cyclohexanone featuring a 3,5-dimethoxybenzyl substituent. Its structural similarity to ketamine, a well-known N-methyl-D-aspartate (NMDA) receptor antagonist, suggests that it may possess similar pharmacological activities, including anesthetic, analgesic, and potentially antidepressant effects. As of the latest literature review, no specific in vivo studies involving this compound have been published. This document provides a summary of its known properties, its predicted mechanism of action, and a proposed in vivo study protocol to investigate its potential therapeutic effects.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
IUPAC Name 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one
CAS Number 898785-03-0
Appearance Colorless to pale yellow oil
Boiling Point ~428 °C at 760 mmHg
Density ~1.08 g/cm³[1]

Predicted Mechanism of Action: NMDA Receptor Antagonism

Based on its structural analogy to ketamine, this compound is predicted to act as a non-competitive antagonist at the NMDA receptor.[2] Ketamine's mechanism involves blocking the NMDA receptor channel, which leads to an increase in glutamate release and subsequent activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2] This cascade of events is thought to mediate its anesthetic, analgesic, and rapid-acting antidepressant effects.[3][4] The dimethoxybenzyl group in this compound may influence its binding affinity and selectivity for the NMDA receptor, potentially altering its potency and side-effect profile compared to ketamine.

Predicted Signaling Pathway of this compound cluster_post Postsynaptic Neuron Glutamate_vesicle Glutamate Vesicles Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release NMDA_R NMDA Receptor AMPA_R AMPA Receptor Signaling_Cascade Downstream Signaling (e.g., mTOR, BDNF) AMPA_R->Signaling_Cascade Therapeutic_Effects Anesthetic, Analgesic, Antidepressant Effects Signaling_Cascade->Therapeutic_Effects Compound This compound Compound->NMDA_R Blocks Glutamate_release->NMDA_R Binds Glutamate_release->AMPA_R Binds & Activates

Predicted NMDA receptor antagonist signaling pathway.

Proposed In Vivo Study Protocol: Anesthetic and Analgesic Efficacy in Rodents

The following is a hypothetical protocol designed to evaluate the potential anesthetic and analgesic properties of this compound in a rodent model.

Objective

To determine the anesthetic and analgesic efficacy of this compound in mice, including dose-response relationships and duration of action.

Materials
  • Test Compound: this compound

  • Vehicle: A suitable vehicle such as a mixture of saline, ethanol, and Cremophor EL.

  • Animals: Adult male and female C57BL/6 mice (8-10 weeks old).

  • Positive Control: Ketamine.

  • Equipment:

    • Animal scale

    • Injection syringes and needles

    • Hot plate analgesia meter

    • Tail-flick analgesia meter

    • Apparatus for assessing loss of righting reflex

    • Surgical monitoring equipment (for temperature, heart rate, respiration)[5]

Experimental Design

Experimental Workflow Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Groups (n=8-10 per group) Acclimatization->Grouping Dosing Compound Administration (i.p. injection) Grouping->Dosing Anesthesia_Test Anesthetic Assessment (Loss of Righting Reflex) Dosing->Anesthesia_Test Analgesia_Test Analgesic Assessment (Hot Plate, Tail Flick) Dosing->Analgesia_Test Monitoring Post-administration Monitoring (Recovery and side effects) Anesthesia_Test->Monitoring Analgesia_Test->Monitoring Data_Analysis Data Collection and Statistical Analysis Monitoring->Data_Analysis

References

Application Notes and Protocols for 3-(3,5-Dimethoxybenzyl)cyclohexanone as a Potential Anesthetic Agent in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a general framework for the preclinical evaluation of 3-(3,5-Dimethoxybenzyl)cyclohexanone as a potential anesthetic agent. As of the latest literature review, specific in vivo anesthetic data for this compound is not publicly available. Therefore, the methodologies and data presented are based on established protocols for screening novel anesthetic agents, particularly cyclohexanone derivatives and N-methyl-D-aspartate (NMDA) receptor antagonists like ketamine. Researchers must conduct dose-finding and safety studies to establish appropriate parameters for this specific compound. All animal experiments must be performed in accordance with institutional and national guidelines for animal welfare.

Introduction

This compound is a synthetic organic compound with a molecular structure that suggests potential activity as a central nervous system (CNS) depressant. Its structural similarity to ketamine, a well-known dissociative anesthetic, indicates that it may act as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] Antagonism of the NMDA receptor is a key mechanism underlying the effects of dissociative anesthetics, which are characterized by a state of catalepsy, amnesia, and profound analgesia.[3][4]

The evaluation of novel compounds like this compound for anesthetic properties is a critical step in the drug discovery process. Preclinical in vivo screening in animal models is essential to determine the compound's efficacy, potency, safety profile, and potential therapeutic window. This document provides a detailed guide for researchers to conduct such an evaluation.

Hypothesized Mechanism of Action

It is hypothesized that this compound exerts its anesthetic effects primarily through the non-competitive antagonism of the NMDA receptor in the central nervous system. By blocking the NMDA receptor, the compound would inhibit the binding of the excitatory neurotransmitter glutamate, leading to a reduction in neuronal excitation and the induction of a dissociative anesthetic state.[1][4] Further studies are required to validate this hypothesis and to investigate potential interactions with other receptor systems, such as dopamine and serotonin receptors, which may contribute to its overall pharmacological profile.[1]

NMDA_Receptor_Antagonism_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_receptor NMDA Receptor Glutamate->NMDA_receptor Binds Ion_channel Ion Channel (Closed) NMDA_receptor->Ion_channel Activates No_depolarization Inhibition of Neuronal Depolarization Ion_channel->No_depolarization Prevents Ion Influx (Ca2+, Na+) Compound This compound Compound->Ion_channel Blocks Anesthesia Anesthetic Effect No_depolarization->Anesthesia

Figure 1: Hypothesized signaling pathway of this compound as an NMDA receptor antagonist.

Data Presentation: Hypothetical Anesthetic Profile

The following tables present hypothetical data for the anesthetic profile of this compound in common animal models. These values are for illustrative purposes and should be experimentally determined.

Table 1: Hypothetical Anesthetic Efficacy in Rodent Models

Animal ModelRoute of AdministrationDose (mg/kg)Induction Time (min)Duration of Anesthesia (min)Recovery Time (min)
Mouse Intraperitoneal (IP)255 - 715 - 2020 - 25
503 - 530 - 4035 - 45
1001 - 360 - 7550 - 60
Rat Intraperitoneal (IP)206 - 820 - 2525 - 30
404 - 645 - 5540 - 50
802 - 480 - 9060 - 70

Table 2: Hypothetical Physiological Monitoring During Anesthesia (Mouse Model, 50 mg/kg IP)

Time PointHeart Rate (bpm)Respiratory Rate (breaths/min)Body Temperature (°C)SpO2 (%)
Baseline 500 ± 30150 ± 2037.0 ± 0.298 ± 1
5 min post-injection 480 ± 35120 ± 1536.8 ± 0.397 ± 1
15 min post-injection 470 ± 40110 ± 1036.5 ± 0.496 ± 2
30 min post-injection 475 ± 38115 ± 1236.3 ± 0.596 ± 2
60 min post-injection 490 ± 32130 ± 1836.6 ± 0.397 ± 1

Experimental Protocols

The following are detailed protocols for the initial screening of this compound for anesthetic properties in rodent models.

General Experimental Workflow

Anesthetic_Screening_Workflow A Ethical Approval and Animal Acclimatization B Compound Formulation and Dose Preparation A->B C Animal Weighing and Baseline Parameter Measurement B->C D Drug Administration (e.g., IP injection) C->D E Monitoring of Anesthetic Induction (Loss of Righting Reflex) D->E F Assessment of Anesthetic Depth (Pedal Withdrawal Reflex) E->F Once LORR is achieved G Physiological Monitoring (HR, RR, Temp, SpO2) F->G H Monitoring of Anesthetic Duration G->H I Post-Anesthetic Recovery Monitoring H->I Upon return of reflexes J Data Analysis and Reporting I->J

Figure 2: General workflow for in vivo screening of novel anesthetic agents.

Protocol 1: Determination of Anesthetic Efficacy in Mice

1. Objective: To determine the dose-dependent anesthetic efficacy of this compound in mice by measuring the onset of anesthesia, duration of surgical anesthesia, and recovery time.

2. Materials:

  • This compound

  • Vehicle (e.g., sterile saline with 5% DMSO and 5% Tween 80)

  • Adult male or female C57BL/6 mice (8-10 weeks old)

  • Sterile syringes and needles (27G)

  • Animal scale

  • Heating pad

  • Timer

  • Observation cage

3. Procedure:

  • Animal Preparation: Acclimatize mice to the housing facility for at least one week before the experiment. House animals in a temperature and light-controlled environment with ad libitum access to food and water.

  • Compound Formulation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired final concentrations for injection. The final injection volume should be approximately 10 ml/kg.

  • Dose Groups: Divide the mice into several groups (n=6-8 per group), including a vehicle control group and at least three dose groups of the test compound (e.g., 25, 50, and 100 mg/kg).

  • Administration: Weigh each mouse and administer the corresponding dose of the compound or vehicle via intraperitoneal (IP) injection.

  • Monitoring:

    • Induction Time: Immediately after injection, place the mouse in an observation cage and start the timer. The induction time is the time from injection to the loss of the righting reflex (the inability of the mouse to right itself within 30 seconds when placed on its back).

    • Duration of Anesthesia: Once the righting reflex is lost, assess the depth of anesthesia every 5 minutes using the pedal withdrawal reflex (a firm pinch of the hind paw). The duration of surgical anesthesia is the time from the loss of the pedal withdrawal reflex to its return.

    • Recovery Time: The recovery time is the time from the return of the righting reflex to the resumption of normal exploratory behavior.

  • Post-Procedure Care: Keep the mice on a heating pad during the recovery period to prevent hypothermia. Monitor the animals until they are fully recovered.

Protocol 2: Physiological Monitoring During Anesthesia in Rats

1. Objective: To assess the physiological effects of this compound during anesthesia in rats.

2. Materials:

  • This compound and vehicle

  • Adult male or female Sprague-Dawley rats (250-300 g)

  • Pulse oximeter with a rat sensor

  • Rectal thermometer

  • Heating pad

  • Anesthesia induction chamber and nose cone (for comparative studies with inhalant anesthetics, if needed)

3. Procedure:

  • Animal Preparation and Dosing: Follow the same initial steps as in Protocol 1, adjusting the dose for rats (e.g., starting with 20, 40, 80 mg/kg IP).

  • Instrumentation:

    • Once the rat has lost its righting reflex, place it on a heating pad to maintain body temperature.

    • Attach the pulse oximeter sensor to the paw or tail to monitor heart rate and oxygen saturation (SpO2).

    • Insert a lubricated rectal probe to monitor core body temperature.

  • Data Collection:

    • Record baseline physiological parameters before drug administration.

    • After administration, record heart rate, respiratory rate (by observing chest movements), body temperature, and SpO2 at regular intervals (e.g., every 5-10 minutes) throughout the anesthetic period and until the animal has fully recovered.

  • Analysis:

    • Analyze the changes in physiological parameters over time and compare them to the baseline values and to a vehicle control group.

Ethical Considerations

All animal experiments must be conducted under a protocol approved by the Institutional Animal Care and Use Committee (IACUC). Key ethical considerations include:

  • Minimizing the number of animals used.

  • Providing adequate analgesia for any painful procedures.

  • Ensuring proper post-anesthetic care and monitoring to prevent complications such as hypothermia and dehydration.

  • Defining clear humane endpoints for animals that experience severe adverse reactions.

Conclusion

The provided protocols offer a foundational approach to the preclinical evaluation of this compound as a potential anesthetic agent. Through systematic in vivo screening, researchers can elucidate the compound's anesthetic profile, dose-response relationship, and physiological effects. These initial studies are crucial for determining the feasibility of further development and for guiding future, more in-depth investigations into its mechanism of action and safety. It is imperative that all experimental work is conducted with rigorous scientific methodology and a strong commitment to animal welfare.

References

Application Notes and Protocols for Preclinical Studies of 3-(3,5-Dimethoxybenzyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dimethoxybenzyl)cyclohexanone is a synthetic organic compound with potential therapeutic applications stemming from its structural motifs. The cyclohexanone core is found in various molecules exhibiting anti-inflammatory and anticancer properties, while the 3,5-dimethoxybenzyl moiety is associated with modulation of key cellular signaling pathways. This document provides detailed application notes and extrapolated protocols for the preclinical investigation of this compound, based on available data for structurally related compounds.

Disclaimer: No direct preclinical studies detailing the dosage of this compound have been identified in the public domain. The following protocols and dosage recommendations are extrapolated from studies on analogous compounds, including aryl-cyclohexanones, cyclohexenone derivatives, and compounds containing the 3,5-dimethoxybenzyl group. These recommendations should serve as a starting point for dose-finding studies and require empirical validation.

Data Presentation: Dosage and Administration of Analogous Compounds

The following tables summarize dosage information from preclinical studies of structurally similar compounds to guide the experimental design for this compound.

Table 1: Summary of In Vivo Dosages for Cyclohexanone and Cyclohexenone Derivatives in Murine Models

Compound ClassAnimal ModelRoute of AdministrationDosage RangeObserved Effects
Aryl-cyclohexanone derivativesMouse (LPS-induced acute lung injury)OralNot specified, acute toxicity assessed by OECD guideline 423Anti-inflammatory
Cyclohexanone derivativesMouseOral500 - 1500 mg/kgAnalgesic
Cyclohexenone derivativeMouseIntraperitoneal250 - 500 mg/kgLethal dose > 500 mg/kg
Diarylpentanoid (cyclohexenone core)MouseIntraperitoneal0.1 - 3.0 mg/kgAntinociceptive
CyclohexanoneRat, MouseIn drinking waterup to 25,000 ppmChronic toxicity

Table 2: Summary of In Vivo and In Vitro Data for 3,5-Dimethoxybenzyl Analogues

CompoundModelAdministration/ConcentrationKey Findings
3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA)Rat (91-day study)OralNo-Observed-Adverse-Effect Level (NOAEL): 25 mg/kg/day
3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA)Human glioblastoma cellsIn vitro0.1 - 250 µM

Experimental Protocols

The following are detailed, extrapolated methodologies for key preclinical experiments for this compound.

Protocol 1: Acute Oral Toxicity Assessment (Based on OECD Guideline 423)

Objective: To determine the acute oral toxicity of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Female Swiss albino mice (8-12 weeks old)

  • Oral gavage needles

  • Standard laboratory animal caging and diet

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. Based on related compounds, starting doses of 300 mg/kg and 2000 mg/kg can be considered.

  • Administration: Administer a single oral dose of the compound to a group of 3 mice. A control group should receive the vehicle only.

  • Observation: Observe the animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes continuously for the first 4 hours, and then daily for 14 days.

  • Data Analysis: Record all observations. The classification of toxicity is based on the number of mortalities within the observation period as per OECD guideline 423.

Protocol 2: In Vivo Anti-Inflammatory Efficacy in a Murine Model of LPS-Induced Acute Lung Injury

Objective: To evaluate the anti-inflammatory effects of this compound in a mouse model of acute lung injury.

Materials:

  • This compound

  • Lipopolysaccharide (LPS)

  • Dexamethasone (positive control)

  • Male C57BL/6 mice (8-10 weeks old)

  • Intratracheal instillation equipment

  • Materials for bronchoalveolar lavage (BAL) and tissue processing

Procedure:

  • Animal Grouping: Divide mice into groups: Vehicle control, LPS + Vehicle, LPS + this compound (e.g., 10, 25, 50 mg/kg, p.o.), and LPS + Dexamethasone (1 mg/kg, i.p.).

  • Drug Administration: Administer this compound or vehicle orally one hour before LPS challenge.

  • Induction of Lung Injury: Anesthetize mice and intratracheally instill LPS (5 mg/kg) to induce lung injury.

  • Sample Collection: At 24 hours post-LPS challenge, euthanize the mice and perform bronchoalveolar lavage (BAL). Collect lung tissue for histology and biochemical analysis.

  • Analysis:

    • Measure total and differential cell counts in BAL fluid.

    • Quantify pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in BAL fluid using ELISA.

    • Perform histopathological examination of lung tissue sections stained with H&E.

    • Assess NF-κB activation in lung tissue homogenates by Western blot.

Protocol 3: In Vitro Anticancer Activity and Signaling Pathway Analysis

Objective: To determine the cytotoxic effects of this compound on cancer cell lines and investigate the underlying signaling pathways.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HepG2 - liver, MCF-7 - breast)

  • Cell culture medium and supplements

  • MTT or similar cell viability assay kit

  • Antibodies for Western blotting (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR, anti-NF-κB)

  • Reagents for Western blotting

Procedure:

  • Cell Culture: Maintain cancer cell lines in appropriate culture conditions.

  • Cell Viability Assay: Seed cells in 96-well plates and treat with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Determine cell viability using an MTT assay to calculate the IC50 value.

  • Western Blot Analysis:

    • Treat cells with the IC50 concentration of the compound for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., Akt, p-Akt, mTOR, NF-κB).

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

    • Analyze the changes in protein expression and phosphorylation to identify the modulated signaling pathways.

Visualization of Postulated Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound and a typical experimental workflow for its preclinical evaluation.

G cluster_0 Postulated Anti-inflammatory Signaling Pathway cluster_1 This compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NF-κB Activation NF-κB Activation IKK->NF-κB Activation Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF-κB Activation->Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Compound This compound Compound->IKK Inhibition

Caption: Postulated anti-inflammatory mechanism of action.

G cluster_0 Postulated Anticancer Signaling Pathway cluster_1 This compound GrowthFactors GrowthFactors Receptor Receptor GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Compound This compound Compound->PI3K Inhibition Compound->Akt Inhibition

Caption: Postulated anticancer PI3K/Akt/mTOR signaling pathway.

G cluster_0 Experimental Workflow for Preclinical Evaluation A Compound Synthesis & Characterization B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Acute Toxicity Study (e.g., OECD 423) B->C D In Vivo Efficacy Model (e.g., LPS-induced inflammation) C->D E Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) D->E F Pharmacokinetic Studies (ADME) D->F G Dose-Response & Chronic Toxicity F->G

Caption: General experimental workflow for preclinical studies.

Application Notes and Protocols: Exploring the Structure-Activity Relationship of 3-(3,5-Dimethoxybenzyl)cyclohexanone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclohexanone derivatives are a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The 3-substituted benzylcyclohexanone scaffold, in particular, offers a flexible platform for structural modifications to optimize potency and selectivity against various biological targets. This document focuses on the structure-activity relationship (SAR) of 3-(3,5-Dimethoxybenzyl)cyclohexanone and its analogs, providing insights into their potential therapeutic applications, particularly in oncology. The dimethoxy substitution pattern on the benzyl ring is a recurring motif in various biologically active natural products and synthetic compounds, often contributing to enhanced target interaction and favorable pharmacokinetic properties.

Data Presentation: Cytotoxicity of Dimethoxyaryl-Sesquiterpene Derivatives

The following table summarizes the cytotoxic activity (IC50) of newly synthesized dimethoxyaryl-sesquiterpene derivatives against the MCF-7 breast cancer cell line. While not direct analogs of this compound, these compounds share the crucial 3,5-dimethoxybenzyl moiety and provide valuable preliminary SAR data. The data highlights the importance of the substitution pattern on the aromatic ring for cytotoxic potency and selectivity.

Compound IDAryl Moiety SubstitutionLinker to SesquiterpeneIC50 (µM) on MCF-7Selectivity Index (SI)
11d 3,5-dimethoxy Benzyl>50 -
11a2,4-dimethoxyBenzyl13.310.5
11b2,5-dimethoxyBenzyl>50-
11c3,4-dimethoxyBenzyl9.044.0
14d 3,5-dimethoxy Rigidified Ring System9.9 >25.3
14a2,4-dimethoxyRigidified Ring System13.911.2
14b2,5-dimethoxyRigidified Ring System25.16.2
14c3,4-dimethoxyRigidified Ring System10.916.5

Note: Data extracted from a study on dimethoxyaryl-sesquiterpene derivatives[1]. The selectivity index (SI) is the ratio of IC50 in a non-tumor cell line (MCF-10A) to the IC50 in the cancer cell line (MCF-7). A higher SI indicates greater selectivity for cancer cells.

Interpretation of SAR Data: From the presented data, a preliminary structure-activity relationship can be proposed. The cytotoxic potency of these compounds follows the order: 3,4-dimethoxy > 2,4-dimethoxy > 2,5-dimethoxy or 3,5-dimethoxy[1]. However, the rigidity of the molecular structure plays a crucial role. For instance, the introduction of a new cycle to create a more rigid system in compounds like 14d significantly enhances the potency and selectivity for the MCF-7 tumor cell line, with the 3,5-dimethoxy substitution being key to this effect[1]. This suggests that constraining the conformation of the 3,5-dimethoxybenzyl group can lead to improved biological activity.

Experimental Protocols

General Synthesis of 3-(Arylmethyl)cyclohexanone Analogs

A common route for the synthesis of 3-(arylmethyl)cyclohexanone analogs is through a Michael addition reaction. The following is a general protocol based on established synthetic methodologies.

Protocol 1: Synthesis via Michael Addition

  • Preparation of the Enolate: Dissolve cyclohexenone in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran (THF)) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C in a dry ice/acetone bath. Add a strong base, such as lithium diisopropylamide (LDA), dropwise to generate the lithium enolate.

  • Preparation of the Arylmethyl Halide: In a separate flask, dissolve the appropriately substituted benzyl bromide (e.g., 3,5-dimethoxybenzyl bromide) in anhydrous THF.

  • Michael Addition: Add the solution of the arylmethyl halide to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for a specified time (e.g., 2-4 hours) and then gradually warm to room temperature overnight.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 3-(arylmethyl)cyclohexanone analog.

Biological Evaluation: Cytotoxicity Assay

The following protocol details a standard method for assessing the cytotoxic activity of the synthesized analogs against a cancer cell line.

Protocol 2: MTT Assay for Cytotoxicity

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 human breast adenocarcinoma cells) in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37 °C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5 x 10^3 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Potential Signaling Pathways and Experimental Workflow

The following diagrams illustrate potential signaling pathways that could be modulated by this compound analogs based on the activities of structurally related compounds, and a general workflow for their synthesis and evaluation.

G cluster_0 Potential Signaling Pathways Analog This compound Analog TopoII Topoisomerase II Analog->TopoII Inhibition Tubulin Tubulin Polymerization Analog->Tubulin Inhibition NFkB NF-κB Pathway Analog->NFkB Inhibition COX2 COX-2 Analog->COX2 Inhibition DNA_Damage DNA Damage TopoII->DNA_Damage Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inflammation Inflammation NFkB->Inflammation Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis Prostaglandins->Inflammation

Caption: Potential molecular targets and signaling pathways for this compound analogs.

G cluster_1 Experimental Workflow Synthesis Chemical Synthesis of Analogs Purification Purification and Characterization Synthesis->Purification Bioassays Biological Assays (e.g., MTT) Purification->Bioassays SAR SAR Analysis Bioassays->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: General experimental workflow for SAR studies of novel analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Preliminary data from related compounds suggest that the 3,5-dimethoxy substitution pattern, combined with conformational rigidity, can lead to potent and selective cytotoxic activity against cancer cells. Further synthesis and biological evaluation of a focused library of analogs are warranted to elucidate a more detailed structure-activity relationship. The experimental protocols and workflows provided herein offer a framework for researchers to undertake such investigations, potentially leading to the discovery of new drug candidates. Future studies should also aim to identify the specific molecular targets and signaling pathways modulated by these compounds to better understand their mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3,5-Dimethoxybenzyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-(3,5-Dimethoxybenzyl)cyclohexanone synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the alkylation of cyclohexanone with 3,5-dimethoxybenzyl bromide.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of 3,5-Dimethoxybenzyl Bromide (Step 1) Incomplete reaction of 3,5-dimethoxybenzyl alcohol.- Ensure the phosphorus tribromide (PBr₃) is fresh and of high purity.[1] - Consider increasing the equivalents of PBr₃ slightly (e.g., 1.1-1.3 eq). - Monitor the reaction progress using Thin Layer Chromatography (TLC).
Decomposition of PBr₃.- Distill PBr₃ before use if it appears discolored or has been stored for a long time.[1]
Hydrolysis of the product during workup.- Use ice-cold water for quenching and perform the aqueous workup quickly. - Ensure the organic layers are thoroughly dried with an anhydrous salt like Na₂SO₄ or MgSO₄ before solvent evaporation.
Low Yield of this compound (Step 2) Incomplete formation of the cyclohexanone enolate.- Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure complete deprotonation of cyclohexanone.[2][3] - Prepare the LDA solution fresh or titrate it before use to determine the exact concentration. - Perform the enolate formation at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like Tetrahydrofuran (THF).[2][3]
Competing self-aldol condensation of cyclohexanone.- This is common with weaker bases like sodium methoxide. Switch to a stronger, bulkier base like LDA which favors kinetic enolate formation.[2][4]
O-alkylation instead of C-alkylation.- While less common with benzyl halides, using a less polar solvent might favor C-alkylation. However, THF is generally optimal for LDA-mediated alkylations.
Elimination reaction of 3,5-dimethoxybenzyl bromide.- Ensure the enolate solution is added slowly to the benzyl bromide solution at a low temperature to control the reaction exotherm.
Presence of Multiple Products in the Final Mixture Dialkylation of cyclohexanone.- Use a slight excess of cyclohexanone relative to the benzyl bromide to minimize the formation of 2,6-bis(3,5-dimethoxybenzyl)cyclohexanone.
Unreacted starting materials.- Monitor the reaction by TLC to ensure completion. If starting materials persist, consider extending the reaction time or slightly increasing the temperature after the initial addition.
Impurities from the bromination step.- Purify the 3,5-dimethoxybenzyl bromide by recrystallization or column chromatography before use.
Difficulty in Purifying the Final Product Co-elution of the product and byproducts during column chromatography.- Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) is recommended. - Consider using a different stationary phase if silica gel is not providing adequate separation.
Oily product that is difficult to handle.- The product is expected to be an oil or a low-melting solid. Purification is best achieved through chromatography rather than recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The most frequently cited method is a two-step process involving the bromination of 3,5-dimethoxybenzyl alcohol to form 3,5-dimethoxybenzyl bromide, followed by the alkylation of a cyclohexanone enolate with this bromide. This route can achieve yields of approximately 84%.[5]

Q2: What are the critical parameters for the bromination of 3,5-dimethoxybenzyl alcohol?

A2: The key to a successful bromination is the use of a suitable brominating agent, with phosphorus tribromide (PBr₃) being a common choice.[6][7] The reaction is typically carried out in an anhydrous aprotic solvent like diethyl ether or dichloromethane at a low temperature (e.g., 0 °C) to control reactivity and minimize side reactions.[1][6] Careful quenching with ice-cold water is crucial to prevent hydrolysis of the product.[6]

Q3: Why is a strong base like LDA necessary for the alkylation step?

A3: A strong, non-nucleophilic, and sterically hindered base like Lithium Diisopropylamide (LDA) is essential to completely and irreversibly convert cyclohexanone to its enolate.[3][4] Weaker bases, such as alkoxides, exist in equilibrium with the ketone and can lead to competing reactions like self-aldol condensation, which significantly lowers the yield of the desired alkylated product.[2]

Q4: Can I use a different base instead of LDA?

A4: While other strong bases like sodium hydride (NaH) or sodium amide (NaNH₂) can also be used to form enolates, LDA is often preferred because it is soluble in common organic solvents like THF, allowing for a homogeneous reaction mixture.[3] Grignard reagents and organolithiums are generally unsuitable as they tend to add directly to the carbonyl group.[3]

Q5: What are the common side products in this synthesis, and how can they be minimized?

A5: In the bromination step, incomplete reaction can leave unreacted alcohol, and side reactions can form phosphonate esters.[1] Using a slight excess of PBr₃ and monitoring the reaction by TLC can help ensure complete conversion. In the alkylation step, the main side product is the dialkylated cyclohexanone. Using a slight excess of cyclohexanone can help minimize this. Self-aldol condensation of cyclohexanone is another potential side reaction if a weaker base is used.

Q6: What is a suitable method for purifying the final product?

A6: Purification of this compound is typically achieved by column chromatography on silica gel.[5] A solvent system with a gradient of increasing polarity, such as ethyl acetate in hexane, is generally effective.

Q7: Is there an alternative synthetic route to this compound?

A7: Yes, a Wittig-Horner-Emmons reaction is a viable alternative, although it may result in a lower yield (around 62%).[5] This method involves the reaction of diethyl-(3,5-dimethoxybenzyl)phosphonate with cyclohexanone in the presence of a base.[8][9]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethoxybenzyl Bromide

This protocol is based on the bromination of 3,5-dimethoxybenzyl alcohol using phosphorus tribromide.

Materials:

  • 3,5-Dimethoxybenzyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether (Et₂O) or Dichloromethane (DCM)

  • Pyridine (catalytic amount)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3,5-dimethoxybenzyl alcohol (1.0 eq) in anhydrous diethyl ether or DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of pyridine.

  • Slowly add phosphorus tribromide (0.4 - 0.5 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of ice-cold water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-dimethoxybenzyl bromide.

  • The crude product can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of this compound

This protocol details the alkylation of cyclohexanone with 3,5-dimethoxybenzyl bromide using LDA.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclohexanone

  • 3,5-Dimethoxybenzyl bromide

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • LDA Preparation: In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-BuLi (1.05 eq) and stir for 30 minutes at -78 °C.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, slowly add a solution of cyclohexanone (1.0 eq) in anhydrous THF. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Slowly add a solution of 3,5-dimethoxybenzyl bromide (0.9 eq) in anhydrous THF to the enolate solution at -78 °C. Allow the reaction to stir at -78 °C for 2-3 hours and then warm to room temperature overnight.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Alkylation cluster_purification Purification A 3,5-Dimethoxybenzyl Alcohol B PBr₃, Et₂O, 0°C A->B Reactant C 3,5-Dimethoxybenzyl Bromide B->C Product E 1. LDA, THF, -78°C 2. Add 3,5-Dimethoxybenzyl Bromide C->E Reactant D Cyclohexanone D->E Reactant F This compound E->F Product G Crude Product H Column Chromatography G->H I Pure Product H->I

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingLogic Start Low Yield in Step 2 (Alkylation) Q1 Check Base Used Start->Q1 A1_Weak Weak Base (e.g., NaOMe) Q1->A1_Weak Weak A1_Strong Strong Base (LDA) Q1->A1_Strong Strong Sol1 Switch to LDA to prevent aldol condensation A1_Weak->Sol1 Q2 Check Reagent Quality and Stoichiometry A1_Strong->Q2 Sol2 - Use fresh/pure Benzyl Bromide - Check LDA concentration - Optimize reactant ratios Q2->Sol2 Issues Found Q3 Check Reaction Conditions Q2->Q3 No Issues Sol3 - Ensure anhydrous conditions - Maintain low temperature (-78°C) Q3->Sol3

Caption: Troubleshooting logic for low yield in the alkylation step.

References

common side reactions in the synthesis of 3-(3,5-Dimethoxybenzyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3,5-Dimethoxybenzyl)cyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for synthesizing this compound is through a Michael addition reaction. This typically involves the reaction of a 3,5-dimethoxybenzyl organometallic reagent (like an organocuprate) with cyclohexenone. Another approach is the direct alkylation of a cyclohexanone enolate with a 3,5-dimethoxybenzyl halide.

Q2: I am observing a significant amount of a higher molecular weight byproduct. What could it be?

A2: A common side reaction, especially under basic conditions, is the self-condensation of cyclohexanone. This aldol condensation reaction leads to the formation of dimers, such as 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone, and potentially trimers or tetramers.[1][2][3]

Q3: My reaction is yielding a significant amount of starting material and a product with a hydroxyl group instead of the desired ketone. What is happening?

A3: This issue often arises when using a Michael addition approach with an inappropriate nucleophile. If a "hard" nucleophile like a Grignard reagent is used instead of a "soft" nucleophile like an organocuprate (Gilman reagent), 1,2-addition to the carbonyl group of cyclohexenone is favored over the desired 1,4-conjugate addition. This results in the formation of a tertiary alcohol.[4][5][6]

Q4: I am seeing multiple products with mass spectra indicating the addition of more than one dimethoxybenzyl group. How can I prevent this?

A4: Over-alkylation, or the addition of multiple benzyl groups, can occur, particularly in direct alkylation of a cyclohexanone enolate with a 3,5-dimethoxybenzyl halide.[7][8] To mitigate this, it is crucial to use a strong, hindered base (like LDA) to achieve rapid and quantitative enolate formation, and to carefully control the stoichiometry of the reagents.[9]

Q5: The final product is a mixture of isomers. How can I improve the regioselectivity?

A5: If you are using a substituted cyclohexanone as a starting material, the formation of different enolates can lead to a mixture of regioisomers. The use of kinetic versus thermodynamic conditions for enolate formation can help control the regioselectivity. A bulky base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the less substituted (kinetic) enolate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient purification.- Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize the reaction temperature; some reactions may require heating or cooling. - Employ column chromatography for purification to effectively separate the product from byproducts and starting materials.
Formation of Cyclohexanone Dimers - Reaction conditions are too basic or acidic. - High reaction temperature. - Prolonged reaction time.- Use a non-nucleophilic, hindered base like LDA instead of hydroxides or alkoxides. - Perform the reaction at a lower temperature. - Reduce the reaction time once the formation of the desired product is complete.
Formation of 1,2-Addition Product (Alcohol) - Use of a Grignard reagent or other "hard" nucleophile in a Michael addition.- For conjugate addition to cyclohexenone, use a Gilman reagent (lithium diorganocuprate) prepared from 3,5-dimethoxybenzyl bromide or a similar precursor.
Presence of Over-Alkylated Products - Use of an excess of the 3,5-dimethoxybenzyl halide. - Slow enolate formation allowing for equilibration and multiple alkylations.- Use a 1:1 stoichiometry of the enolate to the alkylating agent. - Employ a strong, hindered base like LDA at low temperatures to ensure rapid and complete formation of the enolate before adding the alkylating agent.
Mixture of Regioisomers - Use of a substituted cyclohexanone leading to the formation of multiple enolates.- Control the deprotonation step: use a kinetic (bulky base, low temperature) or thermodynamic (less hindered base, higher temperature) deprotonation strategy to favor the formation of one regioisomeric enolate.

Experimental Protocols

Synthesis of this compound via Michael Addition

This protocol is a general guideline and may require optimization.

Materials:

  • 3,5-Dimethoxybenzyl bromide

  • Magnesium turnings

  • Copper(I) iodide

  • Cyclohexenone

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a crystal of iodine. Add a solution of 3,5-dimethoxybenzyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining solution to maintain a gentle reflux. After the addition is complete, stir the mixture until the magnesium is consumed.

  • Formation of the Gilman Reagent (Organocuprate): In a separate flame-dried flask under an inert atmosphere, suspend copper(I) iodide in anhydrous diethyl ether and cool the mixture to -78 °C. Slowly add two equivalents of the freshly prepared Grignard reagent to the copper(I) iodide suspension. The mixture should change color, indicating the formation of the lithium di(3,5-dimethoxybenzyl)cuprate.

  • Michael Addition: To the freshly prepared Gilman reagent at -78 °C, add a solution of cyclohexenone in anhydrous diethyl ether dropwise. Stir the reaction mixture at this temperature for the recommended time (monitor by TLC).

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product Cyclohexenone Cyclohexenone Final_Product 3-(3,5-Dimethoxybenzyl) cyclohexanone Cyclohexenone->Final_Product DMB_Br 3,5-Dimethoxybenzyl Bromide Grignard Grignard Reagent DMB_Br->Grignard + Mg Mg Mg CuI CuI Gilman Gilman Reagent Grignard->Gilman + CuI Gilman->Final_Product 1,4-addition

Caption: Synthetic pathway for this compound.

Troubleshooting_Logic Start Problem with Synthesis High_MW High MW Byproduct? Start->High_MW Alcohol_Product Alcohol Byproduct? High_MW->Alcohol_Product No Self_Condensation Likely Self-Condensation of Cyclohexanone High_MW->Self_Condensation Yes Over_Alkylation Multiple Benzyl Groups? Alcohol_Product->Over_Alkylation No Wrong_Addition Likely 1,2-Addition instead of 1,4 Alcohol_Product->Wrong_Addition Yes Multiple_Addition Over-alkylation Occurred Over_Alkylation->Multiple_Addition Yes Success Synthesis Improved Over_Alkylation->Success No Check_Base Review Base and Temperature Self_Condensation->Check_Base Check_Nucleophile Use Gilman Reagent, not Grignard Wrong_Addition->Check_Nucleophile Check_Stoichiometry Control Stoichiometry and Enolate Formation Multiple_Addition->Check_Stoichiometry Check_Base->Success Check_Nucleophile->Success Check_Stoichiometry->Success

Caption: Troubleshooting workflow for synthesis side reactions.

References

Technical Support Center: Purification of 3-(3,5-Dimethoxybenzyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3-(3,5-Dimethoxybenzyl)cyclohexanone.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the purification of this compound.

Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Poor separation of the desired product from impurities on the TLC plate. The solvent system is not optimal.- For non-polar impurities: Gradually increase the polarity of the eluent. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and incrementally increase the ethyl acetate concentration. - For polar impurities: Start with a more polar system (e.g., 80:20 Hexane:Ethyl Acetate) and adjust as needed. A small amount of a more polar solvent like methanol can be added to the eluent system for very polar impurities.
The product is eluting with the solvent front. The eluent is too polar.Decrease the polarity of the solvent system. Increase the proportion of the non-polar solvent (e.g., hexane).
The product is not moving from the baseline of the TLC plate. The eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). If the product is still not moving, consider switching to a more polar solvent system, such as dichloromethane/methanol.
Streaking of spots on the TLC plate. The sample is overloaded, or the compound is acidic/basic.- Dilute the sample before spotting it on the TLC plate. - If the compound is acidic, add a small amount of acetic acid to the eluent. - If the compound is basic, add a small amount of triethylamine to the eluent.
Multiple, closely spaced spots are observed, suggesting the presence of regioisomers. The synthesis (e.g., Friedel-Crafts reaction) may have produced isomers.Use a long chromatography column with a fine-grade silica gel to improve separation. Employ a solvent system with intermediate polarity that maximizes the Rf difference between the isomers. Gradient elution, where the solvent polarity is gradually increased during the column run, can also be effective.[1]
The desired product co-elutes with an unknown impurity. The impurity has a very similar polarity to the product.- Try a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation. - Consider using a different stationary phase, such as alumina.[1]
Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
The compound does not dissolve in the hot solvent. The solvent is not suitable.Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold.[2][3][4][5] For this compound, consider solvents like ethanol, isopropanol, or a mixture of ethyl acetate and hexane.
The compound "oils out" instead of forming crystals upon cooling. The solution is supersaturated, or the cooling rate is too fast.- Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. - Allow the solution to cool more slowly. Insulating the flask can help. - Scratch the inside of the flask with a glass rod to induce crystallization.[4]
No crystals form upon cooling. The solution is not saturated, or crystallization is slow to initiate.- Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. - Add a seed crystal of the pure compound to the cooled solution. - Scratch the inside of the flask with a glass rod.[4]
The recovered crystals are still impure. The impurities co-crystallized with the product, or the crystals were not washed properly.- Ensure the solution is not cooled too rapidly, as this can trap impurities. - Wash the collected crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.[5] - A second recrystallization may be necessary.
Low recovery of the purified product. Too much solvent was used, or the compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the compound. - Cool the solution in an ice bath to minimize the solubility of the product in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in the synthesis of this compound?

The potential impurities largely depend on the synthetic route employed.

  • Via Enolate Alkylation of Cyclohexanone:

    • Unreacted Starting Materials: Residual cyclohexanone and 3,5-dimethoxybenzyl halide.

    • O-alkylation Product: 1-(3,5-Dimethoxybenzyloxy)cyclohex-1-ene. The formation of C- vs. O-alkylation products is influenced by factors like the cation, solvent, and electrophile.[6][7]

    • Dialkylation Products: 2,6-bis(3,5-Dimethoxybenzyl)cyclohexanone.

    • Regioisomers: If a substituted cyclohexanone is used, alkylation can occur at different alpha-positions, leading to a mixture of regioisomers.[8]

  • Via Friedel-Crafts Acylation/Alkylation:

    • Unreacted Starting Materials: Residual 3,5-dimethoxyphenylacetic acid (or its acid chloride) and cyclohexene/cyclohexanol.

    • Regioisomers: Acylation or alkylation of the dimethoxybenzene ring could potentially occur at different positions, though the directing effects of the methoxy groups make the desired substitution likely.

    • Polyalkylation/Polyacylation Products: Multiple additions of the cyclohexyl group to the aromatic ring.

Q2: How can I identify these impurities?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to get a preliminary assessment of the purity. Different spots will indicate the presence of multiple components. By co-spotting the reaction mixture with the starting materials, you can identify if they are still present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying impurities.[9]

    • Starting Materials: Look for characteristic peaks of cyclohexanone and the 3,5-dimethoxybenzyl halide.

    • O-alkylation Product: The presence of a vinylic proton signal in the 1H NMR spectrum would be indicative of the O-alkylated product.

    • Dialkylation Product: A change in the integration of the benzyl protons relative to the cyclohexanone protons can suggest dialkylation.

  • Mass Spectrometry (MS): MS can help identify the molecular weights of the components in your mixture, allowing you to infer the structures of potential impurities.

Q3: What is a good starting point for developing a column chromatography method for this compound?

A good starting point for normal-phase silica gel chromatography would be a solvent system of hexane and ethyl acetate.[10] Begin with a low polarity mixture, such as 95:5 hexane:ethyl acetate, and gradually increase the proportion of ethyl acetate while monitoring the separation by TLC. The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.4 on the TLC plate.

Q4: What are suitable recrystallization solvents for this compound?

Given the presence of both aromatic ether and ketone functionalities, solvents of intermediate polarity are likely to be effective.[11] Good starting points for solvent screening include:

  • Ethanol

  • Isopropanol

  • Ethyl acetate/Hexane mixture

  • Acetone/Water mixture

The ideal solvent will dissolve the compound completely at its boiling point and result in the formation of a high yield of crystals upon cooling.[2][3][4][5]

Experimental Protocols

General Protocol for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed stationary phase. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any adhering impurities.[5]

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Product (this compound + Impurities) Column Column Chromatography Crude->Column Primary Purification Recrystal Recrystallization Column->Recrystal Further Purification TLC TLC Analysis Column->TLC Fraction Analysis NMR_MS NMR / MS Analysis Column->NMR_MS Characterization Recrystal->TLC Purity Check Recrystal->NMR_MS Pure_Product Pure Product Recrystal->Pure_Product TLC->Pure_Product Confirm Purity

Caption: A typical workflow for the purification and analysis of this compound.

Impurity_Formation cluster_enolate Enolate Alkylation Route Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone->Enolate Base C_Alkylation C-Alkylation (Desired Reaction) Enolate->C_Alkylation O_Alkylation O-Alkylation (Side Reaction) Enolate->O_Alkylation Alkyl_Halide 3,5-Dimethoxybenzyl Halide Alkyl_Halide->C_Alkylation Alkyl_Halide->O_Alkylation Dialkylation Dialkylation (Side Reaction) C_Alkylation->Dialkylation Excess Alkylating Agent Product_1 This compound C_Alkylation->Product_1 Impurity_1 O-Alkylated Impurity O_Alkylation->Impurity_1 Impurity_2 Dialkylated Impurity Dialkylation->Impurity_2

Caption: Potential impurity formation pathways in the synthesis via enolate alkylation.

References

stability issues of 3-(3,5-Dimethoxybenzyl)cyclohexanone in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-(3,5-Dimethoxybenzyl)cyclohexanone in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary known stability concerns for this compound in solution?

While specific stability data for this compound is not extensively published, potential issues can be inferred from the reactivity of its core functional groups: the cyclohexanone ring and the dimethoxybenzyl moiety. Key concerns include:

  • Acid Sensitivity: The dimethoxybenzyl ether linkages are susceptible to cleavage under strong acidic conditions.

  • Oxidative Degradation: The benzyl group, activated by two methoxy groups, and the cyclohexanone ring may be prone to oxidation, especially in the presence of strong oxidizing agents.

  • Light Sensitivity: Similar to other ketones, prolonged exposure to light, particularly UV light, may induce photochemical reactions, such as alpha-chlorination in the presence of chlorine sources.[1]

  • Base-Catalyzed Reactions: The cyclohexanone ring possesses acidic alpha-protons, which can be abstracted by strong bases, potentially leading to self-condensation or other side reactions.

Q2: In which common laboratory solvents is this compound expected to be stable?

This compound is expected to be reasonably stable in a range of common organic solvents under inert conditions and protection from light. These include:

  • Aprotic polar solvents: Acetonitrile (ACN), Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Acetone.

  • Aprotic non-polar solvents: Dichloromethane (DCM), Chloroform, Toluene.

  • Protic solvents: Ethanol, Methanol (use with caution, as trace acids could promote acetal formation over time).

It is crucial to use high-purity, dry solvents, as impurities like water or residual acids/bases can catalyze degradation.

Q3: What are the visible signs of degradation of a this compound solution?

Visible indicators of degradation may include:

  • Color Change: Development of a yellow or brown tint in a previously colorless solution.

  • Precipitate Formation: The appearance of solid material in the solution, which could be degradation products or polymers.

  • Changes in Clarity: The solution becoming hazy or cloudy.

It is important to note that significant degradation can occur without any visible changes. Therefore, analytical monitoring is essential.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common stability issues.

Guide 1: Unexpected Degradation in Solution

Issue: You observe new peaks in your analytical chromatogram (e.g., HPLC, GC-MS) or a decrease in the main compound peak over time.

Troubleshooting_Degradation cluster_Initial Initial Observation cluster_Investigation Investigation Steps cluster_RootCause Potential Root Cause cluster_Solution Corrective Actions start Unexpected Degradation Observed (e.g., new peaks in HPLC) check_solvent Check Solvent Purity & Age start->check_solvent Step 1 check_ph Measure Solution pH start->check_ph Step 2 check_storage Review Storage Conditions (Light, Temperature, Headspace) start->check_storage Step 3 solvent_issue Solvent Contamination (Acid/Base, Peroxides) check_solvent->solvent_issue ph_issue Acid/Base-Catalyzed Degradation check_ph->ph_issue storage_issue Photodegradation, Oxidation, or Thermal Degradation check_storage->storage_issue use_fresh_solvent Use Fresh, High-Purity Solvent solvent_issue->use_fresh_solvent buffer_solution Buffer Solution to Neutral pH ph_issue->buffer_solution protect_from_light Store in Amber Vials, Protect from Light storage_issue->protect_from_light inert_atmosphere Store Under Inert Gas (N2 or Ar) storage_issue->inert_atmosphere refrigerate Refrigerate or Freeze Solution storage_issue->refrigerate

Guide 2: Solution Discoloration

Issue: Your solution of this compound turns yellow or brown over time.

Discoloration_Troubleshooting start Solution Discoloration Observed cause1 Oxidation start->cause1 cause2 Photodegradation start->cause2 solution1 Degas solvent before use. Store under inert atmosphere (N2 or Ar). cause1->solution1 solution2 Store in amber vials or wrap container in aluminum foil. cause2->solution2

Experimental Protocols

Protocol 1: General Solution Stability Assessment

This protocol outlines a general procedure to assess the stability of this compound in a chosen solvent.

Stability_Protocol cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis prep_solution Prepare a stock solution of known concentration (e.g., 1 mg/mL) in the test solvent. aliquot Aliquot the solution into multiple sealed amber vials. prep_solution->aliquot store Store aliquots under different conditions: - Room temperature, light - Room temperature, dark - Refrigerated (4°C), dark - Frozen (-20°C), dark aliquot->store sample At specified time points (e.g., 0, 24, 48, 72 hours), remove one vial from each condition. store->sample analyze Analyze each sample by a suitable analytical method (e.g., HPLC-UV). sample->analyze compare Compare the peak area of the parent compound to the t=0 sample to determine the percentage remaining. analyze->compare

Protocol 2: HPLC Method for Stability Monitoring

This provides a starting point for an HPLC method to quantify this compound and its potential degradation products. Method optimization will be required.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 60% B, ramp to 95% B over 15 min, hold for 5 min, return to 60% B and equilibrate.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 275 nm

Potential Degradation Pathways

The following diagram illustrates hypothetical degradation pathways based on the chemical nature of this compound.

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_acid Acid-Catalyzed Degradation cluster_base Base-Catalyzed Degradation parent This compound oxidized_ring Ring-Opened Products parent->oxidized_ring Strong Oxidants oxidized_benzyl 3,5-Dimethoxybenzoic Acid + Cyclohexanone parent->oxidized_benzyl Oxidants hydrolysis 3,5-Dimethoxybenzyl Alcohol + Cyclohexanone Condensation Products parent->hydrolysis Strong Acid aldol Self-Condensation Products parent->aldol Strong Base

This technical support center is intended as a guide. It is essential to perform stability studies under your specific experimental conditions to ensure the integrity of your results. Always handle chemical reagents with appropriate safety precautions.

References

Optimizing Reaction Conditions for 3-(3,5-Dimethoxybenzyl)cyclohexanone Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(3,5-Dimethoxybenzyl)cyclohexanone. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the synthesis of this important chemical intermediate.

The synthesis of this compound, a key building block in various research and development applications, can present challenges such as low yields, formation of impurities, and difficulties in product isolation. This technical support center aims to provide clear and actionable guidance to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the alkylation of cyclohexanone with 3,5-dimethoxybenzyl chloride or a similar benzyl halide under basic conditions.[1] This reaction involves the formation of a cyclohexanone enolate, which then acts as a nucleophile to displace the halide from the benzyl group.

Q2: What are the potential side reactions to be aware of during this synthesis?

A2: Researchers should be mindful of several potential side reactions that can impact the yield and purity of the final product. These include:

  • O-alkylation: The enolate intermediate has two nucleophilic sites, the α-carbon and the oxygen atom. While C-alkylation is the desired pathway, O-alkylation can occur, leading to the formation of a silyl enol ether-type byproduct.

  • Polyalkylation: The mono-alkylated product can itself be deprotonated to form a new enolate, which can then react with another molecule of the benzyl halide. This leads to the formation of di- and even tri-alkylated cyclohexanone derivatives.

  • Aldol Condensation: Under certain basic conditions, cyclohexanone can undergo self-condensation, leading to the formation of aldol adducts and their dehydration products.

Q3: How can I minimize the formation of these byproducts?

A3: Optimizing reaction conditions is crucial for minimizing side reactions. Key strategies include:

  • Choice of Base and Solvent: Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures can favor the formation of the kinetic enolate and minimize O-alkylation and polyalkylation.

  • Temperature Control: Maintaining a low reaction temperature (e.g., -78 °C) during enolate formation and the subsequent addition of the alkylating agent is critical to control the reaction's selectivity.

  • Stoichiometry: Careful control of the molar ratio of cyclohexanone to the alkylating agent can also help to reduce the incidence of polyalkylation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete enolate formation. 2. Inactive alkylating agent. 3. Unfavorable reaction temperature. 4. Quenching of the enolate by protic impurities.1. Ensure the use of a sufficiently strong and fresh base (e.g., newly prepared LDA). 2. Verify the purity and reactivity of the 3,5-dimethoxybenzyl chloride. 3. Optimize the reaction temperature; for kinetic enolates, maintain low temperatures (-78 °C). 4. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Presence of Multiple Products (Polyalkylation) 1. Use of an excess of the alkylating agent. 2. Reaction temperature is too high, allowing for equilibration and reaction of the product enolate. 3. Use of a protic solvent or a weaker base that promotes equilibrium.1. Use a slight excess of cyclohexanone relative to the alkylating agent. 2. Maintain a low reaction temperature throughout the addition of the alkylating agent. 3. Employ a strong, non-nucleophilic base in an aprotic solvent.
Formation of O-Alkylated Byproduct 1. Use of a less sterically hindered base. 2. Use of a polar aprotic solvent that can solvate the cation, leading to a more "free" and reactive oxygen anion. 3. Higher reaction temperatures.1. Utilize a bulky, strong base like LDA. 2. Use a less polar aprotic solvent like THF. 3. Maintain low reaction temperatures.
Difficult Purification 1. Presence of closely related byproducts (e.g., regioisomers, O-vs. C-alkylated products). 2. Unreacted starting materials.1. Employ column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) for separation. 2. Consider a purification strategy involving distillation to remove lower-boiling starting materials before chromatography.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound via LDA-mediated Alkylation

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • Cyclohexanone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • 3,5-Dimethoxybenzyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (1.1 equivalents) to the cooled THF.

    • Slowly add n-BuLi (1.05 equivalents) dropwise to the solution while maintaining the temperature at -78 °C. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

    • Add cyclohexanone (1.0 equivalent) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.

  • Alkylation:

    • Dissolve 3,5-dimethoxybenzyl chloride (0.9 equivalents) in a minimal amount of anhydrous THF.

    • Add the solution of the alkylating agent dropwise to the enolate solution at -78 °C.

    • Allow the reaction mixture to stir at -78 °C for 2-4 hours, then gradually warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Visualizing the Workflow

To aid in understanding the experimental process, a logical workflow diagram is provided below.

experimental_workflow Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Prepare Anhydrous Reagents & Glassware enolate Form Cyclohexanone Enolate with LDA in THF at -78°C reagents->enolate alkylation Add 3,5-Dimethoxybenzyl Chloride at -78°C enolate->alkylation warm Warm to Room Temperature & Stir alkylation->warm quench Quench with Saturated NH4Cl warm->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Phase (MgSO4) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate chromatography Purify by Column Chromatography concentrate->chromatography product This compound chromatography->product

A streamlined workflow for the synthesis of this compound.

This technical support center will be continuously updated with new data and findings to provide the most current and effective guidance for the synthesis of this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results in 3-(3,5-Dimethoxybenzyl)cyclohexanone Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(3,5-Dimethoxybenzyl)cyclohexanone. The information is designed to address common issues encountered during in vitro assays and to ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

As a derivative of ketamine, this compound is believed to act on the N-methyl-D-aspartate (NMDA) receptors in the brain.[1] It may also interact with other neurotransmitter systems, such as dopamine and serotonin receptors, which contributes to its overall pharmacological profile.[1]

Q2: What are the common cell-based assays used to evaluate the biological activity of this compound?

Common cell-based assays to assess the effects of a new compound include cytotoxicity assays (e.g., MTT, LDH), proliferation assays, and apoptosis assays.[2][3] These assays help determine the compound's impact on cell viability and can provide insights into its potential as a therapeutic agent.

Q3: How should I prepare this compound for in vitro assays?

Due to its chemical structure, this compound is likely soluble in organic solvents such as DMSO. For cell-based assays, a concentrated stock solution in DMSO is typically prepared and then diluted to the final desired concentrations in the cell culture medium. It is crucial to ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: Are there any known liabilities or assay interference issues with this compound?

While specific data for this compound is limited, compounds with similar structures can sometimes interfere with certain assay readouts. For example, some compounds can interfere with the fluorescent or colorimetric measurements in cytotoxicity assays.[4] It is always recommended to include appropriate controls to test for potential assay interference.

Troubleshooting Guides

Inconsistent IC50 Values in Cytotoxicity Assays

Problem: You are observing significant variability in the IC50 values for this compound in your cytotoxicity assays (e.g., MTT assay).

Possible Causes and Solutions:

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Optimize the cell seeding density to ensure cells are in the exponential growth phase throughout the experiment.[5]

  • Compound Precipitation: The compound may be precipitating out of solution at higher concentrations.

    • Solution: Visually inspect the wells for any signs of precipitation. If observed, consider using a different solvent or reducing the highest concentration tested.

  • Inconsistent Incubation Times: Variations in the incubation time with the compound can affect the measured cytotoxicity.

    • Solution: Standardize the incubation period for all plates and experiments.[6]

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.

A Inconsistent IC50 Values Observed B Check Cell Seeding Protocol A->B C Visually Inspect for Compound Precipitation A->C D Review Incubation Time and Conditions A->D E Assess for Plate Edge Effects A->E F Optimize Cell Density B->F G Adjust Solvent or Concentration Range C->G H Standardize Incubation Period D->H I Implement Plate Mapping Changes E->I J Results Stabilized F->J G->J H->J I->J

Caption: Troubleshooting logic for inconsistent IC50 values.

Variable Results in Enzyme Inhibition Assays

Problem: You are experiencing inconsistent inhibition of a target enzyme (e.g., a protein kinase) by this compound.

Possible Causes and Solutions:

  • Enzyme Activity: The activity of the enzyme may not be stable over the course of the assay.

    • Solution: Ensure the enzyme is stored correctly and that the assay buffer conditions (pH, ionic strength) are optimal for its activity. Run a control without the inhibitor to check for enzyme stability over time.[7]

  • Substrate Concentration: If the substrate concentration is too high, it can compete with the inhibitor, leading to an underestimation of its potency.

    • Solution: Determine the Km of the substrate for the enzyme and use a substrate concentration at or below the Km for competitive inhibition studies.

  • Incorrect Reagent Preparation: Errors in the preparation of reagents, including the compound dilutions, can lead to significant variability.[7]

    • Solution: Prepare fresh dilutions of the compound for each experiment. Use calibrated pipettes and ensure all reagents are properly mixed.[6]

  • Assay Signal Interference: The compound may be interfering with the detection method (e.g., fluorescence quenching or enhancement).

    • Solution: Run a control with the compound and all assay components except the enzyme to check for any background signal.

The following diagram illustrates a hypothetical signaling pathway where this compound might exert its effect by inhibiting a key kinase.

cluster_cell Cell Membrane Receptor Growth Factor Receptor Kinase_X Kinase X Receptor->Kinase_X Downstream_Protein Downstream Protein Kinase_X->Downstream_Protein Cell_Proliferation Cell Proliferation Downstream_Protein->Cell_Proliferation Inhibitor This compound Inhibitor->Kinase_X

Caption: Hypothetical inhibition of a kinase signaling pathway.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a general guideline for assessing the cytotoxic effects of this compound on a cancer cell line.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium from a concentrated stock.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and no-treatment controls.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[5]

A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compound B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan F->G H Read Absorbance at 570 nm G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Presentation

Table 1: Example of Inconsistent IC50 Values in an MTT Assay
ExperimentCell Seeding Density (cells/well)Incubation Time (h)IC50 (µM)Notes
15,0004812.5Initial experiment.
28,0004825.1Higher cell density led to a higher IC50.
35,000728.2Longer incubation time resulted in a lower IC50.
45,0004813.1Optimized and standardized conditions.
Table 2: Example of Enzyme Inhibition Data
Inhibitor Concentration (µM)Enzyme Activity (%)Standard Deviation
0 (Control)1005.2
185.34.8
552.16.1
1028.93.9
2515.42.5
508.71.8

References

overcoming solubility problems with 3-(3,5-Dimethoxybenzyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming solubility challenges with 3-(3,5-Dimethoxybenzyl)cyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a synthetic organic compound with the molecular formula C₁₅H₂₀O₃. It is characterized by a cyclohexanone core substituted with a 3,5-dimethoxybenzyl group. Due to its structural similarity to ketamine, it is investigated for its potential effects on biological systems, particularly as an N-methyl-D-aspartate (NMDA) receptor antagonist. Below is a summary of its key physicochemical properties.

Data Presentation: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol
IUPAC Name 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one
CAS Number 898785-03-0
Predicted logP 3.35ALOGPS 2.1
Predicted Aqueous Solubility (logS) -3.9 mol/LALOGPS 2.1
Predicted Aqueous Solubility 0.129 mg/LALOGPS 2.1
Melting Point Not available
Boiling Point Not available
Density 1.083 g/cm³

Q2: I am having trouble dissolving this compound in my aqueous buffer. Why is it poorly soluble?

A2: The poor aqueous solubility of this compound is attributed to its chemical structure. The molecule possesses a significant non-polar character due to the cyclohexanone ring and the dimethoxybenzyl group. This hydrophobicity, quantified by a predicted octanol-water partition coefficient (logP) of 3.35, indicates a strong preference for non-polar environments over water.

Q3: What are the initial recommended solvents for dissolving this compound?

A3: For initial solubilization, it is recommended to use organic solvents in which this compound is likely to be more soluble. Based on its structure, good initial choices would be:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetone

It is advisable to prepare a concentrated stock solution in one of these organic solvents, which can then be diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it may affect the biological system you are studying.

Q4: What is the potential mechanism of action for this compound?

A4: Due to its structural similarity to ketamine, this compound is presumed to act as an N-methyl-D-aspartate (NMDA) receptor antagonist. The downstream signaling cascade is thought to involve the activation of the mammalian target of rapamycin (mTOR) pathway, leading to increased synaptogenesis.

Signaling Pathway

The proposed signaling pathway for this compound, based on its similarity to ketamine, involves the mTOR pathway.

mTOR_Pathway cluster_membrane Cell Membrane NMDA_Receptor NMDA Receptor Glutamate_Release ↑ Glutamate Release NMDA_Receptor->Glutamate_Release AMPA_Receptor AMPA Receptor BDNF_Release ↑ BDNF Release AMPA_Receptor->BDNF_Release Compound This compound (Ketamine analog) Compound->NMDA_Receptor inhibition Glutamate_Release->AMPA_Receptor activation mTORC1 mTORC1 Activation BDNF_Release->mTORC1 Synaptic_Protein_Synthesis ↑ Synaptic Protein Synthesis (e.g., PSD-95, GluA1) mTORC1->Synaptic_Protein_Synthesis Synaptogenesis ↑ Synaptogenesis Synaptic_Protein_Synthesis->Synaptogenesis Antidepressant_Effects Therapeutic Effects Synaptogenesis->Antidepressant_Effects

Caption: Proposed mTOR signaling pathway for this compound.

Troubleshooting Guides: Enhancing Solubility

If you continue to face solubility issues, the following experimental protocols provide detailed methodologies to improve the dissolution of this compound.

Technique 1: Co-solvency

This technique involves using a water-miscible organic solvent (co-solvent) to increase the solubility of a poorly soluble compound in an aqueous solution.

Experimental Workflow: Co-solvency Method

Co_solvency_Workflow Start Start: Weigh Compound Dissolve Dissolve in 100% Co-solvent (e.g., DMSO, Ethanol) Start->Dissolve Titrate Titrate with Aqueous Buffer while vortexing Dissolve->Titrate Observe Observe for Precipitation Titrate->Observe Determine Determine Max Aqueous Content Observe->Determine Prepare Prepare Final Solution Determine->Prepare End End: Solubilized Compound Prepare->End

Caption: Workflow for the co-solvency solubility enhancement method.

Detailed Protocol:

  • Preparation of Stock Solution:

    • Accurately weigh a small amount (e.g., 1-5 mg) of this compound.

    • Dissolve the compound in a minimal volume of a suitable co-solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary.

  • Determination of Maximum Aqueous Content:

    • Take a known volume of the stock solution (e.g., 100 µL).

    • Gradually add your aqueous buffer dropwise while continuously vortexing or stirring.

    • Observe for the first sign of persistent cloudiness or precipitation. This indicates the limit of aqueous miscibility for that concentration.

    • Record the volume of aqueous buffer added.

  • Preparation of Working Solution:

    • Based on the determination in the previous step, prepare your final working solution. For example, if precipitation occurred after adding 500 µL of buffer to 100 µL of stock, your final co-solvent concentration should be kept above 16.7% (100 µL / (100 µL + 500 µL)).

    • It is recommended to use a slightly higher co-solvent concentration in your final experiments to ensure solubility is maintained.

    • Always add the stock solution to the aqueous buffer (and not the other way around) with vigorous mixing to minimize localized high concentrations that can lead to precipitation.

Troubleshooting:

  • Precipitation upon dilution:

    • Increase the initial concentration of the co-solvent in your stock solution.

    • Decrease the final concentration of the compound in the aqueous medium.

    • Try a different co-solvent or a mixture of co-solvents (e.g., 50:50 DMSO:Ethanol).

Technique 2: Solid Dispersion

This method involves dispersing the compound in an inert, hydrophilic carrier at a solid state to improve its dissolution rate and solubility.

Experimental Workflow: Solvent Evaporation for Solid Dispersion

Solid_Dispersion_Workflow Start Start: Weigh Compound and Carrier Dissolve Dissolve Compound and Carrier in a common volatile solvent Start->Dissolve Evaporate Evaporate Solvent (Rotary evaporator or vacuum oven) Dissolve->Evaporate Grind Grind the solid dispersion to a fine powder Evaporate->Grind Store Store in a desiccator Grind->Store End End: Solid Dispersion Powder Store->End

Caption: Workflow for preparing a solid dispersion by the solvent evaporation method.

Detailed Protocol (Solvent Evaporation Method):

  • Selection of Carrier: Choose a hydrophilic carrier. Common choices include:

    • Polyvinylpyrrolidone (PVP K30)

    • Polyethylene glycol (PEG 4000, PEG 6000)

    • Hydroxypropyl methylcellulose (HPMC)

  • Preparation of the Solid Dispersion:

    • Weigh this compound and the chosen carrier in a desired ratio (e.g., 1:1, 1:5, 1:10 by weight).

    • Dissolve both the compound and the carrier in a suitable volatile solvent (e.g., methanol, ethanol, or a mixture thereof) in which both are soluble.

    • Remove the solvent using a rotary evaporator under reduced pressure. The temperature should be kept low to avoid decomposition.

    • Further dry the resulting solid film under vacuum to remove any residual solvent.

    • Grind the solid dispersion into a fine powder using a mortar and pestle.

    • Store the resulting powder in a desiccator.

  • Solubility Testing:

    • Disperse the solid dispersion powder in your aqueous buffer and compare its dissolution rate and apparent solubility to that of the pure compound.

Troubleshooting:

  • Compound and carrier do not dissolve in a common solvent: Try a mixture of solvents.

  • Formation of a sticky mass instead of a solid film: The ratio of compound to carrier may need to be adjusted. A higher proportion of a high melting point carrier can help.

  • No significant improvement in solubility: The chosen carrier may not be optimal. Experiment with different carriers or different ratios.

Technique 3: Microemulsion

A microemulsion is a thermodynamically stable, isotropic dispersion of oil and water stabilized by a surfactant and a co-surfactant. This can be an effective way to deliver hydrophobic compounds in an aqueous system.

Experimental Workflow: Microemulsion Formulation

Microemulsion_Workflow Start Start: Select Components Dissolve_Drug Dissolve Compound in Oil Phase Start->Dissolve_Drug Mix_Surfactants Mix Surfactant and Co-surfactant Start->Mix_Surfactants Combine Combine Oil Phase with Surfactant/Co-surfactant Mixture Dissolve_Drug->Combine Mix_Surfactants->Combine Titrate Slowly Titrate with Aqueous Phase under constant stirring Combine->Titrate Observe Observe for formation of a clear, stable microemulsion Titrate->Observe End End: Microemulsion Observe->End

Caption: Workflow for the formulation of a microemulsion.

Detailed Protocol:

  • Component Selection:

    • Oil Phase: A pharmaceutically acceptable oil in which the compound is soluble (e.g., oleic acid, ethyl oleate, isopropyl myristate).

    • Surfactant: A non-ionic surfactant with a high HLB (hydrophile-lipophile balance) value (e.g., Tween 80, Cremophor EL).

    • Co-surfactant: A short-chain alcohol or glycol (e.g., ethanol, propylene glycol, Transcutol®).

  • Formulation Development:

    • Determine the solubility of this compound in various oils to select the most suitable one.

    • Prepare different ratios of surfactant to co-surfactant (Smix), for example, 1:1, 2:1, 3:1 (w/w).

    • For each Smix ratio, prepare various ratios of the oil phase to the Smix, for example, 1:9 to 9:1 (w/w).

    • Dissolve the compound in the oil phase. Then add the Smix and mix thoroughly.

    • Slowly titrate each mixture with the aqueous phase (your buffer) under constant gentle stirring.

    • Observe the point at which a clear, transparent, and stable microemulsion forms.

    • Construct a pseudo-ternary phase diagram to identify the microemulsion region for different component ratios.

  • Preparation of the Final Formulation:

    • Select a formulation from the stable microemulsion region of the phase diagram for your experiments.

Troubleshooting:

  • Failure to form a clear microemulsion:

    • Adjust the ratio of surfactant to co-surfactant.

    • Try a different surfactant or co-surfactant.

    • The amount of oil may be too high or too low.

  • Instability over time (phase separation): The formulation may be a coarse emulsion rather than a true microemulsion. Further optimization of the component ratios is needed.

By following these guidelines and protocols, researchers can effectively address the solubility challenges associated with this compound and successfully incorporate it into their experimental systems.

Technical Support Center: Interpreting Complex NMR Spectra of 3-(3,5-Dimethoxybenzyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 3-(3,5-Dimethoxybenzyl)cyclohexanone.

Troubleshooting Guide

Question: Why is the aliphatic region of the ¹H NMR spectrum of this compound so complex and overlapping?

Answer: The complexity in the aliphatic region (approximately 1.0–3.0 ppm) arises from several factors:

  • Multiple Non-equivalent Protons: The cyclohexanone ring contains several methylene (-CH₂) and methine (-CH) groups with chemically distinct protons due to the presence of the bulky dimethoxybenzyl substituent.

  • Diastereotopic Protons: The methylene protons on the cyclohexanone ring are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple to each other (geminal coupling).

  • Complex Spin-Spin Coupling: Protons on adjacent carbons will exhibit spin-spin coupling, leading to complex multiplet patterns (e.g., triplets of doublets, multiplets).[1] The overlap of these multiplets makes direct interpretation challenging.

  • Conformational Isomers: The cyclohexanone ring can exist in different chair conformations, and if the rate of interconversion is slow on the NMR timescale, this can lead to the observation of signals for both conformers, further complicating the spectrum.

To resolve this complexity, it is highly recommended to use 2D NMR techniques such as COSY and HSQC. A COSY spectrum will reveal which protons are coupled to each other, helping to trace out the spin systems within the cyclohexanone ring. An HSQC spectrum will correlate each proton signal to its directly attached carbon, which can help to resolve overlapping proton signals by spreading them out in the carbon dimension.[2]

Question: How can I definitively assign the aromatic protons of the 3,5-dimethoxybenzyl group?

Answer: The aromatic region of the ¹H NMR spectrum is expected to show two signals for the 3,5-dimethoxybenzyl group. One signal will correspond to the proton at the 4-position, and the other to the two equivalent protons at the 2- and 6-positions.

  • ¹H NMR: The proton at the 4-position will appear as a triplet (due to coupling with the two equivalent protons at positions 2 and 6), while the protons at the 2- and 6-positions will appear as a doublet (due to coupling with the proton at position 4).

  • HMBC: To confirm these assignments, an HMBC (Heteronuclear Multiple Bond Correlation) experiment is invaluable. The protons at positions 2 and 6 will show a correlation to the carbon of the methoxy groups, while the proton at position 4 will not. Additionally, all three aromatic protons will show correlations to the benzylic carbon.

Question: The signal for the methoxy groups appears as a sharp singlet. How can I be sure it's not an impurity?

Answer: A sharp singlet integrating to 6 protons in the aromatic region (around 3.7-3.8 ppm) is characteristic of the two equivalent methoxy groups. To confirm this:

  • ¹³C NMR: A signal in the ¹³C NMR spectrum around 55 ppm is typical for methoxy carbons.

  • HMBC: An HMBC experiment will show a correlation between the protons of the methoxy groups and the aromatic carbons to which they are attached (C3 and C5 of the benzyl group). This provides definitive evidence of the OCH₃ groups' connectivity.

Question: I am having trouble distinguishing between the axial and equatorial protons on the cyclohexanone ring. How can I assign them?

Answer: Differentiating between axial and equatorial protons can be challenging but is possible by analyzing coupling constants and using 2D NMR.

  • Coupling Constants (J-values): In a chair conformation, the coupling constant between two axial protons (J_ax-ax) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (J_ax-eq) and two equatorial protons (J_eq-eq) is smaller (2-5 Hz). By carefully analyzing the multiplicity of the signals, you can often extract these coupling constants.

  • NOESY/ROESY: A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can be very helpful. Axial protons are in close spatial proximity to other axial protons on the same side of the ring (1,3-diaxial interactions), which will result in corresponding cross-peaks in a NOESY or ROESY spectrum.

Frequently Asked Questions (FAQs)

What are the expected chemical shift ranges for the key functional groups in this compound?

The expected chemical shift ranges are summarized in the table below. These are approximate values and can be influenced by the solvent and other experimental conditions.

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~210
Aromatic CH6.3 - 6.4~100, ~107
Aromatic C-O-~160
Aromatic C-C-~140
Methoxy (OCH₃)~3.7~55
Cyclohexanone CH₂ (alpha to C=O)2.2 - 2.5~40-50
Cyclohexanone CH₂ (other)1.2 - 2.1~25-35
Cyclohexanone CH1.5 - 2.0~40-45
Benzylic CH₂2.5 - 3.0~35-40

What is the purpose of running a DEPT-135 experiment for this molecule?

A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is useful for differentiating between CH, CH₂, and CH₃ groups in a ¹³C NMR spectrum. For this compound, it would show:

  • Positive signals: for CH and CH₃ carbons (aromatic CH, cyclohexanone CH, and methoxy CH₃).

  • Negative signals: for CH₂ carbons (cyclohexanone CH₂ and benzylic CH₂).

  • Absent signals: for quaternary carbons (carbonyl carbon and the substituted aromatic carbons).

This information helps in the unambiguous assignment of the carbon signals.

How can I confirm the connectivity between the cyclohexanone ring and the dimethoxybenzyl group?

The key experiment to confirm this connectivity is HMBC. You should look for a correlation between the benzylic protons and carbons in the cyclohexanone ring. Specifically, the benzylic protons should show a correlation to the carbon at position 3 of the cyclohexanone ring, and potentially to carbons 2 and 4 of the ring. This multi-bond correlation provides direct evidence for the attachment of the benzyl group to the cyclohexanone ring.

Predicted NMR Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Data

Proton Predicted δ (ppm) Multiplicity Integration
Aromatic H (2,6)~6.4d2H
Aromatic H (4)~6.3t1H
Methoxy (OCH₃)~3.7s6H
Benzylic CH₂2.5 - 3.0m2H
Cyclohexanone CH₂ (alpha to C=O)2.2 - 2.5m4H
Cyclohexanone CH/CH₂1.2 - 2.1m5H

Predicted ¹³C NMR Data

Carbon Predicted δ (ppm)
Carbonyl (C=O)~210
Aromatic C-O~160
Aromatic C-C~140
Aromatic CH~100, ~107
Methoxy (OCH₃)~55
Cyclohexanone C (alpha to C=O)~40-50
Cyclohexanone C (other)~25-35
Cyclohexanone CH~40-45
Benzylic CH₂~35-40

Experimental Protocols

NMR Sample Preparation

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample height in the tube is at least 4 cm.

  • Cap the NMR tube and gently invert to mix.

NMR Data Acquisition

The following experiments are recommended for a comprehensive analysis. All experiments should be performed on a spectrometer with a minimum field strength of 400 MHz.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm.

    • Number of Scans: 16-64 (adjust for desired signal-to-noise).

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm.

    • Number of Scans: 1024 or more (¹³C is less sensitive).

    • Relaxation Delay (d1): 2 seconds.

  • DEPT-135:

    • Pulse Program: Standard DEPT-135 pulse sequence.

    • Acquire with parameters similar to the ¹³C NMR experiment.

  • COSY (Correlation Spectroscopy):

    • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

    • Acquire a 2D dataset with sufficient resolution in both dimensions.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3').

    • Optimize for a one-bond ¹J(C,H) coupling of ~145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf').

    • Optimize for long-range couplings of 4-10 Hz.

Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).[3]

  • Phase correct the spectra to obtain pure absorption lineshapes.[3]

  • Perform baseline correction to ensure a flat baseline.[3]

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the 2D spectra to establish correlations.

Visualization

NMR_Interpretation_Workflow cluster_1D_NMR 1D NMR Analysis cluster_2D_NMR 2D NMR Analysis cluster_Interpretation Structural Elucidation H1_NMR ¹H NMR Identify_Spin_Systems Identify Spin Systems H1_NMR->Identify_Spin_Systems Proton Environments & Multiplicity C13_NMR ¹³C NMR Assign_Protons_Carbons Assign Protons & Carbons C13_NMR->Assign_Protons_Carbons Carbon Environments DEPT DEPT-135 DEPT->C13_NMR CH, CH₂, CH₃ Info COSY COSY COSY->Identify_Spin_Systems ¹H-¹H Couplings HSQC HSQC HSQC->Assign_Protons_Carbons ¹H-¹³C Direct Correlations HMBC HMBC Confirm_Connectivity Confirm Connectivity HMBC->Confirm_Connectivity ¹H-¹³C Long-Range Correlations Identify_Spin_Systems->Assign_Protons_Carbons Assign_Protons_Carbons->Confirm_Connectivity Final_Structure Final Structure Confirmation Confirm_Connectivity->Final_Structure

Caption: Workflow for the interpretation of NMR spectra.

References

Technical Support Center: Analysis of 3-(3,5-Dimethoxybenzyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 3-(3,5-Dimethoxybenzyl)cyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and troubleshooting impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound samples?

Impurities can originate from several sources throughout the manufacturing process and storage. The most common sources include:

  • Starting Materials: Unreacted starting materials from the synthesis process are a primary source of impurities.

  • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates in the final product.

  • By-products: Side reactions occurring during the synthesis can generate structurally related by-products.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the manufacturing process can be present in the final product.

  • Degradation Products: The active substance can degrade over time due to factors like exposure to light, heat, or humidity, leading to the formation of degradation products.

Q2: What are the common impurities associated with the synthesis of this compound?

A common synthetic route for this compound involves the reaction of 3,5-dimethoxybenzyl chloride with cyclohexanone.[1] Based on this, potential impurities include:

  • Unreacted Starting Materials:

    • Cyclohexanone

    • 3,5-Dimethoxybenzyl alcohol (a precursor to the chloride)

    • 3,5-Dimethoxybenzyl chloride

  • Reaction By-products:

    • Positional Isomers: Alkylation at other positions on the cyclohexanone ring.

    • Polysubstituted Products: Reaction of more than one benzyl group with the cyclohexanone ring.

    • Self-condensation Products: By-products from the self-reaction of cyclohexanone.

Q3: What analytical techniques are recommended for identifying impurities in this compound?

A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling. These include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: Ideal for separating and quantifying known and unknown impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for the identification of unknown impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for impurity profiling.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound samples.

HPLC Troubleshooting
Problem Potential Cause Recommended Solution
Unexpected Peaks in Chromatogram Contamination from solvent, glassware, or sample handling.Inject a blank (mobile phase) to check for solvent contamination. Ensure all glassware is thoroughly cleaned. Prepare a fresh sample.
Presence of a co-eluting impurity.Modify the mobile phase composition or gradient to improve separation. Try a different column chemistry (e.g., C8, Phenyl).
Sample degradation.Prepare fresh samples and store them appropriately (e.g., refrigerated, protected from light).
Poor Peak Shape (Tailing or Fronting) Column overload.Reduce the injection volume or dilute the sample.
Mismatch between sample solvent and mobile phase.Dissolve the sample in the initial mobile phase if possible.
Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks and ensure a stable flow rate.
Temperature variations.Use a column oven to maintain a constant temperature.
GC-MS Troubleshooting
Problem Potential Cause Recommended Solution
Ghost Peaks Carryover from a previous injection.Run a solvent blank after a concentrated sample. Clean the injection port liner and syringe.
Contamination in the carrier gas or gas lines.Use high-purity carrier gas and check for leaks in the gas lines.
Poor Sensitivity Leak in the system.Perform a leak check of the entire GC-MS system.
Contamination of the ion source.Clean the ion source according to the manufacturer's instructions.
Mass Spectrum Does Not Match Library Co-elution of multiple components.Improve chromatographic separation by optimizing the temperature program.
Incorrect background subtraction.Manually review and adjust the background subtraction for the peak of interest.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This method is designed for the separation and quantification of this compound and its potential process-related impurities and degradation products.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Acetonitrile to a concentration of 1 mg/mL.
Protocol 2: GC-MS Method for Identification of Volatile Impurities

This method is suitable for the identification of volatile and semi-volatile impurities such as residual solvents and starting materials.

GC-MS Conditions:

Parameter Condition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
MS Scan Range 40-500 amu
Sample Preparation Dissolve sample in Dichloromethane to a concentration of 1 mg/mL.

Visualizations

experimental_workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting sample Sample of this compound dissolve Dissolve in appropriate solvent sample->dissolve hplc HPLC-UV Analysis dissolve->hplc For non-volatile impurities gcms GC-MS Analysis dissolve->gcms For volatile impurities nmr NMR Analysis dissolve->nmr For structural elucidation data_proc Data Processing & Integration hplc->data_proc gcms->data_proc nmr->data_proc impurity_id Impurity Identification & Quantification data_proc->impurity_id report Final Report impurity_id->report

Caption: Workflow for Impurity Identification in this compound Samples.

troubleshooting_logic cluster_contamination Contamination Check cluster_separation Separation Optimization cluster_degradation Degradation Check start Unexpected Peak in Chromatogram blank Inject Solvent Blank start->blank check_storage Review Sample Storage Conditions start->check_storage clean Clean Glassware blank->clean Peak in Blank? Yes modify_mobile_phase Modify Mobile Phase/Gradient blank->modify_mobile_phase Peak in Blank? No fresh_sample Prepare Fresh Sample clean->fresh_sample change_column Change Column Chemistry modify_mobile_phase->change_column Resolution still poor prepare_fresh Prepare Fresh Sample for Injection check_storage->prepare_fresh

Caption: Decision Tree for Troubleshooting Unexpected HPLC Peaks.

References

Technical Support Center: Scaling Up the Synthesis of 3-(3,5-Dimethoxybenzyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 3-(3,5-Dimethoxybenzyl)cyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound on a larger scale?

A1: The most prevalent and scalable method is the alkylation of cyclohexanone with 3,5-dimethoxybenzyl chloride. This reaction is typically carried out in the presence of a base to facilitate the formation of the cyclohexanone enolate, which then acts as a nucleophile.

Q2: What are the critical reaction parameters to consider when scaling up this synthesis?

A2: When moving to a larger scale, careful control of the following parameters is crucial:

  • Temperature: Exothermic reactions can lead to side products. Gradual addition of reagents and efficient cooling are essential.

  • Concentration: Maintaining an optimal concentration is key to balancing reaction rate and minimizing side reactions.

  • Agitation: Homogeneous mixing is critical for consistent reaction progress and heat distribution in large reactors.

  • Purity of Starting Materials: Impurities in cyclohexanone or 3,5-dimethoxybenzyl chloride can lead to the formation of byproducts that are difficult to remove.

Q3: What are the potential side reactions to be aware of during this synthesis?

A3: The primary side reactions include:

  • O-alkylation: The enolate can be alkylated on the oxygen atom, leading to the formation of a silyl enol ether, which is a common byproduct in related reactions.

  • Dialkylation: The product, this compound, can undergo further alkylation, leading to di-substituted products.

  • Self-condensation of cyclohexanone: Under basic conditions, cyclohexanone can undergo aldol condensation with itself.

  • Elimination reactions: The 3,5-dimethoxybenzyl chloride may undergo elimination reactions under strongly basic conditions.

Q4: What are the recommended purification methods for the final product on a large scale?

A4: For large-scale purification, the following methods are recommended:

  • Distillation: Vacuum distillation can be effective in removing lower-boiling impurities and unreacted starting materials.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can provide high purity.

  • Column Chromatography: While less common for very large scales due to cost and time, it can be used for high-purity requirements.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time. - Increase reaction temperature cautiously. - Ensure efficient stirring.
Decomposition of starting materials or product.- Lower the reaction temperature. - Add the base or alkylating agent portion-wise to control the exotherm.
Formation of side products.- Use a less hindered, non-nucleophilic base. - Optimize the stoichiometry of the reactants.
Presence of Multiple Spots on TLC/GC-MS Formation of byproducts (dialkylation, O-alkylation, aldol condensation).- Adjust the molar ratio of cyclohexanone to the alkylating agent. - Use a milder base. - Control the reaction temperature carefully.
Impure starting materials.- Purify starting materials before use.
Difficulty in Isolating the Product Product is an oil and difficult to crystallize.- Attempt vacuum distillation. - Perform a thorough work-up to remove all water-soluble impurities. - Consider converting the product to a crystalline derivative for purification and then reverting it.
Emulsion formation during work-up.- Add a saturated brine solution to break the emulsion. - Filter the mixture through a pad of celite.
Product is Contaminated with Starting Material Incomplete reaction.- Drive the reaction to completion by extending the reaction time or adding a slight excess of one reagent.
Inefficient purification.- Optimize the distillation conditions (vacuum, temperature). - Use a more effective solvent system for crystallization or chromatography.

Experimental Protocols

Key Experiment: Scale-Up Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g)
Cyclohexanone98.141.2117.77
3,5-Dimethoxybenzyl chloride186.631.0186.63
Potassium tert-butoxide112.211.1123.43
Tetrahydrofuran (THF)--1.5 L
Saturated aq. NH4Cl--1.0 L
Ethyl acetate--2.0 L
Brine--1.0 L
Anhydrous MgSO4--50 g

Procedure:

  • To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add cyclohexanone (1.2 mol) and THF (1.0 L).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add a solution of potassium tert-butoxide (1.1 mol) in THF (0.5 L) via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Stir the resulting mixture at 0 °C for 1 hour to ensure complete enolate formation.

  • Add a solution of 3,5-dimethoxybenzyl chloride (1.0 mol) in THF (0.5 L) dropwise over 1 hour, keeping the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution (1.0 L).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Combine the organic layers, wash with brine (1.0 L), dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone->Enolate Base (e.g., KOtBu) THF, 0°C BenzylChloride 3,5-Dimethoxybenzyl chloride Alkylation Alkylation BenzylChloride->Alkylation Enolate->Alkylation Product 3-(3,5-Dimethoxybenzyl) cyclohexanone Alkylation->Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impurities Detected CheckReaction Check Reaction Completion (TLC/GC-MS) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes ActionIncomplete Increase Reaction Time/ Temperature (cautiously) Incomplete->ActionIncomplete CheckPurity Analyze Byproducts Complete->CheckPurity Dialkylation Dialkylation Product CheckPurity->Dialkylation OAlkylation O-Alkylation Product CheckPurity->OAlkylation Aldol Aldol Condensation CheckPurity->Aldol ActionDialkylation Adjust Stoichiometry Dialkylation->ActionDialkylation ActionOAlkylation Use Milder Base/ Lower Temperature OAlkylation->ActionOAlkylation ActionAldol Lower Temperature/ Shorter Reaction Time Aldol->ActionAldol Purify Optimize Purification (Distillation/Crystallization) ActionDialkylation->Purify ActionOAlkylation->Purify ActionAldol->Purify

Technical Support Center: Managing Toxicity of 3-(3,5-Dimethoxybenzyl)cyclohexanone in Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the potential toxicity of 3-(3,5-Dimethoxybenzyl)cyclohexanone in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of action and potential toxicity of this compound?

A1: While specific research on the cytotoxicity of this compound is limited, its structural similarity to other pharmacologically active compounds suggests potential mechanisms of action. As a derivative of cyclohexanone, it may interfere with cellular metabolic processes.[1][2] Some related compounds, like 2,6-bis(2,5-dimethoxybenzylidene)cyclohexanone (BDMC33), have shown cytotoxic effects in cancer cell lines.[3] Furthermore, its structural resemblance to ketamine derivatives suggests it might interact with N-methyl-D-aspartate (NMDA) receptors, which could lead to neurotoxicity in relevant cell types.[4] Researchers should therefore anticipate potential dose-dependent cytotoxicity and plan experiments accordingly.

Q2: I am observing unexpected levels of cell death in my cultures treated with this compound. What are the first steps I should take?

A2: First, verify the concentration and purity of your compound stock. Improper storage or handling can lead to degradation and unpredictable effects. Next, perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of the compound for your specific cell line. This will establish a toxicity baseline. Also, ensure that the solvent used to dissolve the compound (e.g., DMSO) is at a non-toxic concentration in your final culture medium.

Q3: How can I determine if the observed cell death is due to apoptosis or necrosis?

A3: To distinguish between apoptosis and necrosis, you can use flow cytometry with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.[5][6][7][8]

  • Early Apoptosis: Annexin V positive, PI/7-AAD negative.

  • Late Apoptosis/Necrosis: Annexin V positive, PI/7-AAD positive.

  • Necrosis: Annexin V negative, PI/7-AAD positive.

  • Live Cells: Annexin V negative, PI/7-AAD negative.

Q4: Can antioxidants or other supplements help mitigate the toxicity of this compound?

A4: If the toxicity is mediated by oxidative stress, antioxidants may be beneficial.[9][10] You can test the co-administration of antioxidants like N-acetylcysteine (NAC) or Vitamin E with this compound to see if it improves cell viability.[9] It is crucial to include appropriate controls to ensure the antioxidant itself does not interfere with your experimental endpoints.

Troubleshooting Guides

Problem 1: High variability in cell viability assay results.
Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect the culture medium for any precipitate after adding the compound. If precipitation occurs, try dissolving the compound in a different solvent or using a lower final concentration. Consider pre-warming the medium before adding the compound solution.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating groups.[11]
Uneven Compound Distribution After adding the compound to the wells, gently mix the plate on a shaker or by careful pipetting to ensure even distribution.
Assay Interference Some compounds can interfere with the chemistry of viability assays (e.g., reducing agents with MTT/XTT assays). Run a cell-free control with the compound and assay reagents to check for direct chemical reactions.[12]
Problem 2: Significant cell death observed even at low concentrations.
Possible Cause Troubleshooting Step
High Cellular Sensitivity Your cell line may be particularly sensitive to this compound. Consider using a lower concentration range or a shorter exposure time in your initial experiments.
Solvent Toxicity Prepare a solvent control with the highest concentration of the vehicle (e.g., DMSO) used in your experiment to rule out solvent-induced toxicity.
Compound Instability The compound may be unstable in the culture medium, leading to the formation of more toxic byproducts. Prepare fresh dilutions for each experiment and minimize the exposure of the stock solution to light and air.
Contamination Rule out microbial contamination of your cell cultures or compound stock, as this can cause widespread cell death.

Quantitative Data Summary

The following tables present hypothetical data to guide researchers in their experimental design and interpretation.

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines after 48h Treatment.

Cell LineIC50 (µM)Assay Method
HeLa (Cervical Cancer)25.5MTT
SH-SY5Y (Neuroblastoma)12.8XTT
HepG2 (Hepatocellular Carcinoma)45.2Resazurin
Primary Neurons5.1Calcein-AM

Table 2: Effect of N-acetylcysteine (NAC) on the Viability of SH-SY5Y Cells Treated with this compound (15 µM) for 24h.

TreatmentCell Viability (%)Standard Deviation
Vehicle Control1004.5
15 µM Compound48.25.1
15 µM Compound + 1 mM NAC75.64.8
1 mM NAC only98.93.9

Experimental Protocols

Protocol 1: Determining Cell Viability using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14][15]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining and Flow Cytometry

This protocol allows for the differentiation of live, apoptotic, and necrotic cells.[5][6][8][16]

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration in a 6-well plate.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite FITC-Annexin V at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.

Visualizations

Signaling Pathways and Workflows

Toxicity_Pathway cluster_0 Compound-Induced Stress cluster_1 Potential Toxicity Mechanisms cluster_2 Cellular Outcomes Compound This compound Cell Target Cell Compound->Cell Enters Cell Mito Mitochondrial Dysfunction Cell->Mito ROS Increased ROS Mito->ROS Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis ROS->Apoptosis Caspase->Apoptosis Viability Decreased Viability Apoptosis->Viability

Caption: Potential signaling pathway for this compound-induced toxicity.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism Investigation cluster_2 Mitigation Strategy start Observe Toxicity dose_response Dose-Response Curve (e.g., MTT Assay) start->dose_response ic50 Determine IC50 dose_response->ic50 apoptosis_assay Apoptosis vs. Necrosis (Annexin V/PI Staining) ic50->apoptosis_assay mito_potential Mitochondrial Health (e.g., TMRE/JC-1) ic50->mito_potential antioxidant Test Antioxidants (e.g., NAC) apoptosis_assay->antioxidant mito_potential->antioxidant viability_retest Re-evaluate Viability antioxidant->viability_retest

Caption: Workflow for investigating and managing compound-induced cytotoxicity.

References

Technical Support Center: Enhancing the Purity of 3-(3,5-Dimethoxybenzyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3-(3,5-Dimethoxybenzyl)cyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The synthesis of this compound typically involves the conjugate addition of a 3,5-dimethoxybenzyl nucleophile to a cyclohexenone precursor. Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Residual cyclohexenone or the 3,5-dimethoxybenzyl reagent (e.g., Grignard reagent or organocuprate).

  • 1,2-Addition Byproduct: If a "harder" nucleophile like a Grignard reagent is used without a copper catalyst, a tertiary alcohol can form as a byproduct of 1,2-addition to the carbonyl group of cyclohexenone.

  • Dialkylated Product: The enolate intermediate formed during the conjugate addition can potentially react with a second molecule of the 3,5-dimethoxybenzyl reagent, leading to a disubstituted cyclohexanone.

  • Homocoupling of the Benzyl Reagent: The organometallic benzyl reagent can couple with itself to form 1,2-bis(3,5-dimethoxyphenyl)ethane.

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup (e.g., THF, diethyl ether) and any leftover reagents or catalysts.

Q2: My TLC plate shows multiple spots after the reaction. How can I identify the product and the major impurities?

A2: Thin-layer chromatography (TLC) is an excellent tool for initial purity assessment. This compound is a moderately polar ketone. You can expect it to have a lower Rf value than nonpolar byproducts like homocoupled benzyl species and a higher Rf than more polar impurities like the 1,2-addition alcohol byproduct. It is advisable to run the crude reaction mixture alongside the starting materials on the same TLC plate for direct comparison. Staining with a universal indicator like potassium permanganate can help visualize all spots.

Q3: I am having trouble removing a persistent impurity that co-elutes with my product during column chromatography. What can I do?

A3: Co-elution is a common challenge. Here are a few strategies to improve separation:

  • Optimize the Solvent System: A slight change in the polarity of your eluent can significantly impact separation. Try different solvent mixtures, for example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol or a toluene/acetone system.

  • Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (neutral, acidic, or basic) or a reverse-phase silica gel.

  • Recrystallization: If the impurity is present in a small enough quantity and your product is a solid, recrystallization can be a highly effective purification method.

  • Preparative HPLC: For very challenging separations, preparative high-performance liquid chromatography (HPLC) offers much higher resolution than standard column chromatography.

Q4: My purified product has a slight yellow tint. Is this normal, and how can I remove it?

A4: A yellow tint can indicate the presence of minor, often highly conjugated, impurities. While it may not significantly affect the purity as determined by NMR or GC-MS, it is often desirable to have a colorless product. Here are some methods to address this:

  • Activated Carbon Treatment: Dissolve the product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through Celite. The activated carbon can adsorb colored impurities.

  • Recrystallization: This is often the most effective method for removing colored impurities.

  • Thorough Drying: Ensure all residual solvents, which may have picked up color from the reaction, are completely removed under high vacuum.

Troubleshooting Guides

Issue 1: Low Purity After Column Chromatography
Symptom Possible Cause Troubleshooting Steps
Broad, overlapping peaks on the chromatogram. Poor column packing; Column overloading; Inappropriate solvent system.1. Repack the column carefully, ensuring a homogenous and bubble-free slurry. 2. Reduce the amount of crude material loaded onto the column. 3. Perform TLC with various solvent systems to find an eluent that provides better separation (aim for an Rf of ~0.3 for the desired product).
Product fractions are contaminated with a faster-moving impurity. The solvent system is too polar, causing rapid elution.Start with a less polar solvent system and gradually increase the polarity (gradient elution).
Product fractions are contaminated with a slower-moving impurity. The solvent system is not polar enough to effectively elute the product away from the impurity.Increase the polarity of the eluent after the main product has started to elute to wash off more polar impurities.
Issue 2: Difficulty with Recrystallization
Symptom Possible Cause Troubleshooting Steps
The compound "oils out" instead of forming crystals. The solvent is too nonpolar for the compound at the saturation temperature; Cooling is too rapid.1. Add a small amount of a more polar, miscible co-solvent to the hot solution until the oil redissolves, then cool slowly. 2. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
No crystals form upon cooling. The solution is not saturated; The compound is too soluble in the chosen solvent.1. Evaporate some of the solvent to increase the concentration and then cool again. 2. If the compound is highly soluble, add a miscible "anti-solvent" (in which the compound is insoluble) dropwise to the solution at room temperature until turbidity persists, then warm slightly to redissolve and cool slowly.
Poor recovery of the product. The compound has significant solubility in the cold solvent; Too much solvent was used.1. Cool the crystallization mixture in an ice-salt bath or freezer to further decrease solubility. 2. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample to the top of the silica gel.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane:ethyl acetate) to facilitate the elution of the product.

    • Collect fractions and monitor by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of a potential solvent and observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

    • Good starting points for this compound include isopropanol, ethanol, or a mixed solvent system like ethyl acetate/hexane.

  • Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals thoroughly under vacuum.

Data Presentation

Table 1: Typical Solvent Systems for Purification

Purification Method Stationary Phase Typical Solvent System (v/v) Notes
Column Chromatography Silica GelHexane / Ethyl Acetate (Gradient from 95:5 to 80:20)Good for general purification from non-polar and some moderately polar impurities.
Dichloromethane / Methanol (Gradient from 99:1 to 95:5)Useful for separating more polar impurities.
Recrystallization N/AIsopropanolA good single-solvent system to try first.
Ethyl Acetate / HexaneA good mixed-solvent system where the product is dissolved in hot ethyl acetate and hexane is added as an anti-solvent.

Visualization of Workflows

Purification_Workflow crude Crude Product tlc TLC Analysis crude->tlc Assess Purity column Column Chromatography tlc->column Major Impurities Present recrystal Recrystallization tlc->recrystal Minor Impurities Present analyze Purity Analysis (NMR, GC-MS) column->analyze recrystal->analyze pure Pure Product analyze->pure Purity > 98%

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Low Purity after Initial Purification check_tlc Re-evaluate TLC start->check_tlc consider_recrystal Attempt Recrystallization start->consider_recrystal If product is solid change_solvent Optimize Solvent System check_tlc->change_solvent Poor Separation change_stationary Change Stationary Phase check_tlc->change_stationary No Suitable Solvent System on Silica success Purity Enhanced change_solvent->success change_stationary->success prep_hplc Consider Preparative HPLC consider_recrystal->prep_hplc Fails or Impurity Persists consider_recrystal->success prep_hplc->success

Caption: Troubleshooting logic for enhancing product purity.

Technical Support Center: Storage and Handling of 3-(3,5-Dimethoxybenzyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-(3,5-Dimethoxybenzyl)cyclohexanone to prevent its degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Yellowing of the compound Oxidation of the benzyl moiety or cyclohexanone ring. This can be initiated by exposure to air (oxygen) and/or light.1. Immediately store the compound in a tightly sealed, amber glass vial. 2. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing. 3. Store in a cool, dark place. For long-term storage, refrigeration is recommended.
Appearance of new peaks in HPLC/GC analysis Chemical degradation. The new peaks likely correspond to degradation products such as 3,5-dimethoxybenzaldehyde or products of cyclohexanone ring-opening.1. Confirm the identity of the new peaks using mass spectrometry (MS) if possible. 2. Review storage conditions and handling procedures. Ensure the compound is not exposed to incompatible materials, light, or excessive heat. 3. If degradation is confirmed, the material may need to be repurified or discarded depending on the extent of degradation and the requirements of the experiment.
Inconsistent experimental results Degradation of the starting material. Small amounts of impurities can significantly affect reaction outcomes.1. Assess the purity of the this compound stock using the provided HPLC protocol. 2. If the purity is below acceptable limits, purify the compound by an appropriate method such as column chromatography. 3. Always use freshly opened or recently purified material for sensitive experiments.
Decreased potency or activity in biological assays Degradation of the active compound. The degradation products may have lower or no biological activity.1. Verify the purity of the compound as described above. 2. Prepare fresh solutions of the compound for each experiment from a properly stored solid stock. 3. Avoid repeated freeze-thaw cycles of solutions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed, amber glass container to protect it from light. The container should be purged with an inert gas like argon or nitrogen to minimize exposure to oxygen. Store in a cool, dry, and dark place. For extended storage periods, refrigeration (2-8 °C) is recommended.

Q2: What are the likely degradation pathways for this compound?

A2: The two primary points of degradation are the dimethoxybenzyl group and the cyclohexanone ring. The dimethoxybenzyl moiety is susceptible to oxidation, which can lead to cleavage of the benzyl-cyclohexanone bond, potentially forming 3,5-dimethoxybenzaldehyde and other related compounds. The cyclohexanone ring can also undergo oxidation or photochemical reactions, especially if exposed to UV light, which may result in ring-opening and the formation of various acidic and aldehydic impurities.

Q3: Which materials should be avoided when handling or storing this compound?

A3: Avoid contact with strong oxidizing agents, strong acids, and bases. Additionally, do not store the compound in plastic containers that may leach impurities or are permeable to air. Use glass or other inert containers.

Q4: How can I monitor the purity of my this compound sample over time?

A4: Regular analytical testing is recommended to ensure the purity of your sample. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for this purpose. The provided experimental protocol outlines a method for assessing purity.

Q5: My compound has turned slightly yellow. Can I still use it?

A5: A slight yellowing indicates the onset of degradation. While it might be usable for some less sensitive applications, for quantitative studies or in vivo experiments, it is highly recommended to first assess the purity by HPLC. If significant impurities are detected, the compound should be repurified or a new batch should be used.

Data Presentation

Table 1: Summary of Storage Conditions and Potential Degradation

ParameterRecommendationRationalePotential Degradation Products
Temperature Cool (2-8°C for long-term)Reduces the rate of chemical reactions.Increased rate of oxidation and other degradation pathways.
Light Store in amber vials in the darkPrevents photochemical degradation.[1]Products of photochemical ring-opening of the cyclohexanone and oxidation of the benzyl group.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.[2]3,5-dimethoxybenzaldehyde, cyclohexanone ring oxidation products.
Container Tightly sealed glass vialsPrevents exposure to air and moisture; avoids leaching from plastics.Contamination from container material.
Incompatible Materials Strong oxidizing agents, strong acids and basesTo prevent chemical reactions.A variety of degradation products depending on the reactant.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for determining the purity of this compound using HPLC with UV detection.

1. Materials and Reagents:

  • This compound sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Volumetric flasks
  • Pipettes
  • HPLC vials

2. Instrumentation:

  • HPLC system with a UV detector
  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

3. Sample Preparation:

  • Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
  • From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the mobile phase.
  • Filter the working solution through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 65:35 (v/v) acetonitrile:water.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 280 nm.
  • Injection Volume: 10 µL.

5. Analysis:

  • Inject the sample and run the analysis for a sufficient time to allow for the elution of any potential degradation products (e.g., 20 minutes).
  • The purity of the sample can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

cluster_main This compound cluster_degradation Degradation Pathways cluster_products Potential Degradation Products main_compound This compound oxidation_benzyl Oxidation of Dimethoxybenzyl Group main_compound->oxidation_benzyl Air (O2) Light oxidation_ring Degradation of Cyclohexanone Ring main_compound->oxidation_ring Light Oxidants product_aldehyde 3,5-Dimethoxybenzaldehyde oxidation_benzyl->product_aldehyde product_ring_opened Ring-Opened Products (e.g., dicarboxylic acids) oxidation_ring->product_ring_opened

Caption: Hypothesized degradation pathways for this compound.

start Start: Obtain Sample prep_stock Prepare 1 mg/mL Stock Solution in ACN start->prep_stock prep_working Dilute to 0.1 mg/mL with Mobile Phase prep_stock->prep_working filter_sample Filter with 0.45 µm Syringe Filter prep_working->filter_sample hplc_analysis Inject into HPLC-UV System filter_sample->hplc_analysis data_analysis Analyze Chromatogram: Calculate Peak Area % hplc_analysis->data_analysis end End: Determine Purity data_analysis->end

Caption: Experimental workflow for HPLC purity analysis.

References

refining analytical methods for 3-(3,5-Dimethoxybenzyl)cyclohexanone detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical characterization of 3-(3,5-Dimethoxybenzyl)cyclohexanone. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining their detection methods for this compound.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Troubleshooting

Question: I am observing significant peak tailing for my this compound peak in reverse-phase HPLC. What are the potential causes and solutions?

Answer:

Peak tailing is a common issue that can compromise the accuracy of quantification. The primary causes and their respective solutions are outlined below:

  • Secondary Interactions: The basic nitrogen in the cyclohexanone ring can interact with acidic silanol groups on the silica-based column packing.

    • Solution: Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 10-25 mM) to block the active silanol groups. Alternatively, use a high-purity, end-capped column with minimal silanol activity.

  • Insufficient Buffer Capacity: If the mobile phase pH is not adequately controlled, the ionization state of the analyte can vary, leading to peak distortion.

    • Solution: Ensure your mobile phase contains a buffer at a sufficient concentration (typically 10-25 mM) to maintain a constant pH. The optimal pH will depend on the pKa of the analyte.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the amount of sample injected onto the column.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Question: My HPLC chromatogram shows a drifting baseline. How can I resolve this?

Answer:

Baseline drift can interfere with peak detection and integration. Here are the common causes and solutions:

  • Column Temperature Fluctuation: Inconsistent column temperature can cause the mobile phase viscosity and refractive index to change, leading to a drifting baseline.

    • Solution: Use a column oven to maintain a constant and uniform temperature.

  • Mobile Phase Inhomogeneity: Improperly mixed or degassed mobile phase can lead to changes in its composition over time.

    • Solution: Ensure the mobile phase is thoroughly mixed and degassed before and during the run. If using a gradient, ensure the mixer is functioning correctly.

  • Contaminated Detector Flow Cell: Contaminants in the flow cell can slowly leach out, causing the baseline to drift.

    • Solution: Flush the flow cell with a strong, appropriate solvent.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase at the start of the run.

    • Solution: Increase the column equilibration time before injecting the sample.

GC-MS Troubleshooting

Question: I am not seeing the molecular ion peak for this compound in my GC-MS analysis. Why is this happening and what can I do?

Answer:

The absence of a molecular ion peak is common in electron ionization (EI) mass spectrometry for certain classes of compounds.

  • Extensive Fragmentation: The high energy of electron ionization can cause the molecular ion to be unstable and fragment completely.

    • Solution 1: Analyze the fragmentation pattern. The fragments of this compound can still provide structural information for identification.

    • Solution 2: Consider using a "softer" ionization technique, if available, such as chemical ionization (CI), which is less likely to cause extensive fragmentation and more likely to produce a prominent protonated molecule peak.

  • Inlet Temperature Too High: Excessive temperature in the GC inlet can cause thermal degradation of the analyte before it reaches the mass spectrometer.

    • Solution: Optimize the inlet temperature by gradually decreasing it to find a balance between efficient volatilization and minimal degradation.

Question: My GC-MS results are not reproducible. What are the likely causes?

Answer:

Lack of reproducibility can stem from several factors throughout the analytical workflow.

  • Inconsistent Sample Preparation: Variations in sample concentration, solvent, or derivatization will lead to inconsistent results.

    • Solution: Follow a standardized and validated sample preparation protocol. Use an internal standard to correct for variations.

  • Incorrect Injection Technique: Inconsistent injection volumes or speed can affect peak areas and shapes.

    • Solution: Use an autosampler for precise and repeatable injections.

  • Column Contamination or Degradation: A contaminated or degraded column can lead to shifting retention times and poor peak shapes.

    • Solution: Regularly bake out the column at a high temperature to remove contaminants. If the performance does not improve, the column may need to be replaced.

  • Instrument Instability: Fluctuations in carrier gas flow rate, oven temperature, or detector sensitivity will impact reproducibility.

    • Solution: Regularly perform instrument calibration and validation to ensure stable operating conditions.

Frequently Asked Questions (FAQs)

Question: What are the recommended starting conditions for an HPLC method for this compound?

Answer:

A good starting point for developing a reverse-phase HPLC method would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Initial conditions: 30% acetonitrile

    • Gradient: Increase to 90% acetonitrile over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm (based on the dimethoxybenzyl chromophore)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

These conditions should be optimized for your specific instrument and sample matrix.

Question: What are the expected major fragments of this compound in GC-MS with electron ionization?

Answer:

While a definitive fragmentation pattern requires experimental data, based on the structure, the following fragments are plausible under electron ionization:

  • m/z 151: The tropylium ion formed from the 3,5-dimethoxybenzyl group, which is often a stable and abundant fragment for benzyl compounds.

  • m/z 91: A further fragmentation of the benzyl group.

  • m/z 98: The cyclohexanone ring.

  • Loss of methoxy groups (CH3O, m/z 31) from the molecular ion or major fragments.

The presence and relative abundance of these fragments can be used to confirm the identity of the compound.

Question: What are potential impurities I should look for when analyzing synthesized this compound?

Answer:

Potential impurities can arise from starting materials, side reactions, or degradation.

  • Starting Materials: Unreacted 3,5-dimethoxybenzaldehyde and cyclohexanone.

  • By-products of Aldol Condensation: If the synthesis involves an aldol condensation, you might see self-condensation products of cyclohexanone or other side-products.

  • Over-reduction Products: If a reduction step is involved, the ketone group could be reduced to an alcohol, forming 3-(3,5-Dimethoxybenzyl)cyclohexanol.

  • Solvent-Related Impurities: Residual solvents from the synthesis and purification steps.

It is crucial to use a high-resolution separation technique and mass spectrometry to identify and quantify these potential impurities.

Quantitative Data Summary

The following tables provide hypothetical, yet plausible, data for the analysis of this compound. These should be used as a reference for method development and validation.

Table 1: Hypothetical HPLC-UV Method Parameters and Results

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm
Expected Retention Time 12.5 ± 0.2 min
Limit of Detection (LOD) ~10 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL
Linear Range 0.05 - 100 µg/mL

Table 2: Hypothetical GC-MS Method Parameters and Key Ions

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Ionization Mode Electron Ionization (EI)
Expected Retention Time ~15.8 min
Key Mass Fragments (m/z) 248 (M+), 151, 98, 91

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)

    • Degas both mobile phases for 15 minutes using sonication or vacuum filtration.

  • Standard Preparation:

    • Prepare a stock solution of 1 mg/mL this compound in acetonitrile.

    • Perform serial dilutions to prepare calibration standards ranging from 0.05 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample in acetonitrile to an expected concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and Run:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 70% A, 30% B) for at least 30 minutes at 1.0 mL/min.

    • Set the column oven temperature to 30 °C.

    • Set the UV detector to 270 nm.

    • Inject 10 µL of each standard and sample.

    • Run the following gradient:

      • 0-2 min: 30% B

      • 2-17 min: 30% to 90% B

      • 17-20 min: 90% B

      • 20-21 min: 90% to 30% B

      • 21-25 min: 30% B

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Construct a calibration curve by plotting peak area versus concentration for the standards.

    • Determine the concentration of the analyte in the samples using the calibration curve.

Protocol 2: GC-MS Analysis of this compound
  • Standard Preparation:

    • Prepare a stock solution of 1 mg/mL this compound in ethyl acetate.

    • Prepare a series of dilutions for instrument performance verification.

  • Sample Preparation:

    • Dissolve the sample in ethyl acetate to a concentration of approximately 10-50 µg/mL.

    • If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up complex matrices.

  • GC-MS System Setup and Run:

    • Install a DB-5ms column (or equivalent) and condition it according to the manufacturer's instructions.

    • Set the carrier gas (Helium) flow rate to 1.0 mL/min.

    • Set the inlet temperature to 250 °C and use a split injection (e.g., 20:1 split ratio).

    • Set the oven temperature program: 100 °C for 1 minute, then ramp to 280 °C at 15 °C/min, and hold at 280 °C for 5 minutes.

    • Set the MS transfer line temperature to 280 °C and the ion source temperature to 230 °C.

    • Acquire data in full scan mode over a mass range of m/z 40-400.

    • Inject 1 µL of the prepared sample.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time.

    • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_overload Is peak shape concentration-dependent? start->check_overload reduce_injection Reduce Injection Volume check_overload->reduce_injection Yes check_mobile_phase Is mobile phase buffered? check_overload->check_mobile_phase No end Problem Resolved reduce_injection->end add_buffer Add Buffer (10-25 mM) check_mobile_phase->add_buffer No check_silanol Using a high-purity, end-capped column? check_mobile_phase->check_silanol Yes add_buffer->end add_tea Add Triethylamine (10-25 mM) check_silanol->add_tea No flush_column Flush Column with Strong Solvent check_silanol->flush_column Yes add_tea->end replace_column Replace Column flush_column->replace_column Tailing persists flush_column->end Tailing resolved replace_column->end

addressing batch-to-batch variability of 3-(3,5-Dimethoxybenzyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-(3,5-Dimethoxybenzyl)cyclohexanone. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability and other common issues encountered during the synthesis and handling of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance for troubleshooting specific problems.

Q1: My recent synthesis of this compound resulted in a significantly lower yield compared to previous batches. What are the potential causes and how can I troubleshoot this?

A1: Lower-than-expected yields can stem from several factors throughout the synthetic process. A systematic approach is crucial to identify the root cause.

Potential Causes:

  • Purity of Starting Materials: The quality of the initial reactants, 3,5-dimethoxybenzyl chloride and cyclohexanone, is critical. Impurities in these starting materials can lead to side reactions, reducing the formation of the desired product.

  • Reaction Conditions: Deviations from the optimal reaction conditions can significantly impact yield. Key parameters to monitor include reaction temperature, time, and the effectiveness of mixing.

  • Base Strength and Stoichiometry: The choice and amount of base (e.g., sodium hydroxide) are crucial for the reaction's success. An incorrect amount or a degraded base can lead to incomplete reactions or the formation of byproducts.

  • Work-up and Purification: Product loss can occur during the extraction and purification steps. Inefficient extraction or suboptimal chromatography conditions can lead to a lower isolated yield.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield start Low Yield Observed check_reagents Verify Purity of Starting Materials (NMR, GC-MS) start->check_reagents check_conditions Review Reaction Parameters (Temp, Time, Stirring) start->check_conditions check_base Confirm Base Activity and Stoichiometry start->check_base check_workup Optimize Work-up and Purification (TLC, HPLC) start->check_workup re_run Perform Small-Scale Re-run with Controlled Parameters check_reagents->re_run check_conditions->re_run check_base->re_run check_workup->re_run analyze_byproducts Analyze Byproducts from Failed Reaction re_run->analyze_byproducts If still low end Identify Root Cause and Optimize Protocol re_run->end If successful analyze_byproducts->end G cluster_0 Quality Control Workflow start Start Synthesis raw_materials Raw Material QC (CoA, NMR, Purity) start->raw_materials synthesis Chemical Synthesis raw_materials->synthesis in_process In-Process Controls (TLC, HPLC) in_process->synthesis synthesis->in_process purification Purification (Crystallization/Chromatography) synthesis->purification final_product_qc Final Product QC (NMR, HPLC, MS, Purity) purification->final_product_qc batch_release Batch Release final_product_qc->batch_release pass Pass batch_release->pass Meets Specs fail Fail - Investigate batch_release->fail Out of Spec

Validation & Comparative

Confirming the Structure of 3-(3,5-Dimethoxybenzyl)cyclohexanone: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of 3-(3,5-Dimethoxybenzyl)cyclohexanone. Designed for researchers, scientists, and drug development professionals, this document outlines the expected and experimental data from key analytical techniques and offers a comparison with structurally related compounds.

The structural elucidation of a novel compound is a cornerstone of chemical and pharmaceutical research. Here, we present a guide to confirming the identity of this compound through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The molecular formula of this compound is C₁₅H₂₀O₃, and its IUPAC name is 3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one.[1] The confirmation of this structure relies on the careful analysis of its spectroscopic fingerprint.

Comparative Spectroscopic Data

To confirm the structure of this compound, its spectroscopic data is compared with that of known, structurally similar compounds. This comparison allows for the assignment of signals and the verification of the key functional groups and their connectivity.

Note: While extensive searches have been conducted, complete, experimentally verified spectroscopic data for this compound is not publicly available. The data presented in the table below for the target compound is predicted based on established chemical shift principles and typical fragmentation patterns observed in analogous structures. Data for the comparative compounds is sourced from experimental results.

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)Mass Spectrometry (m/z)
This compound (Predicted) ~7.0-6.3 (aromatic H), 3.78 (s, 6H, -OCH₃), 2.8-1.5 (aliphatic H)~211 (C=O), ~160 (aromatic C-O), ~140 (aromatic C), ~106 (aromatic C-H), ~98 (aromatic C-H), 55.3 (-OCH₃), ~45-25 (aliphatic C)Expected [M]⁺ at 248.32, with fragments corresponding to the loss of the benzyl group and rearrangements of the cyclohexanone ring.
Cyclohexanone 2.35 (t, 4H), 1.85 (quintet, 6H)211.9 (C=O), 42.0 (CH₂), 27.1 (CH₂), 25.1 (CH₂)[M]⁺ at 98.14
3-Methylcyclohexanone 2.4-1.2 (m, 9H), 1.03 (d, 3H)212.3 (C=O), 49.6 (CH), 41.3 (CH₂), 32.1 (CH₂), 30.7 (CH₂), 25.3 (CH₂), 22.3 (CH₃)[M]⁺ at 112.17
2,6-Bis(4-methoxybenzylidene)cyclohexanone 7.79 (s, 2H), 7.42 (d, 4H), 7.27 (d, 4H), 3.85 (s, 6H), 2.94 (t, 4H), 1.79 (quintet, 2H)190.4 (C=O), 160.5 (aromatic C-O), 136.9 (C=CH), 135.5 (aromatic C), 132.5 (aromatic C-H), 114.2 (aromatic C-H), 55.4 (-OCH₃), 28.6 (CH₂), 23.1 (CH₂)[M+H]⁺ at 335.0

Experimental Protocols

Accurate structural confirmation is contingent on the precise execution of analytical experiments. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent depends on the solubility of the compound and should be free of proton signals that may interfere with the analyte's spectrum.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Set the spectral width to encompass the expected chemical shifts (typically 0-220 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to obtain information about its structure from fragmentation patterns.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. The method of introduction (e.g., direct infusion, gas chromatography, or liquid chromatography) will depend on the volatility and thermal stability of the compound.

  • Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for volatile compounds and provides extensive fragmentation, while softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for less volatile or thermally sensitive molecules and often yield a prominent molecular ion peak.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.

Visualization of the Structural Confirmation Workflow

The logical flow for confirming the structure of this compound is illustrated in the following diagram.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_confirmation Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (e.g., ESI-MS) Purification->MS NMR_Data Analyze NMR Data: - Chemical Shifts - Integration - Splitting Patterns NMR->NMR_Data MS_Data Analyze MS Data: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data Comparison Compare with Data of Alternative Structures NMR_Data->Comparison MS_Data->Comparison Confirmation Structure Confirmed Comparison->Confirmation

Caption: Workflow for the structural confirmation of a synthesized organic compound.

References

A Comparative Analysis of 3-(3,5-Dimethoxybenzyl)cyclohexanone and Other N-methyl-D-aspartate (NMDA) Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the putative N-methyl-D-aspartate (NMDA) receptor modulator 3-(3,5-Dimethoxybenzyl)cyclohexanone against established NMDA receptor antagonists. Due to the limited publicly available experimental data specifically for this compound, this comparison is based on the known structure-activity relationships of cyclohexanone derivatives and a detailed analysis of well-characterized modulators: the uncompetitive channel blockers Ketamine and Memantine, and the non-competitive, subunit-selective antagonist Ifenprodil.

Introduction to NMDA Receptor Modulation

The NMDA receptor, a ligand-gated ion channel, plays a pivotal role in synaptic plasticity, learning, and memory. Its dysregulation is implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention. Modulation of the NMDA receptor can be achieved through various mechanisms, including competitive antagonism at the glutamate or glycine binding sites, non-competitive antagonism via allosteric sites, and uncompetitive blockade of the ion channel pore.

The chemical structure of this compound, featuring a cyclohexanone core, suggests its potential interaction with the NMDA receptor, as other cyclohexanone derivatives have demonstrated activity at this target. This guide aims to provide a framework for evaluating its potential pharmacological profile by comparing it with known modulators.

Comparative Quantitative Data

The following tables summarize key quantitative data for established NMDA receptor modulators. This data provides a benchmark for the potential efficacy and selectivity of novel compounds like this compound.

Table 1: Binding Affinity (Ki) of NMDA Receptor Modulators

CompoundRadioligandTissue/Cell LineKi (nM)Reference
Ketamine[³H]MK-801Rat brain membranes760[1]
Memantine[³H]MK-801Human recombinant (GluN1/GluN2A)500-1000[2]
Ifenprodil[³H]IfenprodilRat cortical membranes0.34 (for GluN2B)[3]
Dizocilpine (MK-801)[³H]MK-801Rat cortical membranes6.3[4]

Table 2: Potency (IC50) of NMDA Receptor Modulators

CompoundAssay TypeCell Line/Neuron TypeIC50 (µM)Reference
KetamineElectrophysiology (Whole-cell patch clamp)Cultured neurons0.4 - 2.0[5]
MemantineElectrophysiology (Whole-cell patch clamp)Recombinant (GluN1/GluN2A)0.5 - 1.0[6]
IfenprodilElectrophysiology (Whole-cell patch clamp)Cultured rat hippocampal neurons0.75 (high affinity), 161 (low affinity)[7]

Key Experimental Protocols

The characterization of NMDA receptor modulators relies on a combination of binding assays and functional electrophysiological recordings.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the NMDA receptor.

General Protocol:

  • Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the target receptor are homogenized and centrifuged to isolate a membrane fraction rich in NMDA receptors.[8]

  • Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]MK-801 for the channel binding site) and varying concentrations of the unlabeled test compound.[8]

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[8]

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the functional effect of a compound on NMDA receptor-mediated currents.

General Protocol:

  • Cell Preparation: Neurons in culture or in acute brain slices are prepared for recording.

  • Patch Pipette: A glass micropipette with a small tip opening is filled with an internal solution and brought into contact with the cell membrane to form a high-resistance seal (giga-seal).

  • Whole-Cell Configuration: The membrane patch is ruptured to allow electrical access to the entire cell. The membrane potential is clamped at a specific voltage (e.g., -70 mV).

  • NMDA Receptor Activation: NMDA receptor-mediated currents are evoked by the application of NMDA and a co-agonist like glycine.

  • Compound Application: The test compound is applied at various concentrations, and the resulting change in the NMDA receptor-mediated current is measured.

  • Data Analysis: The concentration of the compound that produces a 50% inhibition of the current (IC50) is determined by fitting the concentration-response data to a sigmoidal function.[9]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for screening and characterizing novel modulators.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opens CaMKII CaMKII Ca_ion->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Regulates

NMDA Receptor Signaling Pathway.

Experimental_Workflow Compound_Synthesis Compound Synthesis (this compound) Primary_Screening Primary Screening (Radioligand Binding Assay) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification (Compounds with high affinity) Primary_Screening->Hit_Identification Functional_Assay Functional Characterization (Whole-cell Patch Clamp) Hit_Identification->Functional_Assay Lead_Optimization Lead Optimization (Structure-Activity Relationship) Functional_Assay->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies

Experimental Workflow for NMDA Modulator Discovery.

Discussion and Comparison

This compound: A Putative Modulator

While direct experimental evidence is lacking, the structure of this compound provides clues to its potential mechanism of action. The cyclohexanone core is a feature of some known NMDA receptor modulators. For instance, ketamine is a cyclohexanone derivative. The benzyl group with dimethoxy substitutions may influence binding affinity and selectivity.

Comparison with Uncompetitive Channel Blockers: Ketamine and Memantine

  • Mechanism: Both ketamine and memantine are uncompetitive open-channel blockers, meaning they bind within the ion channel pore of the NMDA receptor only when the channel is open.[2][10] This "use-dependent" mechanism is thought to contribute to their therapeutic profiles by preferentially blocking excessively active channels.

  • Affinity and Potency: Ketamine has a higher affinity and is more potent than memantine.[1][6] The lower affinity of memantine is associated with a faster off-rate, which may contribute to its better tolerability profile in the treatment of Alzheimer's disease.

  • Potential of this compound: If this compound acts as an uncompetitive channel blocker, its affinity and kinetics would be critical determinants of its therapeutic potential and side-effect profile. The bulky dimethoxybenzyl group could significantly influence its interaction with the channel pore.

Comparison with a Subunit-Selective Antagonist: Ifenprodil

  • Mechanism: Ifenprodil is a non-competitive antagonist that binds to an allosteric site on the GluN2B subunit of the NMDA receptor.[3] This selectivity for GluN2B-containing receptors makes it a valuable tool for dissecting the roles of different NMDA receptor subtypes.

  • Affinity and Potency: Ifenprodil exhibits high affinity for GluN2B-containing receptors, with significantly lower affinity for other subtypes.[3]

  • Potential of this compound: The dimethoxybenzyl moiety of the target compound could potentially confer selectivity for specific NMDA receptor subunits. Structure-activity relationship studies would be necessary to determine if it interacts with the ifenprodil binding site or another allosteric site.

Conclusion

While direct experimental data for this compound is not currently available, this guide provides a framework for its potential evaluation as an NMDA receptor modulator. By comparing its structure to known modulators and outlining the key experimental protocols for characterization, researchers can design studies to elucidate its binding affinity, potency, and mechanism of action. The provided quantitative data for ketamine, memantine, and ifenprodil serve as important benchmarks for assessing the potential therapeutic utility of this and other novel cyclohexanone derivatives targeting the NMDA receptor. Future research, including radioligand binding assays and electrophysiological studies, will be crucial to determine the precise pharmacological profile of this compound.

References

A Comparative Analysis of 3-(3,5-Dimethoxybenzyl)cyclohexanone Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of a hypothetical series of 3-(3,5-dimethoxybenzyl)cyclohexanone derivatives, outlining their potential therapeutic applications based on preclinical evidence from structurally related compounds. The following sections detail their synthesis, potential biological activities, and the experimental protocols for their evaluation, offering a framework for future research and development in this area.

Introduction to this compound Derivatives

The this compound scaffold is a promising chemical motif in drug discovery. The dimethoxybenzyl group is a key feature in several natural and synthetic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The cyclohexanone ring provides a versatile backbone for structural modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide explores a hypothetical series of derivatives (Table 1) and their potential performance in key therapeutic areas.

Table 1: Hypothetical Series of this compound Derivatives and their Potential Biological Activities

Compound IDR1 SubstituentR2 SubstituentPotential Primary ActivityPotential Secondary Activity
LEAD-01 HHNeuroprotectiveAnti-inflammatory
LEAD-02 OHHAnti-inflammatoryAnticancer
LEAD-03 H=NOH (Oxime)Acetylcholinesterase InhibitionNeuroprotective
LEAD-04 H=CH-Ar (Chalcone-like)AnticancerAnti-inflammatory

Comparative Biological Activity

While a direct comparative study on this specific series is not yet available in published literature, based on related structures, we can project their potential efficacy. The following tables present hypothetical, yet plausible, quantitative data to guide future experimental design.

Neuroprotective Effects

A structurally similar compound, 2-(3',5'-Dimethoxybenzylidene) cyclopentanone (DMBC), has demonstrated neuroprotective effects in a rat model of permanent middle cerebral artery occlusion (pMCAO), a model for ischemic stroke.[1] The proposed mechanism involves the inhibition of cathepsin B, a lysosomal cysteine protease implicated in neuronal apoptosis.[1]

Table 2: Hypothetical Neuroprotective Activity of LEAD Derivatives

Compound IDNeuronal Viability (%) in OGD Model (10 µM)IC50 for Cathepsin B Inhibition (µM)
LEAD-01 75 ± 58.2 ± 0.9
LEAD-03 68 ± 715.1 ± 1.8
ReferenceDMBC~70
Anti-inflammatory Activity

Cyclohexanone derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as by reducing the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[2]

Table 3: Hypothetical Anti-inflammatory Activity of LEAD Derivatives

Compound IDCOX-2 Inhibition (IC50, µM)5-LOX Inhibition (IC50, µM)TNF-α Reduction in LPS-stimulated RAW 264.7 cells (%, at 10 µM)
LEAD-01 12.5 ± 1.320.1 ± 2.545 ± 4
LEAD-02 5.8 ± 0.610.5 ± 1.165 ± 6
LEAD-04 9.2 ± 0.915.3 ± 1.758 ± 5
ReferenceCelecoxib0.04N/A
Anticancer Activity

The anticancer potential of cyclohexanone derivatives has been linked to various mechanisms, including the induction of apoptosis and inhibition of topoisomerase I.[3] The chalcone-like structure of LEAD-04, in particular, suggests potential for microtubule destabilization, a mechanism shared by other chalcones.

Table 4: Hypothetical Cytotoxic Activity of LEAD Derivatives against A549 Lung Cancer Cells

Compound IDIC50 (µM) after 48hApoptosis Induction (% of Annexin V positive cells at IC50)
LEAD-02 15.2 ± 1.835 ± 4
LEAD-04 8.9 ± 0.955 ± 6
ReferenceDoxorubicin0.5
Acetylcholinesterase (AChE) Inhibition

The inhibition of acetylcholinesterase is a key therapeutic strategy for Alzheimer's disease.[4] The oxime functionality in LEAD-03 is a common feature in known AChE inhibitors.

Table 5: Hypothetical Acetylcholinesterase Inhibitory Activity of LEAD Derivatives

Compound IDHuman AChE Inhibition (IC50, µM)Selectivity vs. BuChE (IC50 Ratio)
LEAD-03 2.5 ± 0.315
ReferenceDonepezil0.006

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) in Neuronal Cell Culture
  • Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat brains and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.

  • OGD Procedure: On day in vitro (DIV) 7, the culture medium is replaced with glucose-free DMEM, and the cells are placed in a hypoxic chamber (95% N2, 5% CO2) for 2 hours.

  • Treatment: Following OGD, the medium is replaced with complete Neurobasal medium containing the test compounds or vehicle control, and the cells are returned to a normoxic incubator for 24 hours.

  • Viability Assessment: Cell viability is quantified using the MTT assay. The absorbance is measured at 570 nm.

Anti-inflammatory Assay: LPS-Induced TNF-α Production in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS.

  • Treatment: Cells are pre-treated with test compounds or vehicle for 1 hour, followed by stimulation with 1 µg/mL lipopolysaccharide (LPS) for 6 hours.

  • Quantification of TNF-α: The concentration of TNF-α in the culture supernatant is determined by ELISA according to the manufacturer's instructions.

Anticancer Assay: Cytotoxicity by MTT Assay
  • Cell Seeding: A549 human lung carcinoma cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test compounds for 48 hours.

  • MTT Assay: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The formazan crystals are dissolved in DMSO, and the absorbance is read at 570 nm. The IC50 value is calculated from the dose-response curve.

Acetylcholinesterase Inhibition Assay (Ellman's Method)
  • Reaction Mixture: The assay is performed in a 96-well plate. Each well contains 50 µL of 0.1 M phosphate buffer (pH 8.0), 25 µL of test compound solution, and 25 µL of human recombinant AChE. The mixture is incubated for 15 minutes at 25°C.

  • Substrate Addition: 25 µL of 10 mM DTNB and 25 µL of 14 mM acetylthiocholine iodide are added to initiate the reaction.

  • Measurement: The absorbance is measured kinetically at 412 nm for 5 minutes. The rate of reaction is calculated, and the percent inhibition is determined relative to a vehicle control. The IC50 value is determined from the dose-inhibition curve.[5][6]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives are likely mediated through the modulation of multiple intracellular signaling pathways.

Neuroprotection: A Proposed Pathway

In the context of ischemic stroke, the neuroprotective effects of DMBC, a close analog, are linked to the inhibition of cathepsin B release from lysosomes.[1] This prevents the activation of downstream apoptotic pathways.

G cluster_0 Ischemic Insult (OGD) cluster_1 Lysosomal Destabilization cluster_2 Apoptotic Cascade Ischemia Ischemia/ Reperfusion Lysosome Lysosomal Membrane Permeabilization Ischemia->Lysosome CathepsinB Cathepsin B Release Lysosome->CathepsinB Caspase Caspase Activation Apoptosis Neuronal Apoptosis Caspase->Apoptosis LEAD_01 LEAD-01/LEAD-03 LEAD_01->CathepsinB Inhibition CathepsinB->Caspase

Caption: Proposed neuroprotective mechanism via inhibition of cathepsin B release.

Anti-inflammatory and Anticancer Signaling

The anti-inflammatory and anticancer effects of related cyclohexanone and chalcone derivatives often involve the modulation of key signaling pathways such as NF-κB and MAPK/ERK. These pathways regulate the expression of genes involved in inflammation, cell proliferation, and survival.

G cluster_0 Extracellular Stimuli cluster_1 Signaling Cascades cluster_2 Transcription Factors cluster_3 Cellular Response Stimuli LPS / Growth Factors IKK IKK Stimuli->IKK MAPK MAPK/ERK Pathway Stimuli->MAPK NFkB NF-κB IKK->NFkB AP1 AP-1 MAPK->AP1 Inflammation Inflammation (TNF-α, COX-2) NFkB->Inflammation Proliferation Cell Proliferation & Survival NFkB->Proliferation AP1->Proliferation LEAD_02_04 LEAD-02/LEAD-04 LEAD_02_04->IKK Inhibition LEAD_02_04->MAPK Inhibition

Caption: Potential anti-inflammatory and anticancer signaling pathways.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the preclinical evaluation of the this compound derivatives.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation Synthesis Synthesis of LEAD Derivatives Characterization Structural Characterization (NMR, MS, Purity) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (e.g., MTT on normal cells) Characterization->Cytotoxicity Primary_Screen Primary Activity Screens (AChE, Anti-inflammatory, Anticancer, Neuroprotection) Cytotoxicity->Primary_Screen MOA Mechanism of Action (e.g., Western Blot for signaling pathways, enzyme kinetics) Primary_Screen->MOA InVivo In Vivo Models (e.g., pMCAO for stroke, xenograft for cancer) MOA->InVivo

Caption: General workflow for preclinical evaluation.

Disclaimer: The quantitative data presented in the tables are hypothetical and intended for illustrative purposes to guide research. Actual experimental results may vary. This document serves as a framework for the systematic evaluation of this compound derivatives based on established scientific methodologies and findings from related chemical classes.

References

Comparative Bioactivity Analysis: 3-(3,5-Dimethoxybenzyl)cyclohexanone in Anti-Inflammatory and Antioxidant Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the potential bioactivity of the novel compound 3-(3,5-Dimethoxybenzyl)cyclohexanone against established reference compounds. The comparison is based on two standard in vitro assays: the Inhibition of Protein Denaturation Assay for anti-inflammatory activity and the DPPH Radical Scavenging Assay for antioxidant potential.

Disclaimer: As this compound is a compound under investigation, the quantitative data presented here is hypothetical and for illustrative purposes only. The data for reference compounds are derived from published literature.

Workflow of the DPPH Radical Scavenging Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution (0.1 mM in Methanol) D Mix Test Compound/Control with DPPH Solution A->D B Prepare Test Compound (Serial Dilutions) B->D C Prepare Positive Control (e.g., Ascorbic Acid) C->D E Incubate in Dark (30 minutes at RT) D->E F Measure Absorbance at 517 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Lack of Independent Replication Studies on 3-(3,5-Dimethoxybenzyl)cyclohexanone Hinders Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant gap in independent replication studies for the compound 3-(3,5-Dimethoxybenzyl)cyclohexanone, preventing a thorough, data-driven comparison of its performance against alternative compounds. Despite its availability from chemical suppliers and mentions of potential biological activities, peer-reviewed, experimental data on this specific molecule remains elusive.

Researchers, scientists, and drug development professionals seeking to evaluate this compound will find a notable absence of published research detailing its biological effects, experimental protocols, and mechanism of action. While commercial sources suggest potential anticancer and anti-inflammatory properties, and a possible role as an N-methyl-D-aspartate (NMDA) receptor modulator due to its structural similarity to ketamine, these claims are not substantiated by independent, peer-reviewed studies.

In contrast, the broader classes of cyclohexanone derivatives and compounds featuring a 3,5-dimethoxybenzyl moiety have been the subject of various investigations, demonstrating a range of biological activities.

Comparison with Structurally Related Compound Classes:

While a direct comparison is not possible due to the lack of data on the target compound, research on related molecules provides context on the potential activities of the cyclohexanone and dimethoxybenzyl scaffolds.

Compound ClassReported Biological ActivitiesKey Experimental Findings
Bis-benzylidene cyclohexanone derivatives α-glucosidase inhibition, antileishmanial, cytotoxicCertain derivatives have shown potent inhibitory activity against α-glucosidase and Leishmania, as well as cytotoxicity towards various cancer cell lines.
Other substituted cyclohexanone derivatives Anti-nociceptive, anti-inflammatoryStudies have demonstrated the potential of certain cyclohexanone analogs to reduce pain and inflammation in preclinical models.
3,5-Dimethoxystilbene analogs Pesticidal, antimicrobialAnalogs of 3,5-dimethoxystilbene have been investigated for their efficacy against various pests and microbial strains.
Amino-alkyl-cyclohexanes NMDA receptor antagonismA series of amino-alkyl-cyclohexane derivatives have been characterized as uncompetitive NMDA receptor antagonists with neuroprotective potential.

Table 1: Biological Activities of Compound Classes Structurally Related to this compound. This table summarizes the observed biological effects of compounds sharing key structural features with the target molecule, highlighting the potential areas of interest for future research.

Hypothetical Signaling Pathway and Experimental Workflow:

Given the suggestion that this compound may act on NMDA receptors, a hypothetical signaling pathway and a general experimental workflow for its investigation can be proposed. It is crucial to emphasize that the following are not based on experimental data for the specific compound but are representative of workflows used to investigate novel NMDA receptor modulators.

Hypothetical Mechanism of Action via NMDA Receptor Modulation

cluster_0 Neuronal Synapse Glutamate_Glycine Glutamate / Glycine (Agonists) NMDA_Receptor NMDA Receptor Glutamate_Glycine->NMDA_Receptor Binds to Ion_Channel Ion Channel (Blocked) NMDA_Receptor->Ion_Channel Activates Calcium_Influx Ca²⁺ Influx (Inhibited) Ion_Channel->Calcium_Influx Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) (Altered) Calcium_Influx->Downstream_Signaling Neuronal_Activity Neuronal Activity (Modulated) Downstream_Signaling->Neuronal_Activity Compound This compound (Hypothetical Antagonist) Compound->Ion_Channel Blocks

Caption: Hypothetical signaling pathway of this compound as an NMDA receptor antagonist.

General Experimental Workflow for Investigating a Novel Compound

Start Compound Synthesis & Purification In_Vitro_Screening In Vitro Screening (e.g., Receptor Binding Assays, Cell Viability Assays) Start->In_Vitro_Screening Hit_Identification Hit Identification & Lead Optimization In_Vitro_Screening->Hit_Identification Hit_Identification->In_Vitro_Screening Inactive Compound (Re-screen/Modify) Mechanism_of_Action Mechanism of Action Studies (e.g., Electrophysiology, Signaling Pathway Analysis) Hit_Identification->Mechanism_of_Action Active Compound In_Vivo_Studies In Vivo Efficacy & Toxicity (Animal Models) Mechanism_of_Action->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: A generalized workflow for the preclinical evaluation of a novel therapeutic compound.

Detailed Methodologies (Representative Examples):

The following are examples of experimental protocols that would be necessary to evaluate the biological activity of this compound. These are based on standard methods used for similar compounds.

1. NMDA Receptor Binding Assay (Hypothetical Protocol):

  • Objective: To determine the binding affinity of this compound to the NMDA receptor.

  • Method: A competitive radioligand binding assay would be performed using rat cortical membranes. Membranes would be incubated with a known radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) in the presence of varying concentrations of this compound. Non-specific binding would be determined in the presence of an excess of a non-labeled antagonist. Following incubation, the membranes would be filtered and the bound radioactivity measured by liquid scintillation counting. The IC₅₀ value (the concentration of the compound that inhibits 50% of radioligand binding) would be calculated and converted to a Ki (inhibition constant).

2. In Vitro Anti-inflammatory Assay (Hypothetical Protocol):

  • Objective: To assess the anti-inflammatory potential of this compound.

  • Method: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells would be used as a model for inflammation. Cells would be pre-treated with various concentrations of this compound for a specified time, followed by stimulation with LPS. The production of nitric oxide (NO) in the cell culture supernatant would be measured using the Griess reagent. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) would be quantified by ELISA. A dose-dependent reduction in NO and cytokine production would indicate anti-inflammatory activity.

3. Cancer Cell Viability Assay (Hypothetical Protocol):

  • Objective: To evaluate the cytotoxic effects of this compound on cancer cells.

  • Method: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) would be seeded in 96-well plates. After 24 hours, the cells would be treated with a range of concentrations of this compound for 48-72 hours. Cell viability would be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance would be measured, and the IC₅₀ value (the concentration that reduces cell viability by 50%) would be determined.

Conclusion

The absence of primary research data for this compound makes it impossible to provide an evidence-based comparison of its performance against other compounds. While the chemical scaffolds it contains are of interest in medicinal chemistry, the specific biological profile of this molecule remains uncharacterized in the public domain. For researchers and drug development professionals, this represents an unexplored area. Future studies are required to isolate and characterize its biological activities, determine its mechanism of action, and establish its potential therapeutic utility. Without such independent replication and validation, any claims regarding its efficacy remain speculative.

Specificity of 3-(3,5-Dimethoxybenzyl)cyclohexanone's Biological Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dimethoxybenzyl)cyclohexanone is a synthetic organic compound with a chemical structure suggestive of potential activity within the central nervous system. Its core components, a cyclohexanone ring and a dimethoxybenzyl group, bear resemblance to known psychoactive compounds, particularly those acting on the N-methyl-D-aspartate (NMDA) receptor. This guide provides a comparative assessment of the anticipated biological specificity of this compound, drawing parallels with established NMDA receptor modulators. Due to the limited publicly available biological data for this specific compound, this guide focuses on providing a framework for its evaluation, including detailed experimental protocols and comparative data from analogous compounds.

Putative Mechanism of Action and Key Signaling Pathway

Based on its structural similarity to ketamine and phencyclidine, it is hypothesized that this compound acts as an antagonist of the NMDA receptor. The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its overactivation can lead to excitotoxicity and has been implicated in various neurological disorders.

The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor opens its ion channel, allowing the influx of Ca²⁺. This influx triggers downstream signaling cascades. An uncompetitive antagonist, such as ketamine, is believed to bind within the ion channel, blocking the passage of ions and thereby inhibiting receptor function.

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor Glutamate Site Glycine Site Ion Channel Glutamate->NMDA_Receptor:glu Glycine/D-Serine Glycine/D-Serine Glycine/D-Serine->NMDA_Receptor:gly Ca_Influx Ca²⁺ Influx NMDA_Receptor:ion->Ca_Influx Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream_Signaling Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Downstream_Signaling->Synaptic_Plasticity Gene_Expression Gene Expression Downstream_Signaling->Gene_Expression 3_5_Dimethoxybenzyl_Cyclohexanone 3-(3,5-Dimethoxybenzyl) cyclohexanone 3_5_Dimethoxybenzyl_Cyclohexanone->NMDA_Receptor:ion Antagonism

Figure 1: Hypothesized NMDA Receptor Antagonism.

Comparative Analysis of Receptor Affinity

To assess the specificity of a compound, it is crucial to determine its binding affinity for its primary target and a panel of other relevant receptors. While specific data for this compound is not available, the following table presents affinity data for known NMDA receptor antagonists, which can serve as a benchmark for future studies.

CompoundPrimary TargetKᵢ (nM) or IC₅₀ (nM)Dopamine D₂ Receptor (Kᵢ, nM)Serotonin 5-HT₂ₐ Receptor (Kᵢ, nM)
Ketamine NMDA Receptor500 - 10,000>10,000>10,000
Phencyclidine (PCP) NMDA Receptor50 - 100~200~1,500
Memantine NMDA Receptor1,000 - 5,000>10,000>10,000
MK-801 (Dizocilpine) NMDA Receptor1 - 10>10,000>10,000
This compound NMDA Receptor (Hypothesized)Data Not AvailableData Not AvailableData Not Available

Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values are measures of a compound's potency. Lower values indicate higher affinity. The data presented are approximate and can vary depending on the experimental conditions.

Experimental Protocols for Specificity Assessment

To determine the biological specificity of this compound, a series of in vitro assays should be conducted. The following are detailed protocols for key experiments.

Radioligand Binding Assay for NMDA Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound for the NMDA receptor.

Materials:

  • [³H]MK-801 (radioligand)

  • Rat brain cortical membranes

  • This compound

  • Unlabeled MK-801 (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare rat brain cortical membranes by homogenization and centrifugation.

  • In a 96-well plate, add the membrane preparation, [³H]MK-801 (at a concentration near its Kₔ), and varying concentrations of this compound.

  • For determining non-specific binding, a parallel set of wells should contain a high concentration of unlabeled MK-801.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

Off-Target Screening using a Receptor Panel

Objective: To assess the selectivity of this compound by screening it against a broad panel of receptors, ion channels, and transporters.

Methodology: This is typically performed as a service by specialized contract research organizations (CROs). A standard panel often includes, but is not limited to:

  • GPCRs: Dopamine (D₁-D₅), Serotonin (multiple subtypes, e.g., 5-HT₁ₐ, 5-HT₂ₐ), Adrenergic (α₁, α₂, β₁, β₂), Opioid (μ, δ, κ), Muscarinic (M₁-M₅), Histamine (H₁, H₂)

  • Ion Channels: Voltage-gated sodium, potassium, and calcium channels; Ligand-gated ion channels such as GABAₐ and AMPA receptors.

  • Transporters: Dopamine transporter (DAT), Serotonin transporter (SERT), Norepinephrine transporter (NET).

The screening is usually conducted using radioligand binding assays for each specific target. The results are typically reported as the percent inhibition at a fixed concentration (e.g., 10 µM) of the test compound. Significant inhibition (e.g., >50%) would warrant further investigation to determine the IC₅₀ or Kᵢ for that off-target.

Experimental_Workflow_for_Specificity_Profiling Compound This compound Primary_Assay Primary Target Assay (NMDA Receptor Binding) Compound->Primary_Assay Secondary_Screening Secondary Screening (Broad Receptor Panel) Compound->Secondary_Screening Determine_Ki Determine Kᵢ Value Primary_Assay->Determine_Ki Determine_Selectivity Determine Selectivity Profile (Kᵢ Off-Target / Kᵢ Primary Target) Determine_Ki->Determine_Selectivity Identify_Off_Targets Identify Potential Off-Targets (% Inhibition > 50%) Secondary_Screening->Identify_Off_Targets Follow_Up_Assays Follow-up Dose-Response Assays for Off-Targets Identify_Off_Targets->Follow_Up_Assays Follow_Up_Assays->Determine_Selectivity

Figure 2: Workflow for Specificity Profiling.

Conclusion

While the structural characteristics of this compound strongly suggest it may function as an NMDA receptor antagonist, a comprehensive assessment of its biological specificity requires rigorous experimental validation. The provided comparative data for known NMDA receptor modulators and detailed experimental protocols offer a clear roadmap for researchers to elucidate the precise mechanism of action and selectivity profile of this compound. Such studies are essential for understanding its therapeutic potential and predicting its possible side-effect profile in the context of drug development. The generation of quantitative binding data will be a critical next step in characterizing the biological action of this compound.

Evaluating the Off-Target Effects of 3-(3,5-Dimethoxybenzyl)cyclohexanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the off-target effects of the novel compound 3-(3,5-Dimethoxybenzyl)cyclohexanone is currently challenging due to the limited publicly available data on its specific biological targets and activities. While the broader class of cyclohexanone derivatives has been explored for a variety of therapeutic applications, including anticancer and anti-inflammatory properties, the specific on-target and off-target profile of this particular molecule remains uncharacterized in peer-reviewed literature.

This guide aims to provide a framework for the future evaluation of this compound by outlining established methodologies for off-target profiling and identifying potential alternative compounds based on the activities of structurally related molecules.

Potential Areas of Biological Activity and Alternative Compounds

Based on the known activities of similar chemical structures, this compound could potentially exhibit a range of biological effects. One related compound, 2,6-bis-(4-hydroxy-3-methoxybenzylidine)cyclohexanone (BHMC), has demonstrated anti-tumor properties by inhibiting key proteins involved in cancer cell invasion, such as Rho guanine nucleotide exchange factor 7 (β-PIX), matrix metalloproteinase-9 (MMP-9), and membrane type 1 matrix metalloproteinase (MT1-MMP)[1].

Should this compound be investigated for similar anticancer activities, a comparative analysis with established inhibitors of these pathways would be essential.

Table 1: Potential Alternative Compounds for Comparative Off-Target Profiling

Compound ClassSpecific ExamplesPrimary Target(s)
Pan-MMP Inhibitors Marimastat, BatimastatMatrix Metalloproteinases
Selective MMP-9 Inhibitors Andecaliximab (GS-5745)MMP-9
ROCK Inhibitors (affecting Rho signaling) Fasudil, RipasudilRho-associated kinase (ROCK)

Experimental Protocols for Off-Target Effect Evaluation

To thoroughly assess the off-target profile of this compound, a multi-faceted approach employing both in vitro and in silico methods is recommended.

1. In Vitro Safety Pharmacology Profiling:

A standard method to identify potential off-target interactions is to screen the compound against a panel of known receptors, transporters, enzymes, and ion channels that are commonly associated with adverse drug reactions. Commercial services, such as the InVEST44™ panel, offer a broad assessment of safety liabilities[2].

Workflow for In Vitro Off-Target Screening:

Compound This compound ScreeningPanel In Vitro Safety Panel (e.g., InVEST44) Compound->ScreeningPanel Compound Submission DataAnalysis Data Analysis (IC50/EC50 Determination) ScreeningPanel->DataAnalysis Assay Results HitIdentification Identification of Off-Target Hits DataAnalysis->HitIdentification Potency Values

Caption: Workflow for in vitro off-target liability screening.

2. Kinase Profiling:

Given that many small molecules exhibit off-target effects through kinase inhibition, a comprehensive kinase panel screen is crucial. This typically involves assessing the compound's ability to inhibit the activity of a large number of purified kinases. Competitive chemical proteomics is an alternative cell-based approach to define kinase targets[3].

3. Cytochrome P450 (CYP) Inhibition Assays:

To evaluate the potential for drug-drug interactions, it is essential to determine if this compound inhibits major CYP450 isoforms. Fluorogenic or mass spectrometry-based assays using human liver microsomes can be employed to determine the IC50 values for enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4[4][5].

Experimental Workflow for CYP450 Inhibition Assay:

cluster_0 Incubation cluster_1 Analysis cluster_2 Result HLM Human Liver Microsomes LCMS LC-MS/MS Analysis HLM->LCMS Compound Test Compound Compound->LCMS Substrate CYP-specific Substrate Substrate->LCMS NADPH NADPH NADPH->LCMS Metabolite Metabolite Quantification LCMS->Metabolite IC50 IC50 Calculation Metabolite->IC50

Caption: Protocol for assessing CYP450 inhibition potential.

Data Presentation for Comparative Analysis

Should experimental data become available, the following tables provide a structured format for comparing the off-target effects of this compound with alternative compounds.

Table 2: Comparative Kinase Selectivity Profile

KinaseThis compound (% Inhibition @ 10 µM)Alternative Compound A (% Inhibition @ 10 µM)Alternative Compound B (% Inhibition @ 10 µM)
On-Target Kinase
Off-Target Kinase 1
Off-Target Kinase 2
...

Table 3: Comparative CYP450 Inhibition Profile (IC50 in µM)

CYP IsoformThis compoundAlternative Compound AAlternative Compound B
CYP1A2
CYP2C9
CYP2C19
CYP2D6
CYP3A4

Conclusion

A thorough evaluation of the off-target effects of this compound is imperative for its development as a potential therapeutic agent. The lack of current data necessitates a systematic investigation using the established experimental protocols outlined in this guide. By comparing its off-target profile with that of relevant alternative compounds, researchers can gain a comprehensive understanding of its selectivity and potential for adverse effects, thereby informing future drug development efforts.

References

Hypothetical Comparative Guide: 3-(3,5-Dimethoxybenzyl)cyclohexanone in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, no peer-reviewed studies have been published specifically validating the biological effects of 3-(3,5-Dimethoxybenzyl)cyclohexanone. This guide, therefore, presents a hypothetical comparison based on the known activities of its structural analogs—compounds containing either a cyclohexanone or a dimethoxybenzyl moiety. The information herein is intended for researchers, scientists, and drug development professionals as a speculative framework for potential research directions.

The structural components of this compound suggest potential therapeutic applications, particularly in oncology. Cyclohexanone derivatives have been investigated for their roles in synthesizing various pharmaceutical agents, including those with anticancer properties[1][2]. Similarly, compounds featuring a dimethoxybenzyl group have demonstrated notable antioxidant and anticancer activities[3][4][5]. This guide explores the hypothetical anticancer potential of this compound by comparing it with two compounds that share its core structures: a cyclohexanone-based anticancer agent and a compound with a dimethoxybenzyl moiety.

Comparative Analysis of Structurally Related Anticancer Compounds

This section compares a representative cyclohexanone-containing anticancer compound, 2,6-bis-(4-hydroxy-3-methoxy-benzylidene)-cyclohexanone (a curcumin analog), and a dimethoxybenzyl-containing compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), to provide a basis for postulating the potential activity of this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro and in vivo anticancer activities of the selected comparator compounds.

CompoundCancer TypeAssayEndpointResultReference
2,6-bis-(4-hydroxy-3-methoxy-benzylidene)-cyclohexanoneCastration-Resistant Prostate Cancer (PC3 and PLS10 cells)Invasion AssayInhibition of cell invasionHigher anti-invasion properties than curcumin[6]
2,6-bis-(4-hydroxy-3-methoxy-benzylidene)-cyclohexanoneCastration-Resistant Prostate Cancer (PLS10 cells)In vivo tumor growthReduction of tumor area in lungsSimilar ability to reduce tumor area as curcumin (30 mg/kg)[6]
3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA)Human GlioblastomaCell Proliferation AssaySuppression of cell proliferationSignificant suppression at concentrations of 0.1-250 µM[3]
3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA)Human GlioblastomaWestern BlotProtein level modulationDecreased PI3K, Akt, MAPK, mTOR; Increased p53, p21, Rb[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Invasion Assay for Cyclohexanone Curcumin Analogs
  • Cell Lines: Human castration-resistant prostate cancer cell lines PC3 and PLS10.

  • Method: The anti-invasion properties were determined using a Boyden chamber assay. The upper chamber of the transwell insert was coated with Matrigel. Cells were seeded in the upper chamber in a serum-free medium, and the lower chamber was filled with a medium containing a chemoattractant. The tested compound (e.g., 2,6-bis-(4-hydroxy-3-methoxy-benzylidene)-cyclohexanone) or control (curcumin) was added to the upper chamber. After incubation, non-invading cells were removed from the upper surface of the membrane, and the invading cells on the lower surface were fixed, stained, and counted.

  • Data Analysis: The number of invading cells in the treatment groups was compared to the control group to determine the percentage of inhibition.

In Vivo Tumor Growth Model for Cyclohexanone Curcumin Analogs
  • Animal Model: Immunocompromised mice.

  • Method: PLS10 cells were injected intravenously into the mice. The mice were then treated with the test compound (e.g., 2,6-bis-(4-hydroxy-3-methoxy-benzylidene)-cyclohexanone at 30 mg/kg bodyweight), curcumin (30 mg/kg), or a vehicle control via intraperitoneal injections. After a specified period, the mice were euthanized, and their lungs were harvested.

  • Data Analysis: The tumor area in the lungs was measured and compared between the treatment and control groups to assess the inhibition of tumor growth.

Cell Proliferation Assay for DHMBA
  • Cell Line: Human glioblastoma cells.

  • Method: Cells were cultured in DMEM-low glucose medium containing 10% fetal bovine serum. The cells were then treated with varying concentrations of DHMBA (0.1-250 µM). Cell proliferation was assessed at different time points using a standard method such as the MTT assay or by direct cell counting.

  • Data Analysis: The proliferation of DHMBA-treated cells was compared to that of untreated control cells to determine the dose-dependent effect on cell growth.

Western Blot Analysis for DHMBA-Treated Glioblastoma Cells
  • Method: Glioblastoma cells were treated with DHMBA for a specified duration. The cells were then lysed, and the total protein was extracted. Protein concentrations were determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against target proteins (PI3-kinase 100α, Akt, MAPK, phosphor-MAPK, mTOR, p53, p21, and Rb) followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence detection system.

  • Data Analysis: The intensity of the protein bands was quantified and normalized to a loading control (e.g., β-actin) to determine the relative changes in protein expression levels.

Mandatory Visualizations

Hypothetical Signaling Pathway for Anticancer Activity

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a compound like this compound, based on the known mechanisms of its structural analogs.

Anticancer Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K MAPK MAPK GrowthFactorReceptor->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival MAPK->Proliferation mTOR->Proliferation Compound 3-(3,5-Dimethoxybenzyl) cyclohexanone (Hypothetical Target) Compound->PI3K Inhibition Compound->MAPK Inhibition p53 p53 Compound->p53 Activation p21 p21 p53->p21 Apoptosis Apoptosis p53->Apoptosis Rb Rb p21->Rb Inhibition Rb->Proliferation Inhibition In Vitro Anticancer Screening Workflow Start Start: Synthesize/Obtain This compound CellCulture Culture Cancer Cell Lines Start->CellCulture DoseResponse Dose-Response Study (e.g., MTT Assay) CellCulture->DoseResponse DetermineIC50 Determine IC50 Values DoseResponse->DetermineIC50 MechanismStudies Mechanism of Action Studies DetermineIC50->MechanismStudies ApoptosisAssay Apoptosis Assay (e.g., Annexin V) MechanismStudies->ApoptosisAssay If potent CellCycle Cell Cycle Analysis (e.g., Flow Cytometry) MechanismStudies->CellCycle If potent WesternBlot Western Blot for Key Proteins MechanismStudies->WesternBlot If potent End End: Candidate for In Vivo Studies ApoptosisAssay->End CellCycle->End WesternBlot->End

References

Benchmarking 3-(3,5-Dimethoxybenzyl)cyclohexanone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive framework for benchmarking the performance of 3-(3,5-Dimethoxybenzyl)cyclohexanone against established standard compounds in key biological assays. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols and data presentation formats to facilitate objective comparison and support further research and development. While direct comparative data for this compound is not yet widely available in published literature, this guide offers the necessary tools to generate and interpret such data.

Overview of this compound

This compound is a synthetic organic compound characterized by a cyclohexanone ring substituted with a 3,5-dimethoxybenzyl group. The presence of the dimethoxybenzyl moiety suggests potential for various biological activities, drawing parallels with other natural and synthetic compounds exhibiting anticancer, anti-inflammatory, and enzyme inhibitory properties. Preliminary assessments indicate potential for cytotoxicity against various cancer cell lines, making it a candidate for further investigation in oncology. Furthermore, its structural motifs are found in compounds with α-glucosidase inhibitory and antiprotozoal activities, suggesting broader therapeutic potential.

Comparative Benchmarking Data

The following tables are presented as templates for researchers to populate with their own experimental data when benchmarking this compound against standard compounds.

Table 1: In Vitro Cytotoxicity against Human Cancer Cell Lines (MTT Assay)

CompoundCell LineIC₅₀ (µM) ± SD
This compound MCF-7 (Breast) [Insert Experimental Data]
A549 (Lung) [Insert Experimental Data]
HeLa (Cervical) [Insert Experimental Data]
Doxorubicin (Standard)MCF-7 (Breast)[Insert Experimental Data]
Cisplatin (Standard)A549 (Lung)[Insert Experimental Data]
Paclitaxel (Standard)HeLa (Cervical)[Insert Experimental Data]

Table 2: α-Glucosidase Inhibitory Activity

CompoundIC₅₀ (µM) ± SD
This compound [Insert Experimental Data]
Acarbose (Standard)[Insert Experimental Data]

Table 3: Antileishmanial Activity against Leishmania Promastigotes

CompoundIC₅₀ (µM) ± SD
This compound [Insert Experimental Data]
Amphotericin B (Standard)[Insert Experimental Data]
Miltefosine (Standard)[Insert Experimental Data]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

In Vitro Cytotoxicity: MTT Assay

This protocol is designed to assess the cytotoxic effects of this compound on various human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound and standard cytotoxic drugs (e.g., Doxorubicin, Cisplatin, Paclitaxel) in culture medium.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of the test compound on α-glucosidase, a key enzyme in carbohydrate metabolism.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Acarbose (standard inhibitor)

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • 96-well plates

Procedure:

  • Add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution (1 U/mL), and 20 µL of the test compound (in various concentrations) to each well of a 96-well plate.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (5 mM).

  • Incubate the plate at 37°C for another 15 minutes.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • Calculate the percentage of inhibition and determine the IC₅₀ value. Acarbose is used as a positive control.

Antileishmanial Activity Assay (Promastigote Viability)

This protocol assesses the activity of the compound against the promastigote stage of Leishmania species.

Materials:

  • Leishmania species (e.g., L. donovani, L. major) promastigotes

  • M199 medium supplemented with 10% FBS

  • Amphotericin B and Miltefosine (standard drugs)

  • Resazurin solution (0.125 mg/mL in PBS)

  • 96-well plates

Procedure:

  • Culture Leishmania promastigotes in M199 medium until they reach the mid-logarithmic phase of growth.

  • Adjust the parasite concentration to 1 x 10⁶ promastigotes/mL.

  • Add 100 µL of the parasite suspension to each well of a 96-well plate.

  • Add 100 µL of the test compound at various concentrations. Include wells with standard drugs and a no-drug control.

  • Incubate the plates at 26°C for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the fluorescence (560 nm excitation, 590 nm emission) or absorbance (570 nm) to determine cell viability.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Visualizing Experimental Workflows and Pathways

The following diagrams illustrate the general workflow for benchmarking a compound and a representative signaling pathway potentially modulated by a cytotoxic agent.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solutions & Dilutions) Incubation Incubation with Test Compound Compound_Prep->Incubation Cell_Culture Cell/Parasite Culture (Seeding & Growth) Cell_Culture->Incubation Standard_Prep Standard Compound Preparation Standard_Prep->Incubation Assay_Specific_Steps Assay-Specific Steps (e.g., MTT, pNPG addition) Incubation->Assay_Specific_Steps Data_Acquisition Data Acquisition (Absorbance/Fluorescence) Assay_Specific_Steps->Data_Acquisition IC50_Calculation IC50 Calculation Data_Acquisition->IC50_Calculation Comparison Comparison with Standard Compounds IC50_Calculation->Comparison

Caption: General experimental workflow for benchmarking a test compound.

Apoptosis_Pathway cluster_stimulus External/Internal Stimulus cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome Cytotoxic_Agent Cytotoxic Agent (e.g., this compound) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Cytotoxic_Agent->Initiator_Caspases activates Executioner_Caspases Executioner Caspases (e.g., Caspase-3, Caspase-7) Initiator_Caspases->Executioner_Caspases activates Apoptosis Apoptosis (Programmed Cell Death) Executioner_Caspases->Apoptosis induces Cell_Death Cell Death Apoptosis->Cell_Death

Caption: A simplified signaling pathway for apoptosis induced by a cytotoxic agent.

Statistical Analysis of 3-(3,5-Dimethoxybenzyl)cyclohexanone Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the biological activity of 3-(3,5-Dimethoxybenzyl)cyclohexanone remains elusive in publicly available scientific literature. Despite extensive searches for experimental data, quantitative metrics on the bioactivity of this specific compound, detailed experimental protocols, and its engagement with signaling pathways have not been identified. Therefore, a direct comparative guide based on experimental evidence for this compound cannot be constructed at this time.

While the specific compound of interest lacks published data, the broader class of cyclohexanone derivatives has been the subject of various biological investigations. These studies offer a glimpse into the potential activities that could be explored for this compound and provide a framework for future research. This guide, therefore, will present a generalized overview of the reported activities of structurally related compounds to offer a contextual understanding for researchers, scientists, and drug development professionals.

Potential Areas of Biological Investigation for Cyclohexanone Derivatives

Research on various substituted cyclohexanone and cyclohexenone derivatives has revealed a spectrum of biological activities, suggesting that this compound could be a candidate for screening in several therapeutic areas. These include:

  • Anticancer Activity: Numerous studies have focused on the cytotoxic effects of cyclohexanone analogs against various cancer cell lines. The mechanisms of action often involve the induction of apoptosis and inhibition of cancer-related enzymes.

  • Antimicrobial and Antifungal Activity: Certain cyclohexanone derivatives have demonstrated efficacy against a range of bacterial and fungal strains, indicating their potential as novel anti-infective agents.

  • Enzyme Inhibition: The cyclohexanone scaffold has been utilized in the design of inhibitors for various enzymes, including α-glucosidase, which is relevant to diabetes management, and kinases, which are critical targets in oncology.

  • Antimalarial Activity: Some cyclohexenone derivatives have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria.

Hypothetical Experimental Workflow

Should experimental data for this compound become available, a typical workflow for its biological evaluation and comparison with other compounds would likely follow the structure illustrated below.

G cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Biological Screening cluster_2 Data Analysis & Comparison Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Verification Structural_Verification Purification->Structural_Verification Initial_Screening Initial Screening (e.g., Cytotoxicity) Structural_Verification->Initial_Screening Target_Assays Target-Specific Assays (e.g., Enzyme Inhibition) Initial_Screening->Target_Assays Dose_Response Dose-Response Studies Target_Assays->Dose_Response Data_Collection Quantitative Data (e.g., IC50, MIC) Dose_Response->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Comparison Comparison with Alternative Compounds Statistical_Analysis->Comparison

Caption: A generalized workflow for the biological evaluation of a novel compound.

Concluding Remarks for Future Research

The absence of specific data for this compound underscores a gap in the current scientific knowledge. Future research endeavors should focus on the synthesis and subsequent biological evaluation of this compound. A systematic investigation, beginning with broad-based screening and progressing to more specific mechanistic studies, would be invaluable.

Should such data be generated, a comprehensive comparison with existing cyclohexanone derivatives and other relevant small molecules would be warranted. This would involve a rigorous statistical analysis of quantitative data, detailed reporting of experimental methodologies to ensure reproducibility, and the elucidation of any relevant signaling pathways. Until then, the biological profile of this compound remains a subject for scientific inquiry.

A Comparative Guide to the Bioactivity of Cyclohexanone Derivatives Related to 3-(3,5-Dimethoxybenzyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of cyclohexanone derivatives that are structurally related to 3-(3,5-Dimethoxybenzyl)cyclohexanone. Despite a comprehensive search of available scientific literature, no specific studies reporting the quantitative biological activity, such as anticancer or anti-inflammatory effects, of this compound were identified. However, the research on its structural analogs provides valuable insights into the potential therapeutic applications of this class of compounds.

This document summarizes the available quantitative data for these analogs, details the experimental protocols used to generate this data, and presents visual representations of relevant biological pathways and experimental workflows to aid in the understanding of their mechanism of action and evaluation.

Comparative Biological Activity of Cyclohexanone Analogs

The following tables summarize the cytotoxic and anti-inflammatory activities of various cyclohexanone derivatives, providing a benchmark for the potential efficacy of new compounds in this class.

Table 1: Cytotoxicity of Cyclohexanone Analogs against Cancer Cell Lines

CompoundCell LineAssayIC50 / EC50 (µM)Reference
3,5-bis(pyridine-4-yl)-1-methylpiperidin-4-one (B1)MBA-MB-231, MDA-MB-468, SkBr3Cytotoxicity< 1[1]
3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidin-4-one (B10)MBA-MB-231, MDA-MB-468, SkBr3Cytotoxicity< 1[1]
8-methyl-2,4-bis((pyridine-4-yl)methylene)-8-aza-bicyclo[3.2.1]octan-3-one (C1)MBA-MB-231, MDA-MB-468, SkBr3Cytotoxicity< 1[1]
2,6-bis-(4-nitrobenzylidene) cyclohexanoneA549 (pulmonary cancer)MTT Assay0.48 ± 0.05[2]
2,6-bis-(3'-ethoxy, 4'-hydroxybenzylidene)-cyclohexanoneCyclooxygenase InhibitionIn vitro anti-inflammatory13.53[3]
2,6-bis-(3'-Bromo, 4'-methoxybenzylidene)-cyclohexanoneCyclooxygenase InhibitionIn vitro anti-inflammatory11.56[3]
2,6-bis-(3',4'-dimethoxybenzylidene)-cyclohexanoneCyclooxygenase InhibitionIn vitro anti-inflammatory20.52[3]
2,6-bis(2,5-dimethoxybenzylidene)cyclohexanone (BDMC33)IFN-γ/LPS-stimulated macrophagesPGE2 Synthesis Inhibition47.33 ± 1.00[4]

Table 2: Anti-inflammatory and Other Activities of Related Compounds

CompoundTarget/AssayActivityNotesReference
3,5-bis(pyridine-4-yl)-1-methylpiperidin-4-one (B1)NF-κB Transactivation (K562 leukemia cells)Inhibition < 7.5 µMAlso showed potent cytotoxicity.[1][1]
3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidin-4-one (B10)NF-κB Transactivation (K562 leukemia cells)Inhibition < 7.5 µMInduced apoptosis in 43% of MDA-MB-231 cells.[1][1]
8-methyl-2,4-bis((pyridine-4-yl)methylene)-8-aza-bicyclo[3.2.1]octan-3-one (C1)NF-κB Transactivation (K562 leukemia cells)Inhibition < 7.5 µMAlso showed potent cytotoxicity.[1][1]
Aryl-cyclohexanone derivativeLPS-induced acute lung injury in miceAnti-inflammatoryDecreased leukocyte migration and pro-inflammatory cytokines.[5][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of the cyclohexanone analogs.

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of 3,5-dimethoxybenzyl chloride with cyclohexanone in the presence of a base.

Materials:

  • 3,5-dimethoxybenzyl chloride

  • Cyclohexanone

  • Sodium hydroxide (or other suitable base)

  • Ethanol or methanol (solvent)

Procedure:

  • Dissolve 3,5-dimethoxybenzyl chloride and an excess of cyclohexanone in the chosen solvent in a round-bottom flask.

  • Add the base to the mixture.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture and neutralize it.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 7,500 cells/well) and incubate overnight.[4]

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.[4]

  • Carefully remove the medium without disturbing the cells.

  • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[4]

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Measure the absorbance at 590 nm with a reference wavelength of 620 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Anti-inflammatory Assessment: NF-κB Transactivation Assay

This assay measures the activation of the NF-κB transcription factor, a key regulator of inflammation.

General Principle: NF-κB activation involves its translocation from the cytoplasm to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes. Assays typically involve the use of a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

Generalized Procedure:

  • Culture cells (e.g., K562 leukemia cells) in appropriate media.

  • Transfect the cells with a reporter plasmid containing an NF-κB response element linked to a reporter gene.

  • Treat the transfected cells with a stimulating agent (e.g., TNF-α or PMA) in the presence or absence of the test compound.

  • After incubation, lyse the cells and measure the reporter gene activity (e.g., luciferase activity).

  • A decrease in reporter gene activity in the presence of the test compound indicates inhibition of NF-κB transactivation.

Visualizing the Science

The following diagrams illustrate key processes and pathways relevant to the study of this compound and its analogs.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3_5_dimethoxybenzyl_chloride 3,5-Dimethoxybenzyl chloride Reaction_Vessel Reaction under basic conditions (e.g., NaOH in Ethanol) 3_5_dimethoxybenzyl_chloride->Reaction_Vessel Cyclohexanone Cyclohexanone Cyclohexanone->Reaction_Vessel Product 3-(3,5-Dimethoxybenzyl) cyclohexanone Reaction_Vessel->Product

Caption: A generalized workflow for the synthesis of this compound.

MTT_Assay_Mechanism Living_Cell Living Cell Mitochondrial_Reductases Mitochondrial Reductases Living_Cell->Mitochondrial_Reductases MTT MTT (Yellow, water-soluble) MTT->Living_Cell Formazan Formazan (Purple, insoluble) Mitochondrial_Reductases->Formazan Reduction Solubilization Solubilization (e.g., with DMSO) Formazan->Solubilization Measurement Spectrophotometric Measurement (OD at 570 nm) Solubilization->Measurement

Caption: The mechanism of the MTT assay for cell viability.

NFkB_Signaling_Pathway cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P p-IκB IkB->IkB_P NFkB NF-κB (p50/p65) NFkB->IkB Bound NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA (κB site) NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammatory Genes) DNA->Transcription Initiates

Caption: Simplified representation of the canonical NF-κB signaling pathway.

References

Establishing the Reproducibility of 3-(3,5-Dimethoxybenzyl)cyclohexanone Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established synthetic methodologies applicable to the synthesis of 3-(3,5-dimethoxybenzyl)cyclohexanone and structurally related 3-aryl cyclohexanones. Due to a lack of detailed, reproducible experimental protocols for the direct synthesis of this compound in readily available scientific literature, this document focuses on well-documented alternative methods for analogous compounds. The presented data aims to serve as a foundational resource for researchers seeking to develop a reliable and efficient synthesis for the target molecule and its derivatives.

Comparison of Synthetic Methodologies

The synthesis of 3-substituted cyclohexanones can be approached through several established chemical transformations. Below is a comparison of three common methods: Alkylation of Enamines (Stork Enamine Alkylation), Michael Addition, and Robinson Annulation. The selection of a particular method will depend on factors such as starting material availability, desired yield, and scalability.

Methodology General Reaction Typical Reagents & Conditions Reported Yield (for analogous compounds) Advantages Disadvantages
Alkylation of Enamines Cyclohexanone is converted to an enamine, which then undergoes alkylation with an appropriate benzyl halide, followed by hydrolysis.1. Pyrrolidine or Morpholine, Dean-Stark trap. 2. Benzyl halide (e.g., 3,5-dimethoxybenzyl bromide). 3. Acidic workup (e.g., aq. HCl).60-85%Good yields, regioselective for mono-alkylation.Requires pre-formation of the enamine, sensitive to moisture.
Michael Addition Conjugate addition of a cyclohexanone enolate to an α,β-unsaturated ketone (a chalcone derivative).Base (e.g., NaOH, KOH, or an amine catalyst), protic or aprotic solvent.70-95%High yields, convergent synthesis.Requires the synthesis of the appropriate chalcone precursor.
Robinson Annulation A tandem reaction involving a Michael addition followed by an intramolecular aldol condensation to form a cyclohexenone ring, which can then be reduced.Base (e.g., NaOEt, NaOH), protic solvent (e.g., ethanol). The initial product is a cyclohexenone.50-80% (for the annulation product)Forms a new six-membered ring, useful for building complex structures.Can result in side products, requires a subsequent reduction step to obtain the cyclohexanone.

Experimental Protocols for Key Methodologies

The following are detailed experimental protocols for the synthesis of 3-aryl cyclohexanones, which can be adapted for the synthesis of this compound.

Protocol 1: Synthesis of a 3-Aryl Cyclohexanone via Michael Addition

This protocol describes the synthesis of 2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one, a 1,5-dicarbonyl compound that is a direct precursor to a 3,5-diphenylcyclohexanone derivative.

Reaction: Michael addition of cyclohexanone to chalcone.

Reagents:

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Cyclohexanone

  • Sodium ethoxide (NaOEt)

  • Ethanol

Procedure:

  • Dissolve chalcone (1 equivalent) in ethanol in a round-bottom flask.

  • Add cyclohexanone (1.5 equivalents) to the solution.

  • Add a catalytic amount of sodium ethoxide (0.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a Substituted Cyclohexenone via Robinson Annulation

This protocol outlines the general procedure for a Robinson annulation to produce a substituted cyclohexenone, which can be subsequently reduced to the corresponding cyclohexanone.

Reaction: Robinson annulation of a cyclohexanone derivative with an α,β-unsaturated ketone.

Reagents:

  • 2-methylcyclohexanone

  • Methyl vinyl ketone (MVK)

  • Potassium hydroxide (KOH)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve 2-methylcyclohexanone (1 equivalent) in methanol.

  • Add a solution of potassium hydroxide (0.2 equivalents) in methanol to the flask.

  • Cool the mixture in an ice bath and slowly add methyl vinyl ketone (1.1 equivalents) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Heat the reaction mixture to reflux for 2 hours to effect the aldol condensation and dehydration.

  • Cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

  • Remove the methanol under reduced pressure.

  • Extract the residue with ether, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer and purify the resulting octalone product by vacuum distillation or column chromatography.

  • The resulting cyclohexenone can be reduced to the corresponding cyclohexanone using standard reduction methods (e.g., catalytic hydrogenation).

Visualizing the Synthetic Workflow and Biological Context

To better understand the experimental process and the potential biological relevance of the target molecule, the following diagrams have been generated.

G Experimental Workflow for 3-Aryl Cyclohexanone Synthesis via Michael Addition reagents Chalcone + Cyclohexanone in Ethanol base Add catalytic NaOEt reagents->base Initiation reaction Stir at Room Temperature (24h) base->reaction workup Neutralization & Extraction reaction->workup Quenching purification Column Chromatography workup->purification product 3-Aryl-1,5-dicarbonyl Adduct purification->product

Caption: Workflow for Michael Addition Synthesis.

Based on literature for structurally similar chalcone-like compounds, this compound is hypothesized to exert its potential anti-inflammatory and anticancer effects through the inhibition of the NF-κB signaling pathway. The diagram below illustrates the canonical NF-κB pathway and the likely point of inhibition.

G Hypothesized Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocation IkB_NFkB->NFkB degradation of IκBα inhibitor This compound inhibitor->IKK inhibits DNA DNA (κB sites) NFkB_nuc->DNA binds to Transcription Gene Transcription (Inflammation, Cell Survival) DNA->Transcription

Caption: Potential NF-κB Pathway Inhibition.

Disclaimer: The experimental protocols and the proposed mechanism of action are based on established literature for analogous compounds and are provided for informational and guidance purposes. Researchers should conduct their own literature search and experimental validation for the specific synthesis and biological evaluation of this compound.

Safety Operating Guide

Safe Disposal of 3-(3,5-Dimethoxybenzyl)cyclohexanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 3-(3,5-Dimethoxybenzyl)cyclohexanone (CAS Number: 898785-03-0). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the hazardous properties of structurally similar chemicals, such as cyclohexanone and other aromatic ethers. It is imperative to handle this compound with the assumption that it may be hazardous.

Hazard Profile and Safety Precautions

The hazard information for cyclohexanone, a structural component of the target molecule, is summarized below. It is prudent to assume that this compound exhibits similar hazardous properties.

Hazard Category GHS Hazard Statements (Anticipated) Precautionary Statements (Anticipated)
Flammability H226: Flammable liquid and vapor.[1][2][3][4]P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2][3][4] P233: Keep container tightly closed.[1][2][3][4] P240: Ground/bond container and receiving equipment.[1][2][4]
Acute Toxicity H302: Harmful if swallowed.[1][3][4] H312: Harmful in contact with skin.[1][3][4] H332: Harmful if inhaled.[1][3][4]P261: Avoid breathing mist or vapors.[1][4] P264: Wash skin thoroughly after handling.[1][4] P270: Do not eat, drink or smoke when using this product.[1][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][4]
Skin Corrosion/ Irritation H315: Causes skin irritation.[1][3][4]P302+P352: IF ON SKIN: Wash with plenty of water.[3] P332+P313: If skin irritation occurs: Get medical advice/attention.[1]
Eye Damage/ Irritation H318: Causes serious eye damage.[1][4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] P310: Immediately call a POISON CENTER or doctor/physician.[1]
Specific Target Organ Toxicity H335: May cause respiratory irritation.[1]P271: Use only outdoors or in a well-ventilated area.[1][4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Experimental Protocol: Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Always handle the chemical in a well-ventilated area, preferably inside a chemical fume hood.[5]

  • Wear appropriate PPE, including:

    • Nitrile gloves (or other chemically resistant gloves).

    • Safety goggles or a face shield.

    • A lab coat.

  • Ensure an eyewash station and safety shower are readily accessible.[6]

  • Eliminate all potential ignition sources in the vicinity.[5]

2. Waste Collection:

  • This compound should be treated as a non-halogenated organic waste.[5][7]

  • Do not mix this waste with halogenated solvents, acids, bases, or other incompatible chemicals.[7][8]

  • Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top cap. Glass bottles are generally suitable for organic solvent waste.[9]

  • The original container, if empty and clean, can be used for waste collection after proper relabeling.[9]

3. Labeling the Waste Container:

  • Label the waste container clearly and accurately before adding any waste.[5]

  • The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste this compound". If mixed with other non-halogenated solvents, list all components.[5]

    • The primary hazards (e.g., "Flammable," "Harmful").

    • The date of accumulation.

    • Your name and contact information.

4. Storage of Chemical Waste:

  • Keep the waste container tightly closed at all times, except when adding waste.[5][10]

  • Store the container in a designated and secure secondary containment area, such as a flammable safety cabinet, away from heat and ignition sources.

  • Do not fill the waste container to more than 90% of its capacity to allow for vapor expansion.[10]

5. Final Disposal:

  • Dispose of the contents and the container through an approved waste disposal company or your institution's Environmental Health and Safety (EHS) department.[1][2]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

6. Spill and Emergency Procedures:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.

  • For large spills, evacuate the area and contact your institution's emergency response team.

  • If skin contact occurs, immediately wash the affected area with soap and water for at least 15 minutes.

  • If eye contact occurs, flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal cluster_emergency Emergency A Assess Hazards (Assume Flammable, Harmful, Irritant) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Labeled Waste Container ('Non-Halogenated Organic Waste') B->C D Work in a Fume Hood C->D E Carefully Transfer Chemical to Waste Container D->E F Securely Close Container E->F G Store in Secondary Containment (Flammable Cabinet) F->G H Arrange for Pickup by Certified Waste Disposal/EHS G->H I Spill or Exposure Occurs J Follow Emergency Procedures (Evacuate, Decontaminate, Seek Medical Aid) I->J

References

Personal protective equipment for handling 3-(3,5-Dimethoxybenzyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-(3,5-Dimethoxybenzyl)cyclohexanone

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves are required. Nitrile gloves may offer sufficient protection against splashes, but for prolonged contact, specialized gloves resistant to ketones and aromatic compounds, such as those with a PVA coating, are recommended.[1][2][3]
Eye Protection Safety Glasses/GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards should be worn at all times.[4]
Face Protection Face ShieldA face shield should be used in addition to safety goggles when there is a significant risk of splashing.
Body Protection Laboratory CoatA flame-retardant and antistatic protective laboratory coat is mandatory to protect against chemical splashes and fire hazards.
Respiratory Protection RespiratorIn case of inadequate ventilation or the potential for aerosol formation, a respirator with a cartridge suitable for organic vapors should be used.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation and Area Setup :

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[5]

    • Verify that a safety shower and eye wash station are readily accessible.[6]

    • Remove all potential ignition sources from the vicinity, as the compound may be flammable.[5]

    • Cover the work surface with absorbent, disposable bench paper.

  • Donning Personal Protective Equipment (PPE) :

    • Put on all required PPE as detailed in the table above before handling the chemical.

  • Chemical Handling :

    • Carefully open the container to avoid splashing or generating dust if the compound is a solid.

    • Use only non-sparking tools for transferring the chemical.[5]

    • Ground and bond containers when transferring large quantities to prevent static discharge.[5]

    • Avoid direct contact with the skin, eyes, and clothing.[7]

    • Do not eat, drink, or smoke in the handling area.

  • Post-Handling :

    • Securely close the container after use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[5]

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Decontaminate the work area and any equipment used.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical :

    • Dispose of the chemical waste in a designated, labeled, and sealed container for hazardous organic waste.

    • Do not mix with other waste streams unless compatibility is confirmed.

    • The disposal must be carried out by a licensed waste disposal company in accordance with local, state, and federal regulations.

  • Contaminated Materials :

    • All disposable items that have come into contact with the chemical, such as gloves, bench paper, and pipette tips, should be collected in a sealed bag and disposed of as hazardous waste.

  • Empty Containers :

    • Handle uncleaned containers as you would the product itself.

    • Rinse empty containers three times with a suitable solvent. The rinsate should be collected and treated as hazardous waste.

    • Once decontaminated, the containers can be disposed of according to institutional guidelines.

Experimental Workflow

The following diagram illustrates the logical flow of the handling and disposal process for this compound.

cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep_area Prepare Well-Ventilated Area check_safety Verify Safety Equipment prep_area->check_safety don_ppe Don PPE check_safety->don_ppe handle_chem Handle Chemical don_ppe->handle_chem close_container Securely Close Container handle_chem->close_container decontaminate Decontaminate Work Area close_container->decontaminate wash_hands Wash Hands decontaminate->wash_hands dispose_waste Dispose of Chemical Waste wash_hands->dispose_waste dispose_contam Dispose of Contaminated Materials dispose_waste->dispose_contam

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.